molecular formula C14H23N5O B052631 (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol CAS No. 51350-19-7

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Número de catálogo: B052631
Número CAS: 51350-19-7
Peso molecular: 277.37 g/mol
Clave InChI: IOSAAWHGJUZBOG-MNOVXSKESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2R,3S)-EHNA is eHNA of absolute configuration 2R,3S. Selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2) (IC50 = 0.8 - 4 mM). Also a potent inhibitor of adenosine deaminase. It has a role as an EC 3.5.4.4 (adenosine deaminase) inhibitor and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It is a conjugate base of a (2R,3S)-EHNA(1+). It is an enantiomer of a (2S,3R)-EHNA.

Propiedades

IUPAC Name

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSAAWHGJUZBOG-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043880
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51350-19-7, 79813-68-6
Record name erythro-9-(2-hydroxy-3-nonyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051350197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HWC 52
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079813686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Investigational Whitepaper: Elucidating the In Vitro Mechanism of Action of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This document outlines a comprehensive, phased in vitro research strategy to determine the mechanism of action for the novel chemical entity, (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol. The compound's structure, featuring a 6-aminopurine (adenine) core, strongly suggests potential interactions with key families of biological targets, including protein kinases and G-protein coupled receptors (GPCRs). Due to the novelty of this molecule, this guide serves as an investigational blueprint, detailing a logical progression of experiments from broad, high-throughput screening to specific, mechanism-defining assays. The protocols and workflows described herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and drive informed decision-making in the early stages of drug discovery.

Introduction and Rationale

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is a unique small molecule characterized by two key structural features:

  • A purine scaffold , specifically an adenine moiety, which is a ubiquitous component of essential biomolecules such as adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), and the building blocks of nucleic acids.[1]

  • A chiral (2R,3S)-nonan-2-ol side chain , which imparts specific stereochemistry and lipophilicity that will govern its interaction with target proteins.

The purine ring is considered a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous ligands, particularly ATP, has led to the successful development of numerous purine analogs as potent inhibitors of protein kinases.[2] Furthermore, adenine derivatives are known to function as ligands for adenosine receptors and are integral to various signaling pathways.[3][4] Given this precedent, a systematic investigation into the molecular target(s) of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is warranted. This guide provides the scientific framework for that investigation.

Phase 1: Broad Target-Class Identification

The initial phase of this investigation is designed to cast a wide net, efficiently screening the compound against the most probable target families based on its chemical structure.

Hypothesis 1: The Compound Interacts with the Human Kinome

Scientific Rationale: The adenine core of the compound is isosteric to the adenine moiety of ATP. This makes protein kinases a primary and highly probable class of targets. Many approved anti-cancer drugs are purine analogues that function by inhibiting protein kinases that are dysregulated in tumors.[2] Therefore, an initial broad screening against a panel of human kinases is the most logical starting point.

Experimental Protocol: High-Throughput Kinase Panel Screen

  • Objective: To identify which, if any, human kinases are inhibited by the test compound at a single, high concentration.

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Select a panel that offers broad coverage of the human kinome (~400 kinases).

    • Prepare a 10 mM stock solution of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol in 100% DMSO.

    • Submit the compound for screening at a final concentration of 10 µM against the kinase panel. Assays are typically run at or near the Km of ATP for each respective kinase to ensure competitive inhibitors can be identified.

    • Include a DMSO vehicle control (defined as 0% inhibition) and a known potent, broad-spectrum kinase inhibitor like Staurosporine as a positive control (defined as 100% inhibition).

    • Kinase activity is measured via a variety of methods, most commonly luminescence-based (e.g., ADP-Glo™) or fluorescence-based (e.g., Z'-LYTE™) assays that quantify ATP consumption or peptide phosphorylation.

  • Data Analysis & Interpretation:

    • Results are expressed as Percent Inhibition relative to controls.

    • A "hit" is typically defined as a kinase exhibiting >50-70% inhibition at 10 µM. The stringency of this cutoff can be adjusted based on the overall hit rate.

    • The data will identify a shortlist of candidate kinases for further investigation.

Data Presentation: Kinase Screen Hit Summary

Target Kinase Kinase Family Percent Inhibition @ 10 µM Hit (Y/N)
EGFR Tyrosine Kinase 85.2% Y
SRC Tyrosine Kinase 15.6% N
CDK2 CMGC 92.1% Y
PI3Kδ Lipid Kinase 5.2% N
... ... ... ...

Table 1: Example data format for the primary kinase screen. This table provides a clear, at-a-glance summary of potential targets.

Workflow Visualization

G cluster_prep Compound Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis Compound (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol Stock 10 mM Stock in DMSO Compound->Stock Screen Kinase Panel (~400 kinases) 10 µM Final Concentration Stock->Screen Assay Luminescence/Fluorescence Assay Screen->Assay Controls Controls: - DMSO Vehicle (0%) - Staurosporine (100%) Controls->Assay Analysis Calculate % Inhibition Assay->Analysis Hit_ID Identify Hits (e.g., >70% Inhibition) Analysis->Hit_ID Phase 2 Phase 2 Hit_ID->Phase 2 Proceed with Hits G cluster_pathway CDK2-Mediated Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex & activates Rb pRb CDK2->Rb phosphorylates (P) & inactivates E2F E2F Rb->E2F releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates transcription for Inhibitor (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol Inhibitor->CDK2 ATP-Competitive Inhibition

Caption: Hypothetical pathway showing CDK2 inhibition.

Phase 3: Cellular Target Engagement and Functional Consequences

Demonstrating biochemical inhibition is necessary but not sufficient. The final phase of in vitro analysis must confirm that the compound can enter cells, engage its target, and elicit a downstream functional response.

Scientific Rationale: A compound that potently inhibits an enzyme in a test tube may be ineffective in a cellular environment due to poor permeability, rapid efflux, or metabolic instability. A cellular target engagement assay confirms the compound is active in a more biologically relevant context.

Experimental Protocol: Cellular Phospho-Substrate Assay

  • Objective: To confirm that the compound inhibits CDK2 activity inside a relevant cancer cell line by measuring the phosphorylation of a known CDK2 substrate.

  • Methodology:

    • Select a human cell line where CDK2 activity is known to be important (e.g., MCF-7 breast cancer cells).

    • Culture the cells and treat them with increasing concentrations of the test compound (or DMSO vehicle) for a defined period (e.g., 2-4 hours).

    • Lyse the cells to extract total protein.

    • Use a specific antibody-based method, such as Western Blot or a sandwich ELISA, to measure the levels of phosphorylated Retinoblastoma protein (pRb) at a CDK2-specific site (e.g., Ser807/811), as well as total Rb protein.

  • Data Analysis & Interpretation:

    • Quantify the signal for pRb and normalize it to the signal for total Rb for each treatment condition.

    • A dose-dependent decrease in the pRb/total Rb ratio indicates successful inhibition of the CDK2 pathway in cells.

    • This data can be used to calculate a cellular IC50 (sometimes referred to as EC50), which reflects the potency of the compound in a biological system.

Summary and Future Directions

This whitepaper has detailed a rigorous, hypothesis-driven strategy for elucidating the in vitro mechanism of action of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol. The proposed workflow progresses logically from broad screening to specific mechanistic studies and finally to cellular validation. By following this plan, researchers can confidently identify the molecular target(s), define the mode of interaction, and confirm target engagement in a cellular context. Positive results from this comprehensive in vitro evaluation would provide a strong rationale for advancing the compound into more complex cell-based functional assays (e.g., cell proliferation, apoptosis) and subsequent in vivo efficacy and safety studies.

References

  • ResearchGate. (n.d.). Adenine derivatives and their biological function. Retrieved from [Link]

  • Hocková, D., et al. (2019). Plasmodium Purine Metabolism and Its Inhibition by Nucleoside and Nucleotide Analogues. Molecules. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Adenine?. Retrieved from [Link]

  • Ujjainwalla, F., et al. (2005). Adenosine Kinase Inhibitors. 4. 6,8-Disubstituted Purine Nucleoside Derivatives. Synthesis, Conformation, and Enzyme Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Adenosine. Retrieved from [Link]

  • Sharma, R., et al. (2014). Purine Analogues as Kinase Inhibitors: A Review. PubMed. Retrieved from [Link]

  • UCLA. (2024, July 11). Adenine, a key player in biology and medicinal chemistry. Retrieved from [Link]

  • Saxena, V., et al. (2024). Exploring purine analogues as inhibitors against Katanin, a microtubule severing enzyme using molecular modeling approach. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine analogue. Retrieved from [Link]

  • Pérez-Castaño, E., et al. (2016). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Properties of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Architecture of a Potent Enzyme Inhibitor

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, widely known in the scientific community as erythro-9-(2-hydroxy-3-nonyl)adenine or EHNA, is a small molecule of significant interest due to its potent inhibitory activity against key enzymes in cellular signaling and metabolism. This guide provides a comprehensive exploration of the structural and physicochemical properties of this compound, offering a foundational understanding for its application in drug discovery and development. By delving into its synthesis, stereochemistry, and analytical characterization, we aim to equip researchers with the critical knowledge required for its effective utilization and further investigation.

Chemical Identity and Molecular Architecture

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is a purine derivative characterized by a chiral nonan-2-ol side chain attached to the N9 position of an adenine core. The specific stereochemistry, (2R,3S), is crucial for its biological activity.

PropertyValueSource
Molecular Formula C₁₄H₂₃N₅O
Molecular Weight 277.37 g/mol
CAS Number 79763-32-9ChemNet[1]
IUPAC Name (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
Synonyms erythro-9-(2-hydroxy-3-nonyl)adenine, EHNABLDpharm[2]
InChI InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m1/s1PubChemLite[3]
SMILES CCCCCCO">C@HN1C=NC2=C(N=CN=C21)NPubChemLite[3]

The molecule's structure combines the hydrogen-bonding capabilities of the adenine ring and the hydroxyl group with the hydrophobic nature of the nonyl chain. This amphipathic character is a key determinant of its interaction with biological targets.

Stereoselective Synthesis: A Pathway to a Defined 3D Architecture

The precise three-dimensional arrangement of atoms in (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is critical for its biological function. The synthesis of this specific stereoisomer requires a carefully designed stereoselective route. While multiple strategies can be envisioned, a common approach involves the construction of the chiral amino alcohol backbone followed by the introduction of the purine moiety.

A plausible synthetic pathway is outlined below, based on established principles of asymmetric synthesis and nucleophilic substitution.

Synthesis_Pathway cluster_0 Chiral Amino Alcohol Synthesis cluster_1 Purine Introduction A Chiral Starting Material (e.g., (S)-2-aminobutanol derivative) B Chain Elongation (e.g., Grignard reaction) A->B 1. Protection 2. C-C bond formation C Stereoselective Reduction (e.g., substrate-controlled) B->C Introduction of C2-hydroxyl D (2R,3S)-3-aminononan-2-ol C->D Deprotection F Nucleophilic Substitution (SNAr) D->F E 6-chloropurine E->F G (2R,3S)-3-(6-chloro-9H-purin-9-yl)nonan-2-ol F->G H Amination G->H NH3 or NH4OH I (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol H->I

Caption: A potential synthetic workflow for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol.

Experimental Protocol: A Representative Synthetic Approach

The following protocol describes a conceptual multi-step synthesis. Researchers should adapt and optimize these steps based on laboratory conditions and available starting materials.

Step 1: Synthesis of a Chiral Precursor (Illustrative) The synthesis of derivatives of (+)-EHNA has been reported starting from (2S,3R)-3-amino-1,2-O-isopropylidene-1,2-nonanediol. This highlights the importance of a stereodefined starting material to control the final stereochemistry.

Step 2: Coupling with the Purine Ring A common method for attaching the purine ring is through a nucleophilic aromatic substitution reaction with a suitable purine derivative, such as 6-chloropurine.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol precursor in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃), to the reaction mixture.

  • Purine Addition: Add 6-chloropurine to the mixture.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Step 3: Amination of the Purine Ring The final step involves the conversion of the 6-chloro group to an amino group.

  • Reaction Setup: Dissolve the 6-chloropurine intermediate in a sealed tube with a solution of ammonia in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 100-120 °C) for several hours.

  • Purification: After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield the final product, (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol.

Spectroscopic and Structural Characterization

A comprehensive understanding of a molecule's structure relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

  • Aromatic Protons (Purine Ring): Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm) corresponding to the C2-H and C8-H protons of the adenine ring.

  • Amino Protons: A broad singlet corresponding to the -NH₂ group would likely appear in the region of δ 5.5-6.5 ppm.

  • Aliphatic Protons (Nonyl Chain and Hydroxyl Group): A complex series of multiplets would be observed for the protons on the nonyl chain. The protons on the carbons bearing the hydroxyl and purine groups (C2 and C3) would appear as distinct multiplets. The terminal methyl group of the nonyl chain would be an upfield triplet. The methyl group adjacent to the hydroxyl group would be a doublet.

  • Hydroxyl Proton: A broad singlet for the -OH group, the chemical shift of which would be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data:

  • Purine Carbons: Five signals are expected in the downfield region (δ 115-160 ppm) corresponding to the carbons of the adenine ring.

  • Aliphatic Carbons: A series of signals in the upfield region (δ 10-70 ppm) would correspond to the nine carbons of the nonyl chain. The carbons attached to the electronegative nitrogen and oxygen atoms (C2 and C3) would be shifted further downfield compared to the other aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, electrospray ionization (ESI) would be a suitable technique.

  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton (278.1975).

  • Fragmentation Pattern: The fragmentation of purine nucleosides and their analogues typically involves cleavage of the glycosidic-like bond between the purine and the side chain. Therefore, a prominent fragment ion corresponding to the protonated adenine base (m/z 136) would be expected. Other fragments would arise from the loss of water from the molecular ion and fragmentation of the nonyl chain.

X-ray Crystallography

The definitive three-dimensional structure of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol in the solid state can be determined by single-crystal X-ray diffraction. A crystal structure of adenosine deaminase in complex with EHNA is available in the Protein Data Bank (PDB ID: 2Z7G)[4]. This structure reveals the conformation of EHNA when bound to its biological target. In this complex, the adenine ring is in the anti conformation relative to the side chain, and the hydroxyl group and the purine ring are in a specific orientation that facilitates key interactions within the enzyme's active site.

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile.

PropertyValueSource/Comment
Physical State Crystalline solid (for the hydrochloride salt)Cayman Chemical[5]
Melting Point Not available for the free base.
Solubility Water: 10 mg/mL (for the hydrochloride salt)Cayman Chemical[5]
DMSO: 30 mg/mL (for the hydrochloride salt)Cayman Chemical[5]
Ethanol: 20 mg/mL (for the hydrochloride salt)Cayman Chemical[5]
pKa Not available.The purine ring contains basic nitrogens, and the amino group is also basic. The hydroxyl group is weakly acidic.
Predicted XlogP 2.6PubChemLite[3]

The solubility of the hydrochloride salt in aqueous and organic solvents suggests that the compound has a balance of hydrophilic and lipophilic character. The predicted XlogP value further supports this, indicating moderate lipophilicity.

Analytical Methodologies

Robust analytical methods are essential for the quality control, purity assessment, and quantification of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of purine derivatives. A validated HPLC method allows for the determination of purity and the quantification of the active pharmaceutical ingredient (API).

HPLC_Workflow cluster_0 Sample and Mobile Phase Preparation cluster_1 Chromatographic Separation cluster_2 Data Acquisition and Analysis A Prepare Sample Solution (e.g., in mobile phase or diluent) B Prepare Mobile Phase (e.g., Acetonitrile/Water with TFA) C Inject Sample D HPLC System (Pump, Column, Detector) C->D E Elution and Separation D->E F UV Detection (e.g., 260 nm) E->F G Chromatogram Generation F->G H Peak Integration and Quantification G->H

Caption: A typical workflow for the HPLC analysis of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol.

Protocol: HPLC Method for Purity and Assay

This protocol provides a starting point for the development of a validated HPLC method.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (the approximate λmax for adenine).

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Method Validation: A comprehensive method validation should be performed according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness[6][7].

Biological Context: A Potent Dual Inhibitor

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is a well-established inhibitor of two key enzymes:

  • Adenosine Deaminase (ADA): EHNA is a potent, reversible inhibitor of ADA, an enzyme responsible for the deamination of adenosine to inosine. By inhibiting ADA, EHNA increases the extracellular concentration of adenosine, which can then activate adenosine receptors, leading to a variety of physiological effects.

  • Phosphodiesterase 2 (PDE2): EHNA is also a selective inhibitor of the cGMP-stimulated phosphodiesterase, PDE2. This enzyme is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many signaling pathways.

The dual inhibition of ADA and PDE2 makes EHNA a valuable tool for studying the complex interplay of purinergic signaling pathways. Its biological effects have been investigated in a wide range of contexts, including virology[4], stem cell biology[8], and cancer research.

Caption: The dual inhibitory mechanism of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol on adenosine deaminase and phosphodiesterase 2.

Conclusion: A Molecule of Continued Scientific Importance

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol represents a fascinating intersection of stereochemistry, purine chemistry, and pharmacology. Its well-defined structure is the key to its potent and specific biological activities. This guide has provided a detailed overview of its structural properties, from its synthesis and stereochemistry to its analytical characterization. A thorough understanding of these fundamental aspects is paramount for any researcher seeking to harness the potential of this important molecule in their scientific endeavors. Further research to fully elucidate the experimental details of its synthesis and physicochemical properties will undoubtedly contribute to its broader application in the fields of medicinal chemistry and drug development.

References

  • Kinoshita, T., et al. (2008). Crystal structure of adenosine deaminase ligated with EHNA. RCSB Protein Data Bank. [Link]

  • Burton, P., Adams, D. R., Abraham, A., et al. (2010). Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells. Biochemical Journal, 432(3), 575-584. [Link]

  • North, T. W., & Cohen, S. S. (1978). Erythro-9-(2-hydroxy-3-nonyl)adenine as a specific inhibitor of herpes simplex virus replication in the presence and absence of adenosine analogues. Proceedings of the National Academy of Sciences, 75(10), 4684-4688. [Link]

  • Wikipedia contributors. (2023, December 2). EHNA. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). (2r,3s)-3-Aminopentan-2-ol. Retrieved from [Link]

  • PMC. (2025). Highly Ordered DNA Framework Interface Enables Efficient Enzymatic Oligonucleotide Synthesis. Retrieved from [Link]

  • AQA. (n.d.). A-level CHEMISTRY (7405/3) Paper 3. Retrieved from [Link]

  • Singh, R., et al. (2017). Modifications of flexible nonyl chain and nucleobase head group of (+)-erythro-9-(2's-hydroxy-3's-nonyl)adenine [(+)-EHNA] as adenosine deaminase inhibitors. European Journal of Medicinal Chemistry, 139, 560-573. [Link]

  • PubChemLite. (n.d.). (2s,3r)-3-(6-amino-9h-purin-9-yl)nonan-2-ol. Retrieved from [Link]

  • PMC. (1978). Erythro-9-(2-hydroxy-3-nonyl)adenine as a specific inhibitor of herpes simplex virus replication in the presence and absence of adenosine analogues. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). C7H9N. Retrieved from [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • PubChem. (n.d.). (2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectra and interpretation for ions 189.1132 ( 12...). Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • ResearchGate. (n.d.). Product-ion spectra of (a) [2h + H] + , m/z 152, (b) 9. Retrieved from [Link]

  • PMC. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Pharmapproach. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • YouTube. (2022). How to do HPLC method validation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101469012B - Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine.
  • Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl). Retrieved from [Link]

  • PubMed. (2001). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. Retrieved from [Link]

Sources

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol binding affinity to adenosine receptors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Profile of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Executive Summary

In the landscape of purinergic signaling, (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol , universally known as (+)-EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine), occupies a unique pharmacological niche. While researchers often query its direct binding affinity to adenosine receptors (A1, A2A, A2B, and A3), rigorous radioligand binding assays reveal a critical paradigm: EHNA possesses negligible direct orthosteric or allosteric affinity for adenosine receptors.

Instead, EHNA acts as a potent, competitive inhibitor of Adenosine Deaminase (ADA) and a moderate inhibitor of Phosphodiesterase 2 (PDE2) . By halting the deamination of endogenous adenosine into inactive inosine, EHNA triggers a profound extracellular accumulation of adenosine. This guide deconstructs the indirect mechanism by which EHNA modulates adenosine receptor signaling, providing self-validating experimental protocols to quantify these purinergic dynamics[1].

Molecular Target Profile & The "Indirect Agonist" Paradigm

To understand EHNA's impact on adenosine receptors, one must analyze the kinetics of the purinome. Adenosine is a ubiquitous signaling molecule that regulates tissue homeostasis, immune responses, and synaptic transmission via four G-protein-coupled receptors (GPCRs). The half-life of extracellular adenosine is extremely brief (seconds) due to rapid uptake and degradation by ADA[2].

EHNA acts as a molecular dam. By binding to the catalytic site of ADA1 with a Ki​ of approximately 1.2 nM, it prevents substrate turnover[3]. Consequently, local adenosine concentrations surge, leading to the sustained, indirect activation of adenosine receptors.

Differential Receptor Activation

Because EHNA relies on endogenous adenosine accumulation, the subsequent receptor activation follows the natural affinity hierarchy of adenosine:

  • A1 and A2A Receptors (High Affinity): Activated at low nanomolar concentrations ( Ki​ ~ 10–30 nM). A1 is Gi/o​ -coupled (decreases cAMP), while A2A is Gs​ -coupled (increases cAMP)[1].

  • A2B and A3 Receptors (Low/Moderate Affinity): Activated at micromolar concentrations. EHNA-induced adenosine pooling is often required to reach the threshold necessary to activate A2B receptors during hypoxic or inflammatory stress[4].

Mechanism EHNA (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol (EHNA) ADA Adenosine Deaminase (ADA) EHNA->ADA Competitive Inhibition (Ki ~ 1.2 nM) Ino Inosine (Inactive) ADA->Ino Deamination Ado Endogenous Adenosine Ado->ADA Substrate Ado->Ado Extracellular Accumulation A1 A1 Receptor (Gi/o) Ado->A1 High Affinity Binding A2A A2A Receptor (Gs) Ado->A2A High Affinity Binding Effect1 ↓ cAMP, ↓ Ca2+ A1->Effect1 Effect2 ↑ cAMP, ↑ PKA A2A->Effect2

Fig 1. Indirect modulation of Adenosine Receptors via ADA inhibition by EHNA.

Quantitative Data Synthesis

The following table synthesizes the binding affinities and functional parameters of EHNA compared to endogenous adenosine. This data underscores why EHNA is classified as an enzyme inhibitor rather than a direct receptor ligand.

Compound / TargetAssay TypeParameterValuePharmacological Interpretation
EHNA / ADA1 Enzyme Kinetics Ki​ ~1.2 nMPotent competitive inhibition
EHNA / PDE2 Enzyme Kinetics IC50​ ~2.0 µMModerate inhibition (cAMP/cGMP pooling)
EHNA / A1 Receptor Radioligand Binding Ki​ > 100 µMNegligible direct orthosteric affinity
EHNA / A2A Receptor Radioligand Binding Ki​ > 100 µMNegligible direct orthosteric affinity
Adenosine / A1 Radioligand Binding Ki​ ~10–30 nMHigh endogenous receptor affinity
Adenosine / A2A Radioligand Binding Ki​ ~10–30 nMHigh endogenous receptor affinity

Self-Validating Experimental Methodologies

To rigorously evaluate the effects of EHNA on adenosine receptor activity, experimental designs must uncouple direct receptor agonism from indirect adenosine accumulation. The following self-validating workflows establish causality.

Protocol A: Radioligand Binding Assay (Ruling out Direct Affinity)

Causality: To prove EHNA does not bind directly to the receptor, we use non-hydrolyzable radioligands. If EHNA were a direct ligand, it would competitively displace the radioligand.

  • Membrane Preparation: Culture HEK293 cells stably expressing human A1 or A2A receptors. Homogenize and centrifuge to isolate the membrane fraction.

  • Incubation: Resuspend membranes (30 µg protein/well) in 50 mM Tris-HCl buffer (pH 7.4). Add a constant concentration of [3H] -DPCPX (for A1) or [3H] -ZM241385 (for A2A).

  • Treatment: Introduce EHNA at varying concentrations (1 nM to 100 µM). Include a known direct agonist (e.g., NECA at 10 µM) as a positive displacement control.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

  • Validation: EHNA will show no displacement of the radioligand, yielding a flat curve, whereas NECA will drop the signal to non-specific binding levels.

Protocol B: Functional cAMP Accumulation Assay (Proving Indirect Modulation)

Causality: To demonstrate EHNA's indirect effect, we measure downstream cAMP in intact cells where endogenous adenosine is actively produced and secreted.

  • Cell Seeding: Plate CHO cells expressing the A2A receptor ( Gs​ -coupled) in 96-well plates.

  • Pre-treatment: Treat cells with a pan-phosphodiesterase inhibitor (e.g., IBMX, 100 µM) to prevent cAMP degradation. Note: Because EHNA is also a PDE2 inhibitor, IBMX normalizes PDE activity across all wells.

  • EHNA Application: Add EHNA (10 µM) to the experimental wells. Do not add exogenous adenosine; rely on the basal adenosine secreted by the cells[4].

  • Receptor Antagonism (The Self-Validation Step): In a parallel set of EHNA-treated wells, co-administer the selective A2A antagonist ZM241385 (1 µM).

  • Detection: Lysis cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Validation: EHNA alone will cause a significant spike in cAMP (due to accumulated endogenous adenosine activating A2A). The addition of ZM241385 will completely ablate this spike, proving the effect is strictly receptor-mediated and not a direct intracellular artifact of EHNA.

Workflow Prep 1. Membrane/Cell Preparation (HEK293 expressing AR subtypes) Split Prep->Split Assay1 2A. Radioligand Binding Assay (Test direct EHNA affinity) Split->Assay1 Assay2 2B. Functional cAMP Assay (Test indirect AR activation) Split->Assay2 Val1 Result: No radioligand displacement (Ki > 100 µM) Assay1->Val1 Val2 Result: Dose-dependent cAMP shift (Blocked by AR antagonists) Assay2->Val2 Conclusion Conclusion: EHNA is an indirect AR modulator, not a direct orthosteric ligand Val1->Conclusion Val2->Conclusion

Fig 2. Self-validating experimental workflow to distinguish direct vs. indirect receptor binding.

Translational Perspectives in Drug Development

Understanding that (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol lacks direct adenosine receptor affinity is crucial for drug development professionals. When screening novel adenosine receptor agonists, ADA rapidly degrades many adenosine analogs. Therefore, EHNA is routinely utilized as an essential assay additive (typically at 10 µM) to stabilize these test compounds in vitro and in vivo[2].

Furthermore, the therapeutic potential of EHNA lies in its ability to amplify the body's localized purinergic tone. Rather than flooding the system with a systemic direct agonist (which causes widespread cardiovascular side effects like profound bradycardia via A1 or hypotension via A2A), EHNA selectively boosts adenosine only in tissues undergoing active metabolic stress or hypoxia, offering a targeted approach to anti-inflammatory and neuroprotective therapies.

References

  • Pharmacology of Adenosine Receptors and Their Signaling Role in Immunity and Inflammation IntechOpen URL:[Link]

  • Dual effects of adenosine on acetylcholine release from myenteric motoneurons are mediated by junctional facilitatory A2A and extrajunctional inhibitory A1 receptors PubMed Central (PMC) URL:[Link]

  • Role of A2a Extracellular Adenosine Receptor-Mediated Signaling in Adenosine-Mediated Inhibition of T-Cell Activation and Expansion Blood - ASH Publications URL:[Link]

Sources

Navigating the Uncharted: A Predictive Pharmacokinetic Profile of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Disclaimer: Direct pharmacokinetic data for the specific molecule (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is not currently available in the public domain. This guide, therefore, presents a predictive analysis based on the compound's structural features and established pharmacokinetic principles of analogous molecules. The information herein is intended to guide experimental design and should not be considered as established fact.

Introduction: Deconstructing the Molecule for Pharmacokinetic Insights

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is a chiral molecule featuring a purine (adenine) core linked to a nine-carbon aliphatic chain with a secondary alcohol. This unique combination of a hydrophilic, aromatic heterocyclic system and a lipophilic alkyl chain suggests a complex pharmacokinetic profile. Understanding the interplay between these structural motifs is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide will provide a predictive ADME profile and propose a roadmap for its experimental validation.

Physicochemical Properties and Predicted Pharmacokinetic Implications

A molecule's journey through the body is fundamentally governed by its physicochemical properties. While experimental data for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is lacking, we can infer its likely characteristics.

PropertyPredicted Value/CharacteristicImplication for Pharmacokinetics
Molecular Weight 277.37 g/mol [1]Well within the range for good oral absorption (Lipinski's Rule of Five).
Lipophilicity (XlogP) 2.6 (predicted)[2]Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, potentially facilitating absorption and distribution into tissues.
Hydrogen Bond Donors 3 (amino group, hydroxyl group)Enhances aqueous solubility but may hinder passive diffusion across biological membranes.
Hydrogen Bond Acceptors 5 (purine nitrogens, hydroxyl oxygen)Contributes to interactions with biological targets and metabolic enzymes.
pKa The purine ring will have a basic pKa, and the amino group will also be basic. The hydroxyl group is weakly acidic.The ionization state at physiological pH will significantly influence solubility, permeability, and binding to plasma proteins.

A Predictive ADME Profile

The following sections outline the anticipated ADME properties of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol.

Absorption

The dual hydrophilic-lipophilic nature of the molecule suggests that oral absorption is plausible. The nonane chain should facilitate passive diffusion across the gastrointestinal tract, while the purine and hydroxyl moieties will contribute to aqueous solubility, a prerequisite for dissolution.[3] However, the hydrogen bonding capacity could limit the rate and extent of absorption.

Predicted Oral Bioavailability: Moderate. While the molecular weight and predicted lipophilicity are favorable, the potential for extensive first-pass metabolism (see section 3.3) could significantly reduce the fraction of the dose reaching systemic circulation.[4]

Distribution

Following absorption, the compound is expected to distribute throughout the body. Its moderate lipophilicity suggests it will not be restricted to the bloodstream and will likely penetrate tissues.

Plasma Protein Binding: The lipophilic nonane chain suggests a moderate to high degree of binding to plasma proteins like albumin. This would create a circulating reservoir of the drug and could prolong its half-life.

Volume of Distribution (Vd): A moderate Vd is anticipated, indicating distribution into extracellular fluids and some tissues. Extensive partitioning into adipose tissue is less likely given the presence of polar functional groups.

Metabolism: A Multi-pronged Approach

Metabolism is anticipated to be a major route of clearance for this compound, likely involving several enzymatic pathways. The liver is expected to be the primary site of metabolism.[5]

Predicted Metabolic Pathways:

  • Oxidation of the Nonane Chain: Cytochrome P450 (CYP) enzymes are likely to hydroxylate the aliphatic chain at various positions, creating more polar metabolites.

  • Oxidation of the Alcohol: The secondary alcohol can be oxidized to a ketone.

  • Metabolism of the Purine Ring:

    • Deamination: The 6-amino group can be deaminated by adenosine deaminase to form a hypoxanthine derivative.

    • Oxidation: Xanthine oxidase could further oxidize the purine ring.

  • Conjugation: The hydroxyl group and any newly formed hydroxyl metabolites are prime candidates for glucuronidation (via UGTs) or sulfation (via SULTs) to form highly water-soluble conjugates for excretion.[6]

Predicted Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol Oxidized_Chain Hydroxylated Nonane Metabolites Parent->Oxidized_Chain CYP450 Ketone Ketone Metabolite Parent->Ketone Alcohol Dehydrogenase Deaminated Hypoxanthine Derivative Parent->Deaminated Adenosine Deaminase Glucuronide_Sulfates Glucuronide and Sulfate Conjugates Parent->Glucuronide_Sulfates UGTs/SULTs Oxidized_Chain->Glucuronide_Sulfates UGTs/SULTs Ketone->Glucuronide_Sulfates UGTs/SULTs Oxidized_Purine Oxidized Purine Metabolites Deaminated->Oxidized_Purine Xanthine Oxidase

Caption: Predicted Phase I and Phase II metabolic pathways.

Excretion

The primary route of elimination is expected to be renal, with metabolites being cleared more readily than the parent compound.[3]

  • Parent Drug: A small fraction of the unchanged drug may be excreted in the urine, depending on the extent of its metabolism and plasma protein binding.

  • Metabolites: The more polar, water-soluble metabolites, particularly the glucuronide and sulfate conjugates, are predicted to be efficiently eliminated by the kidneys.

Proposed Experimental Protocols for Pharmacokinetic Characterization

To move from prediction to established fact, a systematic experimental evaluation is necessary. The following protocols outline a standard approach for characterizing the pharmacokinetics of a novel compound.

In Vitro Studies

These studies provide initial insights into the metabolic fate and distribution of the compound without the use of animal models.

Protocol 1: Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance of the compound in the liver.

  • Methodology:

    • Incubate (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol at a known concentration (e.g., 1 µM) with pooled human liver microsomes.

    • Initiate the reaction by adding NADPH (a cofactor for CYP enzymes).

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable solvent (e.g., cold acetonitrile).

    • Analyze the concentration of the parent compound at each time point using LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

Protocol 2: Plasma Protein Binding

  • Objective: To quantify the fraction of the drug bound to plasma proteins.

  • Methodology:

    • Use rapid equilibrium dialysis or ultracentrifugation methods.

    • Add the compound to plasma from the species of interest (e.g., human, rat).

    • Allow the system to reach equilibrium.

    • Separate the bound and unbound fractions.

    • Quantify the concentration of the compound in each fraction by LC-MS/MS.

    • Calculate the percentage of protein binding.

In Vivo Studies

Animal studies are essential for understanding the complete pharmacokinetic profile in a living system.

Protocol 3: Intravenous and Oral Pharmacokinetics in Rodents

  • Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Methodology:

    • Administer a single intravenous (IV) dose (e.g., 1 mg/kg) to one cohort of rats and a single oral (PO) dose (e.g., 10 mg/kg) to another cohort.

    • Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate parameters from the plasma concentration-time data.

    • Calculate oral bioavailability (F) using the formula: F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

In Vivo PK Study Workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis IV_Dose Intravenous (IV) Dose Blood_Collection Serial Blood Collection IV_Dose->Blood_Collection PO_Dose Oral (PO) Dose PO_Dose->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Modeling LC_MS_MS->PK_Analysis Bioavailability Bioavailability PK_Analysis->Bioavailability Calculate F%

Caption: A typical workflow for an in vivo pharmacokinetic study.

Conclusion

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol presents a fascinating case study in predictive pharmacokinetics. Its structure suggests a molecule with the potential for oral absorption and distribution into tissues, but also susceptibility to significant metabolic clearance. The proposed experimental roadmap provides a clear path to validating these predictions and establishing a definitive pharmacokinetic profile, a critical step in the journey of any new chemical entity toward therapeutic application.

References

  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC. (2024, August 2).
  • (2R,3S)-3-((9-Isopropyl-6-((pyridin-3-ylmethyl)amino)-9H- purin-2-yl)amino)pentan-2-ol | Sapphire Bioscience.
  • (2R,3S)-3-((6-(((4,6-Dimethylpyridin-3-yl)methyl)amino)-9-isopropyl-9H-purin-2-yl)amino)pentan-2-ol - VWR.
  • Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-.
  • PHARMACOKINETICS - IIP Series.
  • Fundamental Toxicological Sciences - e-kenkyu.com.
  • Membranes and Receptors Session 8 Lecture 8.1 Pharmacokinetics.
  • (2s,3r)-3-(6-amino-9h-purin-9-yl)nonan-2-ol - PubChemLite.
  • [(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r,20r)-20-Carbamoyl-3-Hydroxy-2,2-Dimethyl-4,8,14,.
  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY - PMDA.
  • (2S,3s)-3-(6-amino-9-purinyl)nonan-2-ol/CAS:51350-19-7-HXCHEM.
  • (PDF) 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-hydroxymethyl-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one monohydrate - ResearchGate.
  • (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol - Sigma-Aldrich.
  • (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol - Sigma-Aldrich.
  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - MDPI. (2023, March 29).
  • In vitro and in vivo studies of drug-releasing poly(amino acids) - PubMed.
  • (PDF) Toxic Nonprotein Amino Acids - ResearchGate. (2017, February 15).
  • (PDF) Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes - ResearchGate.
  • Amino Alcohols from the Ascidian Pseudodistoma sp. - MDPI. (2014, June 24).
  • Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design - MDPI. (2023, May 16).
  • Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease - MDPI. (2022, April 13).
  • IL104306A - 2-Amino-9-(2,3-dideoxy-3-fluoro-beta-d-erythro-pentofuranosyl)-6-substituted-9H-purine derivatives their preparation and pharmaceutical compositions containing them - Google Patents.
  • (2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | C10H13N5O3 | CID - PubChem.
  • 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl (2R,2'R)-bis(2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate) | Pharmaffiliates.

Sources

An In-depth Technical Guide to In Vivo Efficacy Studies of Novel Nucleoside Analogs: A Case Study with (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: The specific molecule, (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, does not appear in publicly available scientific literature, suggesting it is a novel or proprietary compound. This guide is therefore structured around a representative hypothetical compound of the same class, which we will refer to as Adenolin-N9 , to provide a robust framework for researchers. The principles and methodologies described are based on established best practices for the preclinical development of nucleoside analog antiviral drugs.[1][2]

Part 1: Introduction and Scientific Rationale

The emergence of novel and drug-resistant viral pathogens necessitates a continuous pipeline of new antiviral agents. Nucleoside analogs represent one of the most successful classes of antiviral drugs, forming the backbone of therapies for chronic infections like HIV, hepatitis B (HBV), and herpes viruses.[3] These molecules act as prodrugs, mimicking natural nucleosides.[2] Once inside a host cell, they are phosphorylated by cellular kinases into their active triphosphate form.[1][4] This active metabolite then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase, leading to premature chain termination and inhibition of viral replication.[4][5]

Adenolin-N9, with its adenine core and a nonane side chain, is hypothesized to function as a chain-terminating inhibitor of a viral RNA-dependent RNA polymerase (RdRp). This guide outlines a comprehensive strategy for evaluating the in vivo efficacy of Adenolin-N9, a critical step in translating a promising compound from the laboratory to the clinic.[6][7] The primary goals of these preclinical studies are to establish biological plausibility, identify a safe and effective dose range, and define the pharmacokinetic/pharmacodynamic (PK/PD) relationship that will inform clinical trial design.[8][9]

Hypothesized Mechanism of Action (MoA)

Adenolin-N9 is designed to be recognized by viral polymerases while lacking the 3'-hydroxyl group necessary for chain elongation.[1] Upon administration, it is expected to be taken up by host cells, where it undergoes sequential phosphorylation to its active triphosphate form (Adenolin-N9-TP). Adenolin-N9-TP then acts as a competitive inhibitor of the viral RdRp, leading to the termination of viral RNA synthesis.

G cluster_host_cell Host Cell AdenolinN9 Adenolin-N9 (Prodrug) AdenolinN9_MP Adenolin-N9-MP AdenolinN9->AdenolinN9_MP Cellular Kinase 1 AdenolinN9_DP Adenolin-N9-DP AdenolinN9_MP->AdenolinN9_DP Cellular Kinase 2 AdenolinN9_TP Adenolin-N9-TP (Active) AdenolinN9_DP->AdenolinN9_TP Cellular Kinase 3 RdRp Viral RdRp AdenolinN9_TP->RdRp Viral_RNA Viral RNA Template Viral_RNA->RdRp Chain_Termination Chain Termination RdRp->Chain_Termination Extracellular Extracellular Space Extracellular->AdenolinN9 Cellular Uptake

Caption: Hypothesized intracellular activation and mechanism of action for Adenolin-N9.

Part 2: Preclinical In Vivo Efficacy Study Design

The transition from in vitro activity to in vivo efficacy is a pivotal and challenging phase in drug development.[7] A well-designed in vivo study must not only assess the drug's ability to combat the pathogen in a living organism but also provide critical insights into its safety, toxicity, and pharmacokinetic profile.[6][]

Animal Model Selection

The choice of animal model is paramount and depends on the target virus. The model should ideally mimic key aspects of human disease, support robust viral replication, and be susceptible to the specific viral strain being studied.[11][12] For a broad-spectrum antiviral, initial studies might use models for viruses like Influenza or Hepatitis B.

  • Influenza A Virus (IAV) Mouse Model: The mouse model is the most common for initial antiviral testing against influenza, despite some limitations in recapitulating human symptoms.[11] Strains like A/PR/8/34 (H1N1) are often used to establish infection in C57BL/6 mice via intranasal administration.[13][14] This model is valuable for assessing reductions in viral load, lung pathology, and improvements in survival.[15]

  • Hepatitis B Virus (HBV) Mouse Model: Evaluating anti-HBV agents is more complex as HBV does not readily infect mice.[16] Several specialized models are available:

    • HBV Transgenic Mice: These mice express the HBV genome but are immunologically tolerant, making them suitable for testing direct-acting antivirals but not for studying viral clearance.[16][17]

    • Hydrodynamic Injection Model: This model involves injecting HBV replicon DNA into immunocompetent mice, allowing for the study of host immune responses against HBV.[16][18]

    • Humanized Liver Mouse Models: These immunodeficient mice are engrafted with human hepatocytes, allowing for de novo HBV infection and the study of the complete viral life cycle, including the persistent cccDNA form.[16][17][19][20] These are considered the gold standard for preclinical HBV research.[19]

For this guide, we will proceed with the Influenza A Virus (IAV) mouse model as a representative example for a proof-of-concept efficacy study.

Study Objectives and Endpoints

Clear objectives and well-defined endpoints are crucial for a successful study.

  • Primary Objective: To evaluate the antiviral efficacy of Adenolin-N9 in reducing IAV replication and morbidity in a lethal challenge mouse model.

  • Secondary Objectives:

    • To determine the dose-response relationship of Adenolin-N9.

    • To assess the safety and tolerability of Adenolin-N9 at effective doses.

    • To correlate plasma and tissue drug concentrations with antiviral activity (PK/PD).

Table 1: Key Efficacy and Safety Endpoints

Endpoint CategorySpecific EndpointMethod of Measurement
Efficacy Survival RateDaily monitoring of survival over a 14-day period.
Body Weight ChangeDaily measurement of individual mouse body weight.
Lung Viral TiterPlaque assay or qPCR on lung homogenates at specific time points (e.g., Day 3 and 5 post-infection).[13]
Clinical Morbidity ScoreDaily scoring based on posture, activity, and fur ruffling.
Safety/Tolerability Adverse Clinical SignsDaily observation for signs of distress or toxicity.
Body Weight LossMonitoring for significant weight loss (>20%) as a marker of toxicity.[21]
HistopathologyMicroscopic examination of key organs (liver, kidney, spleen, lungs) at study termination.
Pharmacokinetics Drug ConcentrationLC-MS/MS analysis of plasma and lung tissue samples.
Experimental Design and Protocol

A robust experimental design includes appropriate controls and a sufficient number of animals to achieve statistical power. All procedures must adhere to Good Laboratory Practices (GLP) and be approved by an Institutional Animal Care and Use Committee (IACUC).[22][23][24]

Table 2: Example Study Group Design for IAV Efficacy Model

GroupNTreatmentDoseRouteDosing Schedule
110Vehicle ControlN/APOBID for 7 days
210Adenolin-N910 mg/kgPOBID for 7 days
310Adenolin-N930 mg/kgPOBID for 7 days
410Adenolin-N9100 mg/kgPOBID for 7 days
510Oseltamivir (Positive Control)20 mg/kgPOBID for 7 days
65Uninfected ControlVehiclePOBID for 7 days

N=Number of animals; PO=Oral gavage; BID=Twice daily

Step-by-Step Experimental Protocol:

  • Animal Acclimatization: Female C57BL/6 mice (6-8 weeks old) are acclimatized for one week under standard housing conditions.

  • Infection: On Day 0, mice in Groups 1-5 are lightly anesthetized and intranasally infected with a lethal dose (e.g., 10x LD50) of Influenza A/PR/8/34 virus in a 50 µL volume.[13][25] Group 6 remains uninfected.

  • Treatment Initiation: Treatment begins 4 hours post-infection. Adenolin-N9, vehicle, or Oseltamivir is administered via oral gavage twice daily for 7 consecutive days.

  • Daily Monitoring: From Day 0 to Day 14, all mice are monitored twice daily for survival, body weight, and clinical signs of illness.[14]

  • Sample Collection (Satellite Groups): If satellite groups are used for PK and viral load, 3-5 mice per group are euthanized on Day 3 and Day 5 post-infection. Lungs are harvested for viral titer analysis, and blood is collected for PK analysis.

  • Study Termination: The study concludes on Day 14 post-infection. Surviving animals are euthanized, and terminal samples (blood, organs) may be collected for histopathology and terminal PK analysis.

Caption: Experimental workflow for the in vivo IAV efficacy study.

Part 3: Pharmacokinetic (PK) and Safety Assessment

Efficacy data is only meaningful when interpreted alongside PK and safety data.[26] These studies are often conducted in parallel with efficacy trials.[6]

Pharmacokinetic Analysis

PK studies measure how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug.[22] For nucleoside analogs, it's crucial to understand not just the plasma concentration of the parent drug but also the intracellular concentration of the active triphosphate form in target tissues, although this is technically challenging.[4][27]

  • Key Parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve (total drug exposure).

    • t1/2: Half-life.

    • Bioavailability: The fraction of an administered dose that reaches systemic circulation.[27]

Samples are typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The goal is to establish a clear relationship between the dose administered, the resulting drug exposure, and the observed antiviral effect.

Safety and Toxicology

Preclinical safety assessment is a regulatory requirement to identify potential toxicities before human trials.[28][29][30]

  • In-life Observations: Monitoring for overt signs of toxicity, as described in the efficacy endpoints.

  • Clinical Pathology: Analysis of blood samples for changes in hematology (e.g., red and white blood cell counts) and clinical chemistry (e.g., liver and kidney function markers).

  • Histopathology: Microscopic examination of tissues by a board-certified veterinary pathologist to identify any drug-related changes.

Part 4: Data Analysis and Interpretation

Statistical analysis is essential to determine if the observed effects are significant.[21]

  • Survival Analysis: Survival curves are generated using the Kaplan-Meier method, and differences between groups are analyzed using the log-rank test.[21]

  • Tumor Growth/Viral Titer/Body Weight: Differences between group means at specific time points are typically analyzed using an Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) for pairwise comparisons.[21][31]

  • Statistical Significance: A p-value of <0.05 is generally considered statistically significant.

Table 3: Hypothetical Efficacy Data for Adenolin-N9 in IAV Mouse Model

Treatment GroupMean Survival Time (Days)% Survival at Day 14Lung Viral Titer (log10 PFU/g) at Day 5Mean Body Weight Nadir (% of initial)
Vehicle Control8.2 ± 0.50%6.8 ± 0.472%
Adenolin-N9 (10 mg/kg)10.1 ± 1.120%5.1 ± 0.680%
Adenolin-N9 (30 mg/kg)13.5 ± 0.880%3.2 ± 0.588%
Adenolin-N9 (100 mg/kg)14.0 ± 0.0100%<2.092%
Oseltamivir (20 mg/kg)13.8 ± 0.490%2.5 ± 0.490%*

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

The hypothetical data above would suggest that Adenolin-N9 exhibits potent, dose-dependent antiviral activity, with the 100 mg/kg dose providing complete protection comparable to or exceeding the standard-of-care, Oseltamivir.

Part 5: Conclusion and Future Directions

A successful in vivo efficacy study, as outlined, provides strong proof-of-concept for a novel antiviral candidate like Adenolin-N9. Positive results, demonstrating a clear dose-dependent reduction in viral replication and disease pathology within a safe therapeutic window, are essential for advancing the compound.

The next steps in the preclinical pipeline would involve:

  • Efficacy in a second, non-rodent species (e.g., ferrets for influenza) to provide more translatable data.[11]

  • Expanded GLP toxicology studies to support an Investigational New Drug (IND) application with regulatory agencies like the FDA and EMA.[28][30][32]

  • Chemistry, Manufacturing, and Controls (CMC) development to produce a clinical-grade drug formulation.

By systematically integrating efficacy, PK, and safety assessments, researchers can build a comprehensive data package that de-risks clinical development and maximizes the potential for a new antiviral therapy to reach patients in need.

References

  • Bility, K., & Su, L. (2015). Modeling hepatitis B virus infection, immunopathology and therapy in mice. Antiviral Research. Available at: [Link]

  • Choi, Y., & Ryu, W.-S. (2016). Mouse models for hepatitis B virus research. Journal of Biomedical Science. Available at: [Link]

  • Creative Diagnostics. (n.d.). Animal Modeling Services for Antiviral Testing. Retrieved from [Link]

  • Laidlaw, S. M., & Brown, D. M. (2018). Animal models used to assess influenza antivirals. Expert Opinion on Drug Discovery. Available at: [Link]

  • Ploss, A., & Bissig, K.-D. (2023). Liver-Humanized NSG-PiZ Mice Support the Study of Chronic Hepatitis B Virus Infection and Antiviral Therapies. Microbiology Spectrum. Available at: [Link]

  • TransCure bioServices. (n.d.). Mouse HBV model. Retrieved from [Link]

  • Yuan, L., & Jiang, J. (2018). In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application. Viruses. Available at: [Link]

  • Acosta, E. P., & Fletcher, C. V. (1992). Comparative pharmacokinetics of antiviral nucleoside analogues. Clinical Pharmacokinetics. Available at: [Link]

  • Aragen. (n.d.). Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes. Retrieved from [Link]

  • Anderson, P. L. (2004). Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors. The AIDS Reader. Available at: [Link]

  • Doherty Institute. (n.d.). The crucial role of animal models and viral variants in drug and vaccine discovery. Retrieved from [Link]

  • Singh, C., & Kumar, V. (2022). In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues. Scientific Reports. Available at: [Link]

  • Zhang, D., & Chien, J. Y. (2014). Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Strese, S., & Gasser, G. (2018). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Molecules. Available at: [Link]

  • Van Houtte, F., & Van Gils, M. (2024). Preclinical animal models to evaluate therapeutic antiviral antibodies. Frontiers in Immunology. Available at: [Link]

  • GARDP Revive. (n.d.). Preclinical development. Retrieved from [Link]

  • Szczech, G. M. (1996). Preclinical Development of Antiviral Drugs. Clinical Infectious Diseases. Available at: [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Galani, I.-E., & Triantafyllia, V. (2022). Protocol for influenza A virus infection of mice and viral load determination. STAR Protocols. Available at: [Link]

  • Kim, H., & Cho, S.-N. (2026). Novel nucleoside analogs exhibit potent intracellular and in vivo activities against Mycobacterium avium. bioRxiv. Available at: [Link]

  • IITRI. (n.d.). Infectious Disease Animal Models. Retrieved from [Link]

  • He, J., & Wang, K. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research Communications. Available at: [Link]

  • Eyer, L., & Nencka, R. (2018). Examples of in vivo antiflaviviral activities of selected nucleoside analogs. ResearchGate. Available at: [Link]

  • Crown Bioscience. (2024). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Efficacy study. Retrieved from [Link]

  • Horvat, B. (n.d.). Mouse Models of Viral Infection. Springer Nature Experiments. Retrieved from [Link]

  • Galani, I. E., & Triantafyllia, V. (2022). Protocol for influenza A virus infection of mice and viral load determination. PubMed. Available at: [Link]

  • Zhou, J., & Hemmink, J. D. (2025). Animal Models in Influenza Research. The Pirbright Institute. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Finley, R. W., & D'Alessandro, A. (2022). Phenotypic Evaluation of Nucleoside Analogues against Trypanosoma cruzi Infection: In Vitro and In Vivo Approaches. Molecules. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Available at: [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Galani, I.-E., & Triantafyllia, V. (2022). Protocol for influenza A virus infection of mice and viral load determination. ResearchGate. Available at: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Viro-consult. (2019). Antiviral drug discovery - Part 2: From candidates to investigational drugs. Retrieved from [Link]

  • Gmeiner, W. H., & Miura, S. (2004). Anti-tumor efficacy of the nucleoside analog 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl) cytosine (4'-thio-FAC) in human pancreatic and ovarian xenograft models. Cancer Research. Available at: [Link]

  • Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • Al-Mulla, F., & Badii, M. (2025). Efficacy Analysis in Clinical Trials: A Comprehensive Review of Statistical and Machine Learning Approaches. arXiv. Available at: [Link]

  • Caballero-Garrido, E., & Martin Blanco, N. M. (n.d.). Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the European Union. Retrieved from [Link]

  • Mathis, A., & Marty, F. M. (2022). Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects. ResearchGate. Available at: [Link]

  • Mezlini, A. (n.d.). A novel statistical approach to detect the efficacy of drugs that have heterogeneous treatment effects. Retrieved from [Link]

  • Simpson-Herren, L., & Sanford, A. H. (1993). Statistical Analysis of in Vivo Tumor Growth Experiments. Cancer Research. Available at: [Link]

  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Available at: [Link]

  • Alhena Consult. (n.d.). Key steps in the preclinical development of a drug. Retrieved from [Link]

  • Di-Mola, A., & D'Acquisto, F. (2020). Potential Antiviral Drugs for SARS-Cov-2 Treatment: Preclinical Findings and Ongoing Clinical Research. In Vivo. Available at: [Link]

  • Wang, L., & Unadkat, J. D. (2022). Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity. ACS Omega. Available at: [Link]

Sources

Unveiling the Pharmacological Profile of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: Target Selectivity and Indirect Receptor Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Deconstructing the Ligand Misconception

In the landscape of purinergic pharmacology, (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol —commonly known as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) —occupies a unique and frequently misunderstood position. Despite its structural resemblance to adenosine, EHNA is not a direct agonist or antagonist for purinergic P1 receptors (A1, A2A, A2B, or A3) 1.

Instead, EHNA is a potent, reversible, and selective dual inhibitor of two critical metabolic enzymes: Adenosine Deaminase (ADA) and Phosphodiesterase 2 (PDE2) [[2]](). By inhibiting ADA, EHNA prevents the deamination of adenosine into inosine, thereby driving up local extracellular and intracellular concentrations of endogenous adenosine 3. This endogenous adenosine subsequently binds to and activates adenosine receptors. Concurrently, by inhibiting PDE2, EHNA prevents the hydrolysis of cyclic nucleotides (cAMP/cGMP), synergistically amplifying the downstream signaling cascades initiated by A2A and A2B receptor activation [[4]]().

This whitepaper provides an in-depth technical analysis of EHNA's target selectivity, its indirect modulation of adenosine receptors, and the self-validating experimental protocols required to accurately profile its pharmacological effects.

Molecular Targets and Selectivity Profiling

To utilize EHNA effectively in drug development or mechanistic assays, researchers must understand its precise selectivity profile. EHNA exerts its primary effects in the low micromolar range, making precise dosing critical to avoid off-target effects.

Quantitative Data Summary of EHNA IC50 Values
Target EnzymeIC50 ValueSpecies / Tissue ContextReference
Adenosine Deaminase (ADA) 1.2 µMHuman Red Blood Cells4
Phosphodiesterase 2 (PDE2) 0.8 µMHuman Myocardium2
Phosphodiesterase 2 (PDE2) 2.0 µMPorcine Myocardium2
Phosphodiesterase 2 (PDE2) 3.5 µMRat Hepatocyte4
Phosphodiesterase 2 (PDE2) 5.5 µMHuman Platelet[[4]]()
PDE1, PDE3, PDE4 >100 µMVarious Tissues5

Expert Insight: The high selectivity of EHNA for PDE2 over PDE1, PDE3, and PDE4 (IC50 > 100 µM) makes it an indispensable tool for isolating cGMP-stimulated PDE pathways in complex tissue models 5.

Mechanisms of Indirect Receptor Modulation

Why use an ADA inhibitor like EHNA instead of a direct adenosine receptor agonist (e.g., NECA or CPA)?

Direct agonists uniformly flood all available receptors, leading to rapid receptor desensitization and a complete loss of spatial and temporal signaling resolution. In contrast, EHNA acts as an endogenous signal amplifier . By blocking ADA, EHNA only raises adenosine levels in microenvironments where ATP is actively being broken down—such as in hypoxic tumor microenvironments, ischemic myocardium, or sites of active inflammation 6.

This indirect modulation preserves the physiological context of purinergic signaling. For example, in malignant pleural mesothelioma (MPM), EHNA increases intracellular adenosine concentrations in a time-dependent manner, forcing the conversion of adenosine to AMP via adenosine kinase, which subsequently triggers AMPK-mediated apoptosis 3.

Crosstalk with Cyclic Nucleotide Signaling

EHNA's secondary target, PDE2, is a cGMP-stimulated phosphodiesterase. When endogenous adenosine activates Gs-coupled A2A or A2B receptors, adenylate cyclase produces cAMP. Normally, PDE2 would hydrolyze this cAMP to dampen the signal. Because EHNA simultaneously inhibits PDE2, the cAMP signal is profoundly amplified, leading to sustained Protein Kinase A (PKA) activation [[1]]().

Mechanism EHNA (2R,3S)-EHNA ADA Adenosine Deaminase (ADA) EHNA->ADA Inhibits (IC50 ~1.2 µM) PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 Inhibits (IC50 ~0.8-5 µM) Adenosine Endogenous Adenosine ADA->Adenosine Prevents degradation cAMP cAMP / cGMP PDE2->cAMP Prevents hydrolysis Receptors A1, A2A, A2B, A3 Receptors Adenosine->Receptors Activates Signaling Downstream Kinase Signaling cAMP->Signaling Activates PKA/PKG Receptors->Signaling Modulates

Caption: Dual mechanism of EHNA inhibiting ADA and PDE2 to indirectly modulate purinergic signaling.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, any assay evaluating EHNA must account for its dual nature. The following protocols are designed as self-validating systems to isolate and verify indirect receptor activation versus direct cyclic nucleotide modulation.

Protocol 1: Quantifying Indirect Receptor Activation via Adenosine Accumulation

Objective: To measure the accumulation of endogenous adenosine following ADA inhibition by EHNA and validate subsequent A2A/A2B receptor activation.

  • Cell Culture & Equilibration: Wash cells (e.g., human MPM cells or primary cardiomyocytes) with serum-free Tyrode's solution to remove exogenous nucleosides present in fetal bovine serum.

  • EHNA Incubation: Treat cells with 10 µM EHNA for 30 minutes.

    • Causality: A concentration of 10 µM ensures complete ADA and PDE2 blockade without crossing the threshold (>100 µM) that would trigger off-target PDE3/PDE4 inhibition 5.

  • Stimulus Application: Induce cellular stress (e.g., 1% O₂ hypoxia for 3-9 hours) to stimulate ATP breakdown and endogenous adenosine release [[3]]().

  • HPLC Quantification: Extract extracellular fluid and analyze via reverse-phase HPLC.

    • Causality: This confirms that EHNA prevents the conversion of adenosine to inosine, validating the ADA blockade [[6]]().

  • Receptor Antagonist Rescue (The Validation Step): Co-incubate a parallel cohort with SCH58261 (A2A antagonist) or PSB1115 (A2B antagonist).

    • Causality: If the downstream physiological effect (e.g., cAMP elevation or apoptosis) is abolished by the antagonist, it proves the effect is indirectly mediated by specific adenosine receptors rather than direct kinase/PDE modulation.

Protocol 2: PDE2 Selectivity and cAMP/cGMP Hydrolysis Assay

Objective: To isolate the PDE2-inhibitory effects of EHNA from its ADA-inhibitory effects.

  • Enzyme Isolation: Isolate PDE2 from tissue homogenates using anion-exchange chromatography (DEAE) to remove endogenous ADA and adenosine 1.

  • Substrate Preparation: Prepare a reaction mixture containing 0.03 µM [³H]-cAMP and 5 µM cGMP.

    • Causality: cGMP is required to allosterically stimulate PDE2 activity, mimicking physiological activation.

  • EHNA Titration: Add EHNA at concentrations ranging from 0.1 µM to 200 µM.

  • Hydrolysis Measurement: Measure the amount of [³H]-AMP produced.

    • Causality: By using isolated PDE fractions, this system eliminates the confounding variable of ADA inhibition, proving EHNA's direct, dose-dependent competitive inhibition of PDE2.

Workflow Step1 1. Cell Culture & Equilibration Step2 2. EHNA Incubation (0.1 - 10 µM) Step1->Step2 Step3 3. Stimulus (e.g., Hypoxia) Step2->Step3 Step4a 4a. HPLC: Adenosine Quant Step3->Step4a Step4b 4b. FRET: cAMP/cGMP Imaging Step3->Step4b Step5 5. Receptor Antagonist Rescue Step4a->Step5 Validate ADA block Step4b->Step5 Validate PDE2 block

Caption: Experimental workflow for validating EHNA-induced indirect receptor activation and signaling.

References

  • Adenosine Deaminase Inhibitor EHNA Exhibits a Potent Anticancer Effect Against Malignant Pleural Mesothelioma Source: Cellular Physiology and Biochemistry | Karger Publishers URL: [Link]

  • Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic-3',5'-guanosine monophosphate-stimulated phosphodiesterase to reverse hypoxic pulmonary vasoconstriction in the perfused rat lung Source: PubMed (NIH) URL: [Link]

  • Targeting of the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia Source: Haematologica URL: [Link]

Sources

Lipophilicity and Membrane Permeability of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, commonly known as (+)-erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) , is a potent, reversible dual inhibitor of Adenosine Deaminase (ADA) and Phosphodiesterase 2 (PDE2). Because both ADA and PDE2 are intracellular targets, the pharmacological efficacy of EHNA is strictly dictated by its ability to traverse the lipid bilayer. This whitepaper provides an in-depth mechanistic analysis of EHNA’s lipophilicity, its membrane permeation dynamics, and the self-validating experimental protocols required to quantify these properties accurately.

Physicochemical Profiling: The Amphipathic Advantage

The molecular architecture of EHNA combines a highly polar adenine headgroup with a flexible, lipophilic 9-carbon (nonyl) aliphatic chain. The specific (2R,3S) erythro stereochemistry is not only critical for acting as a ground-state inhibitor within the ADA active site[1], but it also influences the spatial orientation of the C2-hydroxyl group during membrane insertion.

The nonyl chain effectively masks the polarity of the purine system, driving the partition coefficient (LogP) to an optimal range for passive transcellular diffusion.

Table 1: Physicochemical and Permeability Profile of EHNA
ParameterValuePharmacological Implication
Molecular Weight 277.37 g/mol (Free base)<500 Da; satisfies Lipinski’s Rule of 5 for optimal passive diffusion.
LogP 3.68High lipophilicity; optimal for crossing the blood-brain barrier (BBB) and intestinal epithelium[2].
Polar Surface Area (PSA) 89.85 Ų<90 Ų; indicates excellent potential for central nervous system (CNS) penetration[2].
Target IC₅₀ (ADA) ~1.2 μMRequires rapid cytosolic entry to engage the enzyme effectively[3].
Target IC₅₀ (PDE2) 0.8 - 5.5 μMRequires intracellular accumulation in cardiomyocytes, hepatocytes, and platelets[3].

Mechanistic Insight: The C2-hydroxyl group can participate in intramolecular hydrogen bonding with the purine ring (N3) in non-polar environments (such as the hydrophobic core of the lipid bilayer). This temporary desolvation reduces the exposed polar surface area, facilitating rapid membrane traversal before re-establishing intermolecular hydrogen bonds in the aqueous cytosol.

Intracellular Targeting and Barrier Modulation

Once EHNA crosses the plasma membrane, it engages its targets. Interestingly, while its high lipophilicity allows it to cross biological barriers, its pharmacological action actively preserves barrier integrity in pathological states. By inhibiting ADA, EHNA prevents the degradation of adenosine—a critical cytoprotective signaling molecule—and halts the downstream production of oxidative stress mediators like hypoxanthine and uric acid. In models of experimental sepsis, 4 and restores the endothelial barrier[4].

Pathway EHNA_Ext EHNA (Extracellular) LogP: 3.68, PSA: 89.85 Membrane Lipid Bilayer Passive Transcellular Diffusion EHNA_Ext->Membrane Partitioning EHNA_Int EHNA (Intracellular Cytosol) Membrane->EHNA_Int Permeation ADA Adenosine Deaminase (ADA) EHNA_Int->ADA Competitive Inhibition PDE2 Phosphodiesterase 2 (PDE2) EHNA_Int->PDE2 Selective Inhibition Adenosine Preserved Adenosine (Barrier Protection) ADA->Adenosine Prevents Deamination cGMP Elevated cAMP/cGMP (Signal Transduction) PDE2->cGMP Prevents Hydrolysis

Transmembrane permeation and dual intracellular targeting of EHNA.

Self-Validating Experimental Methodologies

To accurately profile the permeability and lipophilicity of EHNA, empirical assays must be designed with built-in causality and self-validation mechanisms. Relying solely on in silico predictions often fails to account for the dynamic conformational changes of the nonyl chain.

Protocol A: Thermodynamic Shake-Flask Method for LogP Determination

Causality: The shake-flask method is preferred over chromatographic estimations because it provides true thermodynamic partitioning, accurately reflecting the amphipathic nature of the C2-hydroxyl and nonyl groups.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4) for 24 hours to ensure mutual saturation.

  • Solute Addition: Dissolve EHNA (hydrochloride salt) in the pre-saturated aqueous phase to a final concentration of 100 μM.

  • Equilibration: Combine 5 mL of the EHNA aqueous solution with 5 mL of the saturated n-octanol in a glass centrifuge tube. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3,000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both phases. Quantify EHNA concentration via UV-Vis spectroscopy at 3[3].

  • Self-Validation (Mass Balance): Calculate the total mass of EHNA recovered from both phases. The sum must be ≥95% of the initial input mass. A lower recovery indicates precipitation at the interface or adsorption to the glassware, invalidating the calculated LogP.

Protocol B: Bidirectional Caco-2 Cell Permeability Assay

Causality: Because EHNA is highly lipophilic, it is crucial to determine if it is a substrate for active efflux transporters (e.g., P-glycoprotein). Bidirectional testing (Apical-to-Basolateral and Basolateral-to-Apical) isolates passive diffusion from active efflux.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Prepare a 10 μM EHNA donor solution in HBSS (pH 7.4). Apply to the Apical chamber (for A→B) or Basolateral chamber (for B→A).

  • Incubation & Sampling: Incubate at 37°C. Take 50 μL samples from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Self-Validation (Integrity Check): Co-administer Lucifer Yellow (100 μM), a paracellular marker. If the apparent permeability ( Papp​ ) of Lucifer Yellow in any well exceeds 1×10−6 cm/s, the tight junctions are compromised, and the EHNA data for that well must be rejected.

  • Analysis: Quantify EHNA via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER < 2 confirms that EHNA permeates primarily via passive transcellular diffusion.

Workflow Prep Prepare EHNA Donor Solution Barrier Caco-2 Monolayer (A->B and B->A) Prep->Barrier Apply (10 μM) Receiver Sample Receiver Compartment Barrier->Receiver Permeation (2h) Validate Lucifer Yellow Integrity Check Barrier->Validate Post-assay Quant LC-MS/MS Quantification Receiver->Quant Calculate Papp Validate->Quant If Papp < 1e-6 cm/s, Accept Data

Self-validating bidirectional Caco-2 permeability workflow for EHNA.

References

  • Title: rac erythro-9-(2-Hydroxy-3-nonyl)
  • Source: National Institutes of Health (PMC)
  • Title: Kinetic, thermodynamic and statistical studies on the inhibition of adenosine deaminase by aspirin and diclofenac Source: Taylor & Francis Online URL
  • Title: EHNA (hydrochloride) (CAS 58337-38-5)

Sources

Methodological & Application

how to synthesize (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Stereoselective Synthesis of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, a chiral acyclic nucleoside analog. Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, and the precise control of stereochemistry is paramount to their biological activity.[1][2] This protocol outlines a robust and logical synthetic pathway commencing from simple achiral starting materials. The key transformations involve a Sharpless asymmetric epoxidation to establish the chiral centers of the amino alcohol backbone, followed by a regioselective azido-lysis of the epoxide, and culminating in the coupling of the adenine nucleobase via a Mitsunobu reaction. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Introduction and Synthetic Strategy

The target molecule, (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, is a C9-substituted acyclic nucleoside analog. The acyclic nature of the "sugar" moiety can confer resistance to enzymatic degradation while mimicking the natural substrate, a strategy successfully employed in numerous approved antiviral drugs.[3] The primary challenge in synthesizing this molecule lies in the precise installation of the two contiguous stereocenters at the C2 (R) and C3 (S) positions.

Our retrosynthetic analysis prioritizes the construction of the stereochemically-defined backbone, (2R,3S)-3-aminononan-2-ol, followed by the strategic attachment of the adenine base. This approach offers superior control over the final stereochemical outcome.

The core synthetic strategy is divided into three main phases:

  • Asymmetric Synthesis of a Chiral Epoxy Alcohol: Employing the Sharpless asymmetric epoxidation allows for the highly enantioselective conversion of a prochiral allylic alcohol into a chiral epoxy alcohol. This reaction is renowned for its reliability and predictability in establishing stereochemistry.[4][5][6]

  • Formation of the Chiral Amino Alcohol: A regioselective ring-opening of the epoxide with an azide nucleophile, followed by reduction, yields the key amino alcohol intermediate with the desired (2R, 3R) configuration.

  • Nucleobase Installation: The adenine moiety is introduced via a Mitsunobu reaction. This reaction is highly effective for the N-alkylation of purines and crucially, proceeds with a complete inversion of configuration at the secondary alcohol's stereocenter, thereby converting the (3R) center to the required (3S) configuration in the final product.[7][8]

The overall synthetic workflow is depicted below.

Synthetic_Workflow A Heptanal C (E)-Non-1-en-3-ol A->C Grignard Reaction B Vinylmagnesium bromide B->C D (2R,3R)-3-(Heptyl)oxiran-2-yl)methanol C->D Sharpless Asymmetric Epoxidation E (2R,3R)-3-Azidononan-2-ol D->E Epoxide Ring-Opening (with NaN3) F (2R,3R)-3-Aminononan-2-ol E->F Azide Reduction (e.g., H2/Pd-C) H (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol F->H Mitsunobu Reaction G Adenine G->H

Caption: Overall synthetic scheme for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents such as sodium azide, DIAD, and organometallic compounds are hazardous and must be handled with appropriate care.

Protocol 1: Synthesis of (E)-Non-1-en-3-ol (Allylic Alcohol Precursor)

This step involves a Grignard reaction between heptanal and vinylmagnesium bromide to create the necessary allylic alcohol.

Reagents and Materials:

Reagent/MaterialQuantityMolar Eq.Notes
Magnesium turnings2.67 g1.1
Anhydrous THF100 mL-
Vinyl bromide (1M in THF)100 mL1.0
Heptanal11.42 g1.0Freshly distilled
Saturated NH₄Cl (aq)100 mL-For quenching
Diethyl ether200 mL-For extraction
Anhydrous MgSO₄--For drying

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings and 20 mL of anhydrous THF. Add a small crystal of iodine to initiate the reaction. Slowly add the vinyl bromide solution via the dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of heptanal in 30 mL of anhydrous THF dropwise over 30 minutes.

  • Reaction & Quenching: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

  • Work-up & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 70 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (E)-Non-1-en-3-ol as a colorless oil.

Protocol 2: Sharpless Asymmetric Epoxidation to yield (2R,3R)-3-(Heptyl)oxiran-2-yl)methanol

This is the key stereochemistry-inducing step. The use of D-(-)-Diethyl Tartrate (DET) as the chiral ligand directs the epoxidation to yield the desired (2R,3R) epoxy alcohol.[5][9]

Reagents and Materials:

Reagent/MaterialQuantityMolar Eq.Notes
(E)-Non-1-en-3-ol10.0 g1.0From Protocol 1
Anhydrous Dichloromethane (DCM)200 mL-
4 Å Molecular Sieves5.0 g-Powdered, activated
D-(-)-Diethyl Tartrate (D-(-)-DET)1.73 g0.12
Titanium(IV) isopropoxide (Ti(OiPr)₄)2.0 g0.1
tert-Butyl hydroperoxide (TBHP)20 mL2.05.5 M solution in decane

Procedure:

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add anhydrous DCM and powdered 4 Å molecular sieves. Cool the suspension to -20 °C (using a dry ice/acetone bath).

  • Catalyst Formation: Add D-(-)-DET, followed by the dropwise addition of Ti(OiPr)₄. Stir the mixture for 30 minutes at -20 °C.

  • Substrate Addition: Add the solution of (E)-Non-1-en-3-ol in DCM.

  • Epoxidation: Add TBHP dropwise while maintaining the temperature at -20 °C. The reaction is typically complete within 4-6 hours. Monitor progress by TLC.

  • Quenching: Quench the reaction by adding water (10 mL). Allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Add a 10% aqueous solution of NaOH saturated with NaCl and stir vigorously for 30 minutes until two clear layers form. Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude epoxide by flash chromatography to yield the product. The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral agent.

Protocol 3: Epoxide Ring-Opening and Reduction to (2R,3R)-3-Aminononan-2-ol

This two-step sequence converts the epoxy alcohol into the key amino alcohol intermediate. The ring-opening with azide occurs at the less substituted C3 position with inversion of configuration, which is then reduced.

Reagents and Materials:

Reagent/MaterialQuantityMolar Eq.Notes
Epoxy alcohol8.0 g1.0From Protocol 2
Ammonium chloride (NH₄Cl)3.2 g1.2
Sodium azide (NaN₃)3.9 g1.2Highly Toxic!
Methanol/Water (9:1)100 mL-
Palladium on Carbon (10% Pd/C)0.8 g-
Methanol100 mL-For hydrogenation
Hydrogen (H₂) gasBalloon-

Procedure:

  • Azidolysis: Dissolve the epoxy alcohol, NaN₃, and NH₄Cl in the methanol/water mixture. Heat the reaction at 60 °C for 12-16 hours. Monitor by TLC.

  • Work-up: Cool the reaction, remove methanol under reduced pressure. Add water and extract with ethyl acetate. Combine the organic layers, dry over MgSO₄, and concentrate to yield the crude azido alcohol. This intermediate is often used in the next step without further purification.

  • Hydrogenation (Azide Reduction): Dissolve the crude azido alcohol in methanol. Carefully add 10% Pd/C catalyst. Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 8-12 hours.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate to obtain the crude (2R,3R)-3-aminononan-2-ol, which can be purified by chromatography if necessary.

Protocol 4: Mitsunobu Reaction and Final Deprotection

This is the final key step to couple adenine to the chiral backbone. The Mitsunobu reaction proceeds via an S_N2 mechanism, inverting the stereocenter at C3 from (R) to the desired (S) configuration.[8][10][11]

Mitsunobu_Mechanism cluster_0 Mitsunobu Reaction for N9-Alkylation of Adenine DIAD DIAD Betaine [Ph₃P⁺-N(CO₂iPr)-N⁻-CO₂iPr] (Betaine Intermediate) DIAD->Betaine + PPh₃ PPh3 PPh₃ PPh3->Betaine Protonated_Betaine [Ph₃P⁺-N(CO₂iPr)-NH-CO₂iPr]⁺ Adenine⁻ Betaine->Protonated_Betaine + Adenine-H Adenine Adenine-H Adenine->Protonated_Betaine Alcohol R-OH ((2R,3R)-amino alcohol) Oxyphosphonium [Ph₃P⁺-OR] Adenine⁻ (Oxyphosphonium salt) Alcohol->Oxyphosphonium Protonated_Betaine->Oxyphosphonium + R-OH Product Adenine-R (Final Product, S_N2 inversion) Oxyphosphonium->Product S_N2 Attack by Adenine⁻ Byproducts Ph₃P=O + DIADH₂

Caption: Key steps in the Mitsunobu reaction mechanism.

Reagents and Materials:

Reagent/MaterialQuantityMolar Eq.Notes
(2R,3R)-3-Aminononan-2-ol5.0 g1.0From Protocol 3
Adenine4.7 g1.2
Triphenylphosphine (PPh₃)9.0 g1.2
Anhydrous 1,4-Dioxane or THF150 mL-
Diisopropyl azodicarboxylate (DIAD)7.0 g1.2Caution! Add slowly.

Procedure:

  • Setup: In a flame-dried flask under nitrogen, suspend adenine and PPh₃ in anhydrous dioxane. Add the (2R,3R)-3-aminononan-2-ol.

  • DIAD Addition: Cool the mixture to 0 °C. Add DIAD dropwise over 30 minutes. The solution should become clear.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the DIAD byproduct.

  • Purification: Purify the residue by flash column chromatography on silica gel. A gradient elution (e.g., DCM to 5-10% methanol in DCM) is typically effective for separating the product from the byproducts. Combine the fractions containing the desired product and concentrate to yield (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol.

  • Characterization: Confirm the structure and stereochemistry of the final product using NMR (¹H, ¹³C, COSY, HSQC), Mass Spectrometry, and comparison to literature data if available.

Conclusion and Further Applications

This application note details a reliable and stereocontrolled synthesis of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol. The strategic use of a Sharpless asymmetric epoxidation and a Mitsunobu reaction ensures high stereochemical fidelity. The protocols provided are scalable and can be adapted for the synthesis of a library of related acyclic nucleoside analogs by varying the initial aldehyde or the purine/pyrimidine base used in the coupling step. These compounds can then be evaluated for their potential as antiviral or antineoplastic agents, contributing to the development of new therapeutic leads.

References

  • Chen, Z., Zeng, Y., Zhang, Y., & Wu, Q. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Hong, J. H., et al. (2007). Asymmetric synthesis of novel apio carbocyclic nucleoside analogues as potential antiviral and antitumor agent. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 721-724. [Link]

  • Wang, Z., et al. (2012). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 10(38), 7544-7547. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Hu, H., & Wang, Z. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

  • Periasamy, M. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 61(5), 270-273. [Link]

  • Hong, J. H., et al. (2007). Asymmetric Synthesis of Novel Apio Carbocyclic Nucleoside Analogues as Potential Antiviral and Antitumor Agent. Nucleosides, Nucleotides and Nucleic Acids, 26(6-7), 721-724. [Link]

  • de la Cruz, C. I. N., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(1), 1-25. [Link]

  • Gillard, J. R., & Sibi, M. P. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(16), 4840-4844. [Link]

  • Reddy, M. R., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085-6099. [Link]

  • Reddy, M. R., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed. [Link]

  • García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances, 4(53), 28017-28028. [Link]

  • García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Chemical Science, 10(28), 6848-6853. [Link]

  • de la Cruz, C. I. N., et al. (2020). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Catalysts, 10(10), 1202. [Link]

  • Schreiber, S. L., et al. (2016). Sharpless Epoxidation of Divinyl Carbinol. Organic Syntheses, 93, 233. [Link]

  • Williams, D. (2020). Unifying the synthesis of nucleoside analogs. Science, 369(6504), 620-621. [Link]

  • Wu, B., et al. (2005). Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. Bioorganic & Medicinal Chemistry, 13(15), 4241-4249. [Link]

  • Wikipedia contributors. (2023). Sharpless epoxidation. Wikipedia. [Link]

  • Uss, D. J., & Thomson, R. J. (2012). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Beilstein Journal of Organic Chemistry, 8, 865-871. [Link]

  • de Sousa, E. C., et al. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc, 2021(4), 1-42. [Link]

  • Rasmussen, H. S., et al. (2007). Synthetic Strategies to 9-Substituted 8-Oxoadenines. Molecules, 12(4), 844-856. [Link]

  • Dalal, M. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • Haraguchi, K. (2002). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. McGill University eScholarship. [Link]

  • Kim, C. U., et al. (2005). Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1543-1568. [Link]

  • Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115 Course Materials. [Link]

  • Janeba, Z., et al. (2016). Synthesis and biological properties of prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid. European Journal of Medicinal Chemistry, 111, 125-135. [Link]

Sources

Advanced Cell Culture Dosing Protocols for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol (EHNA)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol , universally referred to by its stereospecific trivial name (+)-erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) , is a highly potent, cell-permeable small molecule. Unlike standard single-target inhibitors, EHNA is uniquely characterized as a dual-action inhibitor targeting both Adenosine Deaminase (ADA) and cGMP-stimulated Phosphodiesterase 2 (PDE2) 1[1].

Understanding the causality behind its dual mechanism is critical for experimental design:

  • ADA Inhibition: By blocking the deamination of adenosine into inosine, EHNA forces a rapid accumulation of intracellular and extracellular adenosine. This directly amplifies purinergic signaling cascades via A1, A2A, A2B, and A3 receptors 2[2].

  • PDE2 Inhibition: PDE2 is responsible for hydrolyzing the second messengers cAMP and cGMP. EHNA prevents this degradation, stabilizing cyclic nucleotide levels and potentiating downstream Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways3[3].

This dual functionality makes EHNA an indispensable tool for researchers modulating stem cell pluripotency, investigating neuro-epithelial mRNA editing, and inducing targeted apoptosis in specific cancer models.

Mechanism cluster_0 Purinergic Pathway cluster_1 Cyclic Nucleotide Pathway EHNA (2R,3S)-EHNA (Dual Inhibitor) ADA Adenosine Deaminase (ADA) EHNA->ADA Inhibits PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 Inhibits Adenosine Adenosine Accumulation Inosine Inosine (Depleted) Adenosine->Inosine Catalyzed by ADA AR Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->AR Activates cAMP cAMP / cGMP Accumulation AMP AMP / GMP (Depleted) cAMP->AMP Catalyzed by PDE2 PKA PKA / PKG Signaling cAMP->PKA Activates

Caption: Dual inhibitory mechanism of EHNA on ADA and PDE2, driving purinergic and cyclic nucleotide signaling.

Physicochemical Properties & Formulation Strategy

A common pitfall in in vitro pharmacology is the misapplication of solvents. While EHNA is highly soluble in DMSO, primary neuronal cultures are exquisitely sensitive to DMSO-induced membrane toxicity. Because EHNA is available as a hydrochloride salt, it is readily soluble in water, allowing for an entirely aqueous dosing vehicle when required 2[2].

Table 1: Physicochemical Properties & Stock Preparation Parameters

PropertyValueScientific Rationale / Impact
IUPAC Name (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-olThe erythro stereochemistry is strictly required for optimal ADA active site docking.
Molecular Weight 313.83 g/mol (Hydrochloride salt)Required for accurate molarity calculations (3.14 mg/mL = 10 mM stock).
Solubility (DMSO) ≥ 30 mg/mLIdeal for stable, long-term -80°C aliquots. Keep final assay concentration <0.1% v/v.
Solubility (Water) ≥ 10 mg/mLEssential for primary neuronal cultures highly sensitive to DMSO-induced toxicity.
Target IC50 ADA: ~1.2 µM | PDE2: ~0.8-4.0 µMDictates the working concentration range (typically 10-100 µM in complex media).

Self-Validating Experimental Workflows

Trustworthy experimental design mandates that phenotypic readouts (e.g., cell death, pluripotency) are intrinsically linked to biochemical validation. A self-validating protocol requires confirming target engagement before interpreting downstream cellular behavior.

Workflow Stock 1. Stock Preparation 10 mM in DMSO/H2O Dilution 2. Media Dilution 1 µM - 100 µM Final Stock->Dilution Dosing 3. Cell Dosing (e.g., hESCs, MPMs) Dilution->Dosing Validation 4. Target Validation (cAMP ELISA / HPLC) Dosing->Validation Phenotype 5. Phenotypic Assay (Apoptosis / Pluripotency) Validation->Phenotype

Caption: Self-validating workflow ensuring biochemical target engagement precedes phenotypic analysis.

Step-by-Step Dosing Protocols

Table 2: Application-Specific Dosing Matrix

Cell Type / ModelTarget PathwayRecommended DoseIncubation TimePrimary Readout
hESCs (e.g., SA121) PDE2 / cAMP10 µMContinuous (Daily change)Pluripotency markers (NANOG, OCT4)
MPM Cells (NCI-H2052) ADA / Adenosine10 - 100 µM24 - 48 hoursApoptosis (TUNEL, Annexin V)
Primary Cortical Cells ADAR / mRNA Editing10 - 100 µM6 days5-HT2CR mRNA editing efficacy
Protocol A: Maintenance of Human Embryonic Stem Cell (hESC) Pluripotency

Rationale: EHNA maintains pluripotency in feeder-free cultures by suppressing spontaneous differentiation and actively blocking directed neuronal differentiation .

  • Preparation: Prepare a 10 mM stock of EHNA in sterile DMSO.

  • Seeding: Plate hESCs on matrix-coated plates (e.g., Matrigel) in feeder-free hESC culture medium 4[4].

  • Dosing: Dilute the stock 1:1000 directly into the culture medium to achieve a final concentration of 10 µM (Final DMSO = 0.1%).

  • Self-Validation Step: At 24 hours post-dose, lyse a control well and measure intracellular cAMP accumulation via competitive ELISA. A significant spike confirms PDE2 inhibition.

  • Maintenance: Perform daily media exchanges with fresh medium containing 10 µM EHNA to maintain cyclic nucleotide tone.

Protocol B: Induction of Apoptosis in Malignant Pleural Mesothelioma (MPM)

Rationale: MPM cells are highly vulnerable to intracellular adenosine accumulation. While other ADA inhibitors (like pentostatin) fail to induce apoptosis, EHNA effectively forces adenosine accumulation, converting to AMP and preventing cell proliferation5[5].

  • Seeding: Seed MPM cell lines (e.g., NCI-H2052) in RPMI-1640 supplemented with 10% FBS. Allow adherence for 24 hours.

  • Dosing: Treat cells with a concentration gradient of EHNA (10 µM, 50 µM, 100 µM).

  • Self-Validation Step: Between 3 to 9 hours post-treatment, harvest a subset of cells and perform HPLC-MS/MS to quantify intracellular adenosine levels. Successful target engagement is marked by a time-dependent surge in adenosine5[5].

  • Phenotypic Readout: At 24 to 48 hours, assess apoptosis using TUNEL staining or Annexin V-FITC/Propidium Iodide flow cytometry.

Protocol C: Modulation of mRNA Editing in Primary Cortical Cultures

Rationale: EHNA significantly reduces the editing efficacy of 5-HT2CR mRNA at specific sites (C and D) by modulating adenosine levels in primary neurons 6[6].

  • Preparation: Prepare a 10 mM stock of EHNA strictly in sterile, nuclease-free water to avoid DMSO-induced neurotoxicity. Filter-sterilize through a 0.22 µm syringe filter.

  • Dosing: Apply EHNA (10 µM - 100 µM) directly to the primary cultured cortical cells.

  • Self-Validation Step: Collect culture media 2 hours post-treatment and utilize LC-MS/MS to confirm elevated extracellular adenosine, validating ADA blockade7[7].

  • Incubation & Readout: Maintain the treatment for 6 days, followed by RNA extraction and RT-PCR to evaluate the editing efficacy of 5-HT2CR mRNA.

References

  • Nakajima, et al. (2015). Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma. Cell Physiol Biochem. PubMed. Retrieved from:[Link]

  • Pham, et al. (2010). Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells. Biol Pharm Bull. PubMed. Retrieved from:[Link]

  • Stem Cells Translational Medicine (2018). Genome Editing in Neuroepithelial Stem Cells to Generate Human Neurons with High Adenosine-Releasing Capacity. Oxford Academic. Retrieved from:[Link]

Sources

Application Note: Preparation, Handling, and Validation of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Protocol & Pharmacological Guide

Executive Summary & Pharmacological Context

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol , widely recognized in literature as the active erythro enantiomer of EHNA, is a highly potent, dual-action pharmacological tool. It is primarily utilized for its ability to simultaneously inhibit Adenosine Deaminase (ADA) and cGMP-stimulated Phosphodiesterase 2 (PDE2) .

Understanding the causality behind its biological activity is critical for assay design. By inhibiting ADA, the compound prevents the deamination of adenosine into inosine, thereby amplifying endogenous adenosine receptor signaling. Concurrently, its inhibition of PDE2 prevents the hydrolysis of cyclic nucleotides (cAMP and cGMP), leading to enhanced intracellular PKA/PKG signaling .

Stereochemistry is not merely a structural feature but a strict requirement for target engagement. The (2R,3S) erythro configuration is essential for the molecule to correctly orient its hydrophobic nonyl chain and polar adenine ring within the ADA active site .

Pharmacological_Pathway EHNA (2R,3S)-EHNA ADA Adenosine Deaminase (ADA) EHNA->ADA Inhibits PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 Inhibits Ado Adenosine Ino Inosine Ado->Ino Catalyzed by ADA (Blocked) Effect1 Enhanced Adenosine Receptor Signaling Ado->Effect1 Accumulation cAMP cAMP / cGMP AMP AMP / GMP cAMP->AMP Catalyzed by PDE2 (Blocked) Effect2 Enhanced PKA/PKG Signaling cAMP->Effect2 Accumulation

Figure 1: Dual pharmacological mechanism of (2R,3S)-EHNA inhibiting ADA and PDE2 pathways.

Physicochemical Properties & Solvent Causality

To prepare stable and accurate stock solutions, one must account for the amphiphilic nature of the compound. The adenine ring engages in strong intermolecular hydrogen bonding, making it poorly soluble in non-polar solvents. Conversely, the lipophilic C6 aliphatic tail restricts solubility in purely aqueous media.

Why DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent of choice here. Its highly polar S=O bond disrupts the hydrogen bonding of the adenine ring, while its methyl groups efficiently solvate the hydrophobic nonyl tail.

Compound Specifications
PropertyValue (Free Base)
IUPAC Name (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
Molecular Formula C₁₄H₂₃N₅O
Molecular Weight 277.37 g/mol
Solubility (DMSO) ≥ 100 mM
PubChem CID

Quantitative Reconstitution Data

The following table provides the exact mass-to-volume ratios required to achieve standard stock concentrations. (Note: Calculations are based on the free base MW of 277.37 g/mol . If utilizing the hydrochloride salt (MW 322.84 g/mol ), adjust the mass accordingly).

Target ConcentrationMass of (2R,3S)-EHNAVolume of Anhydrous DMSO
10 mM 2.77 mg1.00 mL
25 mM 6.93 mg1.00 mL
50 mM 13.87 mg1.00 mL
100 mM 27.74 mg1.00 mL

Experimental Methodology: Self-Validating Preparation Protocol

This protocol is designed as a self-validating system. By strictly controlling environmental variables and incorporating analytical checkpoints, you ensure the integrity of your pharmacological data.

Phase 1: Master Stock Preparation
  • Equilibration (Critical Step): Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water introduced at this stage will drastically reduce the solubility of the nonyl chain and promote long-term degradation.

  • Solubilization: Weigh the desired mass and add the corresponding volume of anhydrous DMSO (≥99.9% purity, stored under argon).

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If particulates remain, apply gentle water-bath sonication for 2–3 minutes.

    • Causality: Sonication provides the activation energy needed to break the crystalline lattice. However, keep the water bath below 40°C to prevent thermal oxidation of the exocyclic amine on the purine ring.

  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots in tightly sealed, low-bind PCR tubes [1].

    • Causality: Repeated freeze-thaw cycles introduce micro-droplets of moisture into the DMSO, lowering the dielectric constant of the solvent and causing invisible micro-precipitates (concentration gradients) that ruin assay reproducibility.

Workflow Step1 1. Equilibration Bring vial to room temp (Desiccated) Step2 2. Weighing Measure (2R,3S)-EHNA (e.g., 2.77 mg) Step1->Step2 Step3 3. Solubilization Add anhydrous DMSO (e.g., 1.0 mL for 10 mM) Step2->Step3 Step4 4. Homogenization Vortex / Gentle Sonication (Avoid >40°C) Step3->Step4 Step5 5. Aliquoting Divide into single-use PCR tubes (50-100 µL) Step4->Step5 Step6 6. Storage Store at -20°C to -80°C (Protect from light/moisture) Step5->Step6

Figure 2: Step-by-step workflow for the preparation and storage of (2R,3S)-EHNA DMSO stock solutions.

Phase 2: Quality Control & Validation (Self-Validating System)

Before utilizing the stock in critical assays, validate the solution:

  • Visual Inspection: Hold the aliquot against a bright light source. The solution must be 100% optically clear. Any turbidity indicates incomplete solubilization.

  • Spectrophotometric Verification: The adenine moiety possesses a robust UV absorption peak at ~260 nm. Dilute a 1 µL test aliquot into 999 µL of distilled water (1:1000 dilution) and measure the OD₂₆₀. A significant deviation from the expected theoretical absorbance indicates either precipitation or degradation of the stock.

Phase 3: Aqueous Dilution for In Vitro Assays

When diluting the DMSO stock into aqueous cell culture media or assay buffers, you must prevent the "solvent crash" phenomenon.

  • The Rule of Agitation: Never drop the DMSO stock into a static aqueous buffer. The local concentration of the hydrophobic compound will instantly exceed its aqueous solubility limit before the DMSO can diffuse, causing irreversible micro-precipitation.

  • Execution: Create a vortex in the aqueous buffer using a magnetic stirrer or vortex mixer, and pipette the DMSO stock slowly directly into the center of the vortex.

  • Vehicle Control: Ensure the final concentration of DMSO in your assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

References

  • Bessodes, M., et al. (1982). "Effect of chirality in erythro-9-(2-hydroxy-3-nonyl) adenine (EHNA) on adenosine deaminase inhibition." Biochemical Pharmacology, 31(5), 879-882. URL:[Link]

  • Michie, A. M., et al. (1996). "Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T-cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (EHNA) and rolipram." Cellular Signalling, 8(2), 97-110. URL:[Link]

  • Podzuweit, T., et al. (1995). "Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl)adenine." Cellular Signalling, 7(7), 733-738. URL:[Link]

  • PubChem Compound Summary for CID 149790. "(2S,3R)-Ehna" (Enantiomeric data reference). National Center for Biotechnology Information. URL:[Link]

Sources

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol assay development guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Assay Development Guidelines for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: A Dual ADA/PDE2 Inhibitor

Pharmacological Profile & Mechanistic Grounding

The compound (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol , widely known by its trivial name (+)-EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine), is a highly potent, reversible, and dual-action inhibitor. It fundamentally alters purine metabolism and cyclic nucleotide signaling by targeting two distinct enzymes: Adenosine Deaminase (ADA) and Phosphodiesterase 2 (PDE2).

As an application scientist, it is critical to understand why the specific (2R,3S) stereochemistry is emphasized in assay development. ADA is a stereoselective enzyme. The (2R,3S) enantiomer acts as a ground-state, semi-tight competitive inhibitor that optimally binds the "open" conformation of the ADA active site, exhibiting significantly higher potency than its (2S,3R) counterpart [1]. Concurrently, EHNA selectively inhibits the cGMP-stimulated state of PDE2, preventing the hydrolysis of cAMP and cGMP [3].

MOA cluster_ADA Purine Metabolism Pathway cluster_PDE Cyclic Nucleotide Signaling EHNA (2R,3S)-EHNA Dual Inhibitor ADA ADA Enzyme EHNA->ADA PDE2 PDE2 Enzyme (cGMP-Stimulated) EHNA->PDE2 Adenosine Adenosine Adenosine->ADA Inosine Inosine ADA->Inosine cGMP cGMP cGMP->PDE2 GMP GMP PDE2->GMP

Dual inhibition mechanism of (2R,3S)-EHNA targeting ADA and PDE2 enzymatic pathways.

Causality in Assay Design & Self-Validating Systems

When developing screening assays for (2R,3S)-EHNA, relying on traditional ammonia-release assays (like the Berthelot reaction) often introduces false positives due to background ammonia in biological buffers.

Instead, modern assay development leverages Terbium (Tb3+) luminescence for ADA and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PDE2.

  • The Tb3+ Logic: Inosine (the product of ADA) sensitizes Tb3+ luminescence much more efficiently than adenosine (the substrate). This creates a direct, real-time, and background-free readout of enzyme kinetics [2].

  • The PDE2 Logic: Because PDE2 contains a GAF-B domain that allosterically activates the enzyme upon cGMP binding, the assay must include a cGMP pre-stimulation step. EHNA is highly selective for this activated state [3].

To ensure trustworthiness , every protocol below is designed as a self-validating system. This means incorporating intrinsic controls: a Maximum Signal control (enzyme + substrate), a Minimum Signal control (buffer + substrate, no enzyme), and a Reference Inhibitor control to calculate the Z'-factor, ensuring the assay window is statistically robust (Z' > 0.5) before any data is accepted.

Step-by-Step Experimental Protocols

Protocol A: ADA Luminescent Tb3+ Assay

Purpose: To determine the IC50 and Ki of (2R,3S)-EHNA against purified Adenosine Deaminase.

Reagent Preparation:

  • Assay Buffer: Prepare 20 mM HEPES buffer, adjusted to pH 8.0. Causality: ADA maintains optimal structural stability and catalytic turnover at slightly alkaline pH.

  • Tb3+ Solution: Prepare a 1 mM solution of TbCl3·6H2O in the assay buffer.

  • Compound Stock: Dissolve (2R,3S)-EHNA in 100% anhydrous DMSO to a 10 mM stock. Perform serial dilutions in DMSO, then dilute 1:100 in assay buffer. Causality: Final DMSO concentration must remain ≤1% to prevent solvent-induced denaturation of ADA.

Workflow:

  • System Validation Setup: Designate wells for Maximum Activity (ADA + Vehicle), Minimum Activity (Buffer + Vehicle), and Test Wells (ADA + EHNA dilutions).

  • Pre-Incubation: Add 0.2 U/mL ADA and the EHNA dilutions to a black, flat-bottom 96-well microplate. Incubate at 37°C for 50 minutes. Causality: (2R,3S)-EHNA is a semi-tight binding inhibitor; a 50-minute pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.

  • Reaction Initiation: Add 1 mM TbCl3 and 10 μM Adenosine to all wells simultaneously using a multichannel pipette or automated dispenser.

  • Kinetic Readout: Immediately transfer the plate to a luminescence microplate reader. Excite at 260 nm and record phosphorescence emission at 545 nm every 1 minute for 40 minutes.

  • Validation Check: Calculate the Z'-factor between the Maximum and Minimum activity wells. Proceed to IC50 calculation only if Z' ≥ 0.6.

Protocol B: PDE2 TR-FRET Assay

Purpose: To evaluate the inhibitory potency of (2R,3S)-EHNA on cGMP-stimulated PDE2.

Workflow:

  • Enzyme Activation: Dilute purified PDE2 in a Tris-HCl buffer (pH 7.5) containing 5 mM MgCl2. Add 1 μM cGMP to the enzyme master mix. Causality: Mg2+ is an essential catalytic cofactor for phosphodiesterases, and 1 μM cGMP is required to occupy the GAF-B allosteric site, shifting PDE2 into its highly active conformation.

  • Compound Incubation: Dispense 10 μL of the activated PDE2 mixture into a 384-well plate. Add 5 μL of (2R,3S)-EHNA dilutions. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 5 μL of fluorescently labeled cAMP (e.g., 100 nM final). Incubate for 30 minutes.

  • Signal Generation: Add 20 μL of TR-FRET termination buffer containing a europium-labeled anti-cAMP antibody. Causality: The termination buffer contains EDTA, which chelates Mg2+ and instantly stops the enzymatic reaction, locking the assay state for reading.

  • Detection: Read the plate using a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Workflow Step1 1. Compound Preparation (DMSO Stock -> Aqueous Dilution) Step2 2. System Validation Setup (Max/Min Controls & Z'-factor Prep) Step1->Step2 Step3 3. Enzyme Pre-incubation (Thermodynamic Equilibration) Step2->Step3 Step4 4. Substrate Initiation (Adenosine or cAMP/cGMP) Step3->Step4 Step5 5. Signal Detection & Analysis (Tb3+ Luminescence or TR-FRET) Step4->Step5

Step-by-step high-throughput assay workflow for ADA and PDE2 inhibition screening.

Quantitative Data & Expected Outcomes

The potency of (2R,3S)-EHNA varies significantly depending on the target, the tissue source, and the assay methodology. Below is a synthesized reference table of expected kinetic parameters to benchmark your assay development against established literature.

Target EnzymeSpecies / Tissue SourceExpected IC50 / KiAssay MethodologyReference
Adenosine Deaminase (ADA) Purified EnzymeIC50: 64 nM (Ki: 1.6 nM)Luminescent Tb3+ ComplexLee et al., 2019 [2]
Adenosine Deaminase (ADA) Human Red Blood CellsIC50: ~1.2 μMColorimetric (Berthelot)Bessodes et al., 1982 [1]
Phosphodiesterase 2 (PDE2) Human MyocardiumIC50: 0.8 μMRadioenzymatic (cGMP-stim)Podzuweit et al., 1995 [3]
Phosphodiesterase 2 (PDE2) Porcine MyocardiumIC50: 2.0 μMRadioenzymatic (cGMP-stim)Podzuweit et al., 1995 [3]

Note: The discrepancy in ADA IC50 values between purified enzymes and RBC lysates highlights the impact of protein binding and cellular matrix effects on compound availability.

Troubleshooting & Critical Parameters

  • Precipitation at High Concentrations: (2R,3S)-EHNA has limited aqueous solubility. If assaying at concentrations >50 μM, verify that no micro-precipitates form in the well, as this will cause light scattering and artificially inflate luminescence/fluorescence readings.

  • False Negatives in PDE2 Assays: If the IC50 for EHNA in the PDE2 assay appears unusually high (>10 μM), verify the cGMP activation step. Without cGMP occupying the GAF-B domain, PDE2 remains in a basal state for which EHNA has a significantly lower affinity.

  • Buffer Interference: Avoid using phosphate buffers in the Tb3+ assay. Phosphate readily precipitates lanthanides like Terbium, completely abolishing the luminescent signal. Always use HEPES or Tris.

References

  • Bessodes M, Bastian G, Abushanab E, Panzica RP, Berman SF, Marcaccio EJ, Chen SF, Stoeckler JD, Parks RE. "Effect of chirality in erythro-9-(2-hydroxy-3-nonyl) adenine (EHNA) on adenosine deaminase inhibition." Biochemical Pharmacology (1982). URL:[Link] [1]

  • Lee S, Park H, Ki Y, Lee H, Han MS. "Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex." Sensors (Basel) (2019). URL:[Link] [2]

  • Podzuweit T, Nennstiel P, Müller A. "Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine." Cellular Signalling (1995). URL:[Link] [3]

chromatography purification methods for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatographic Purification of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Introduction & Physicochemical Profiling

The synthesis and purification of N9-alkylated adenine derivatives, such as (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol , present unique chromatographic challenges. This molecule is highly amphiphilic: it possesses a polar, basic purine headgroup (adenine) and a highly lipophilic, chiral aliphatic tail (nonan-2-ol).

During synthesis (typically via the alkylation of adenine or adenine hydriodide with a chiral epoxide or alkyl halide), three primary impurity classes emerge:

  • Regioisomers: Alkylation at the N7 position instead of the thermodynamically favored N9 position[1].

  • Diastereomers: Incomplete stereocontrol can yield (2S,3R), (2R,3R), or (2S,3S) isomers.

  • Enantiomers: If the starting aliphatic chain is not entirely enantiopure, the opposite enantiomer will persist.

As a Senior Application Scientist, I have designed the following multi-dimensional chromatography workflow. This protocol does not merely list steps; it establishes a self-validating system where each chromatographic mode exploits a specific physicochemical property—polarity, lipophilicity, and spatial chirality—to achieve >99% chemical and enantiomeric purity.

Purification Strategy & Workflow Visualization

To achieve absolute purity, a sequential orthogonal approach is required. We utilize Normal Phase Flash Chromatography for bulk regioisomer separation, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for diastereomeric resolution, and Chiral Supercritical Fluid Chromatography (SFC) for final enantiomeric polishing.

Workflow A Crude Reaction Mixture (N9/N7 Regioisomers, Unreacted Adenine) B Normal Phase Flash Chromatography (Silica Gel, DCM/MeOH) Target: Regioisomer Separation A->B Remove salts & N7 isomer C Preparative RP-HPLC (C18, H2O/MeCN + 10mM NH4OAc) Target: Diastereomeric Resolution B->C N9-enriched fraction D Chiral SFC (Amylose CSP, scCO2/MeOH + 0.1% DEA) Target: Enantiomeric Polishing C->D Diastereomerically pure E Pure (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol (>99% ee, >99% de) D->E Final Polish

Figure 1: Multi-step chromatography workflow for N9-alkylated adenine derivative purification.

Detailed Experimental Protocols

Protocol 1: Normal Phase Flash Chromatography (Regioisomer Separation)

Causality & Mechanistic Insight: Silica gel chromatography separates compounds based on hydrogen bonding and dipole-dipole interactions. The N7-alkylated adenine byproduct has a different hydrogen-bonding profile than the target N9-isomer. Because adenine is highly polar, a strong eluent modifier (Methanol) is required to elute the compound from the silica, while Dichloromethane (DCM) maintains solubility[1].

Step-by-Step Methodology:

  • Sample Preparation: Dry load the crude reaction mixture onto Celite or silica gel (1:2 mass ratio) to prevent band broadening caused by the high viscosity of the nonan-2-ol tail.

  • Column Equilibration: Equilibrate a 40-63 µm silica gel column with 100% DCM.

  • Gradient Elution:

    • 0-5 column volumes (CV): 100% DCM.

    • 5-15 CV: Linear gradient from 0% to 5% MeOH in DCM.

    • 15-25 CV: Linear gradient from 5% to 10% MeOH in DCM.

  • Self-Validation (In-Process Control): Monitor fractions via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Visualize under UV light at 254 nm. The N9-isomer typically elutes slightly later than the N7-isomer due to the exposed N7 nitrogen engaging more strongly with silanol groups. Pool fractions containing the N9-isomer.

Protocol 2: Preparative RP-HPLC (Diastereomeric Resolution)

Causality & Mechanistic Insight: The C9 aliphatic chain dictates strong retention on a C18 stationary phase. However, the basic adenine moiety (pKa ~4.1) will cause severe peak tailing if the mobile phase is unbuffered due to secondary interactions with residual silanols on the column[2]. Adding 10 mM ammonium acetate buffers the mobile phase, ensuring the adenine remains in a consistent neutral/weakly ionized state. UV detection is set to 269 nm, which is the optimal absorption maximum for the purine ring[3].

Step-by-Step Methodology:

  • System Setup: Use a Preparative C18 Column (e.g., 5 µm, 100 Å, 21.2 x 250 mm).

  • Mobile Phase:

    • Buffer A: Ultrapure Water with 10 mM Ammonium Acetate (pH ~6.5).

    • Buffer B: HPLC-grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 20% B to 60% B over 30 minutes at a flow rate of 20 mL/min. The shallow gradient is critical for resolving the (2R,3S) diastereomer from the (2S,3R) or (2R,3R) impurities, which differ only in their 3D spatial conformation interacting with the C18 chains.

  • Self-Validation: Prior to preparative injection, run an analytical HPLC check (4.6 x 150 mm column) to calculate the resolution ( Rs​ ) between diastereomeric peaks. Proceed to prep-scale only if Rs​>1.5 . Lyophilize the collected target fractions to remove water and volatile ammonium acetate.

Protocol 3: Chiral Supercritical Fluid Chromatography (Enantiomeric Polishing)

Causality & Mechanistic Insight: SFC is superior to standard liquid chromatography for polar and basic analytes when a polar co-solvent and a basic additive are utilized[4]. The use of 0.1% Diethylamine (DEA) in the methanol co-solvent acts as a competitive binder, masking the non-specific acidic sites on the Amylose-based Chiral Stationary Phase (CSP) and preventing the basic adenine from tailing[5]. The chiral recognition relies on specific hydrogen bonding and steric inclusion within the helical grooves of the amylose tris(3,5-dimethylphenylcarbamate) polymer[6].

Step-by-Step Methodology:

  • System Setup: Equip the SFC with a Chiralpak AD-H column (5 µm, 21.2 x 250 mm).

  • Mobile Phase: Supercritical CO 2​ (scCO 2​ ) with 20% Methanol containing 0.1% DEA.

  • Operating Parameters: Backpressure at 120 bar, column temperature at 35°C, flow rate at 50 mL/min.

  • Self-Validation: Perform an analytical SFC screening run. The (2R,3S) and (2S,3R) enantiomers will exhibit distinct retention times. Collect the peak corresponding to the (2R,3S) target. The rapid evaporation of scCO 2​ upon fraction collection minimizes thermal degradation and yields the pure compound after blowing down the residual methanol.

Quantitative Data Presentation

The following table summarizes the expected chromatographic parameters and recovery metrics for the purification of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol.

Purification StepStationary PhaseMobile Phase SystemTarget Impurities RemovedExpected Recovery
1. Flash Chromatography Silica Gel (40-63 µm)DCM / MeOH (Gradient 0-10%)Unreacted adenine, N7-alkylated isomer75 - 85%
2. Preparative RP-HPLC C18 (5 µm, 100 Å)H 2​ O / MeCN + 10 mM NH 4​ OAcDiastereomers, trace organic impurities60 - 70%
3. Chiral SFC Chiralpak AD-H (5 µm)scCO 2​ / MeOH + 0.1% DEAEnantiomers (e.g., 2S,3R)> 90%

Sources

Application Note: Utilizing (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol for Targeted Kinase Pathway Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Clarification & Mechanistic Grounding

To deploy a compound effectively in drug development or complex biochemical assays, one must first establish absolute clarity regarding its mechanism of action. The compound (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is the systematic IUPAC designation for the active erythro enantiomer of erythro-9-(2-hydroxy-3-nonyl)adenine , universally abbreviated in literature as EHNA [1].

While frequently utilized in kinase-focused signaling assays, it is critical to state that EHNA is not a direct, ATP-competitive kinase inhibitor . Instead, it is a highly selective, dual inhibitor of Adenosine Deaminase (ADA) and Phosphodiesterase 2 (PDE2) [2],[3]. Its profound utility in kinase research stems from its ability to act as an upstream master-regulator of major kinase cascades. By manipulating the endogenous nucleotide landscape, EHNA drives the modulation of downstream kinases through two distinct axes:

  • The PDE2-PKA/PKG Axis: By inhibiting PDE2, EHNA prevents the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). The preservation of these cyclic nucleotides directly activates Protein Kinase A (PKA) and Protein Kinase G (PKG)[4].

  • The ADA-AMPK-mTOR Axis: By inhibiting ADA, EHNA forces the intracellular accumulation of adenosine. This excess adenosine is subsequently phosphorylated by Adenosine Kinase into AMP. The resulting spike in the AMP:ATP ratio potently activates AMP-activated protein kinase (AMPK), which in turn inhibits downstream mTORC1 signaling and triggers apoptosis in specific cancer models[5].

This application note provides validated protocols for utilizing EHNA to modulate these kinase networks via endogenous nucleotide accumulation.

Pharmacological Profile

To design robust experiments, researchers must titrate EHNA according to its distinct affinities for ADA and PDE2. The table below summarizes the quantitative pharmacological parameters necessary for assay design.

Target / ParameterValue / EffectMechanistic ConsequenceReference
Adenosine Deaminase (ADA) IC₅₀ ≈ 1.6 – 7.0 nMPrevents adenosine degradation, driving AMP accumulation.[3]
Phosphodiesterase 2 (PDE2) IC₅₀ ≈ 0.8 – 4.0 µMPrevents cAMP/cGMP hydrolysis (specifically cGMP-stimulated PDE2).[2],[1]
Intracellular Adenosine Accumulation (3–9 h)Provides the substrate pool for Adenosine Kinase.[5]
AMPK (Downstream Kinase) ActivationActivated via AMP accumulation; inhibits mTORC1.[5]
PKA / PKG (Downstream Kinase) ActivationActivated via cAMP / cGMP preservation.[4]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflows incorporate critical negative controls and specific buffer conditions to prove causality.

Protocol A: In Vitro Modulation of PKA Activity via PDE2 Blockade

Objective: To measure PKA activation following EHNA-mediated PDE2 inhibition in cell lysates.

  • Step 1: Specialized Cell Lysis. Lyse target cells in a custom buffer containing protease inhibitors and phosphatase inhibitors (e.g., 50 mM NaF, 1 mM Na₃VO₄).

    • Causality: Phosphatases will rapidly dephosphorylate PKA targets, leading to false negatives. Crucially, do NOT add IBMX (3-isobutyl-1-methylxanthine) . IBMX is a pan-PDE inhibitor routinely used in kinase assays; its presence will globally halt cAMP degradation, completely masking the specific PDE2-inhibitory effect of EHNA.

  • Step 2: PDE2 Complex Formation. Pre-incubate the clarified lysates with 10 µM (2R,3S)-EHNA for 15 minutes at 30°C.

    • Causality: EHNA acts initially as a competitive inhibitor of ADA/PDE2, but undergoes a sequential structural rearrangement to form a tight enzyme-inhibitor complex[3]. Pre-incubation ensures complete target blockade before substrate introduction.

  • Step 3: Kinase Activation via Sub-Maximal cAMP. Spike the lysate with a sub-maximal concentration of cAMP (e.g., 100 nM) and 100 µM ATP.

    • Causality: A sub-maximal cAMP concentration ensures the assay remains sensitive to PDE2 activity. If PDE2 is active (vehicle control), the limited cAMP is rapidly degraded, and PKA remains inactive. If EHNA successfully blocks PDE2, the cAMP persists and activates PKA.

  • Step 4: Detection. Quantify PKA activity using a FRET-based PKA sensor or by immunoblotting for phosphorylated PKA substrates (e.g., p-CREB Ser133).

Protocol B: Cellular Assay for AMPK Activation via ADA Blockade

Objective: To assess AMPK-mediated kinase signaling via ADA blockade, utilizing a self-validating mechanistic control.

  • Step 1: Cell Culture & Starvation. Culture target cells (e.g., human umbilical vein endothelial cells or mesothelioma cells) and serum-starve for 4 hours prior to treatment.

    • Causality: Serum starvation establishes a baseline by reducing background kinase activity driven by exogenous growth factors, ensuring that observed AMPK activation is strictly EHNA-dependent.

  • Step 2: The Self-Validating Control (Critical Step). Divide the cohort. Treat the negative control wells with 10 µM of the Adenosine Kinase (AK) inhibitor 5'-iodotubercidin (or ABT-702) for 30 minutes prior to EHNA exposure[6],[7].

    • Causality: EHNA does not activate AMPK directly; it relies on Adenosine Kinase to convert accumulated adenosine into AMP[5]. By blocking AK with 5'-iodotubercidin, you neutralize the EHNA-induced AMP spike. If AMPK activation is abolished in this co-treated sample, you have definitively validated the mechanism of action.

  • Step 3: EHNA Treatment. Add 50 µM (2R,3S)-EHNA to the cells and incubate for 3 to 6 hours.

    • Causality: Unlike direct kinase inhibitors which act in minutes, ADA inhibition requires a temporal window (3-9 hours) for intracellular adenosine to accumulate and be phosphorylated to AMP to cross the threshold required for AMPK activation[5].

  • Step 4: Harvest & Immunoblotting. Lyse cells in RIPA buffer and perform Western blotting for p-AMPK (Thr172) as the activation marker, and p-p70S6K (Thr389) as the downstream mTORC1 inhibition marker.

Pathway Visualization

The following diagram illustrates the dual mechanistic pathways through which (2R,3S)-EHNA modulates downstream kinase networks.

EHNA_Kinase_Pathway EHNA (2R,3S)-EHNA ADA Adenosine Deaminase (ADA) EHNA->ADA Inhibits (IC50 ~2 nM) PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 Inhibits (IC50 ~1 µM) Adenosine Adenosine Accumulation ADA->Adenosine Prevents degradation cAMP cAMP / cGMP Preservation PDE2->cAMP Prevents hydrolysis AMP AMP Production (via Adenosine Kinase) Adenosine->AMP Phosphorylation PKA PKA / PKG Activation cAMP->PKA Activates AMPK AMPK Activation AMP->AMPK Activates mTOR mTORC1 Inhibition AMPK->mTOR Inhibits

Figure 1: Mechanistic pathway of (2R,3S)-EHNA modulating PKA, PKG, and AMPK kinase cascades.

References

  • MedchemExpress. "EHNA hydrochloride | PDE2 Inhibitor".
  • Tocris Bioscience. "EHNA hydrochloride | Deaminases".
  • Karger Publishers. "Adenosine Deaminase Inhibitor EHNA Exhibits a Potent Anticancer Effect Against Malignant Pleural Mesothelioma".
  • MDPI. "Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases".
  • PubMed.
  • PubMed.
  • PMC. "Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network".

Sources

Application Notes and Protocols: Formulation Techniques for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is a novel purine analogue. Publicly available data on its physicochemical properties are scarce[1][2]. However, its structure—comprising a polar aminopurine head and a long nonpolar nonan-2-ol tail—suggests it is a lipophilic molecule with poor aqueous solubility, a common challenge in drug development[3][4]. This document provides a comprehensive guide for researchers to develop robust and effective formulations of this compound, or similar new chemical entities (NCEs), for administration in animal models.

The primary goal in preclinical studies is to achieve sufficient and reproducible systemic exposure to accurately assess a compound's pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile[5][6]. The formulation strategy is therefore paramount. This guide outlines a systematic approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for various formulation techniques suitable for oral and parenteral administration.

PART 1: Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before selecting a formulation strategy, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is crucial[7][8]. This data-driven approach minimizes wasted resources and ensures the chosen formulation is appropriate for the intended study.

Solubility Profiling

The solubility of the compound dictates the formulation path. A tiered screening approach should be employed.

Protocol 1: Equilibrium Solubility Determination

  • Vehicle Selection: Prepare a panel of pharmaceutically relevant vehicles. Start with simple aqueous systems and progress to more complex organic and lipid-based solvents[9][10]. (See Table 1).

  • Sample Preparation: Add an excess amount of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol powder to a known volume (e.g., 1 mL) of each vehicle in a glass vial.

  • Equilibration: Agitate the samples at a controlled temperature (e.g., 25°C and/or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: Express solubility in mg/mL or µg/mL.

Table 1: Tiered Vehicle Screening for Solubility Assessment

TierVehicle TypeExamplesRationale & Considerations
1 Aqueous Buffers pH 2.0 (HCl), pH 7.4 (PBS), pH 9.0 (Borate)Establishes pH-solubility profile. The amino-purine moiety suggests potential for increased solubility at low pH due to salt formation[11].
2 Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)Co-solvents reduce the polarity of the aqueous environment, enhancing solubility of hydrophobic compounds. Toxicity must be considered, especially for long-term studies[9][12].
3 Surfactants Polysorbate 80 (Tween® 80), Kolliphor® EL, Solutol® HS 15Surfactants form micelles that can encapsulate and solubilize lipophilic drugs. Critical for emulsion and microemulsion systems[5][10].
4 Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)These cyclic oligosaccharides form inclusion complexes, encapsulating the hydrophobic part of the drug to increase aqueous solubility[11][13][14].
5 Oils & Lipids Corn Oil, Sesame Oil, Capryol™ 90, Labrafac™Essential for developing lipid-based formulations like solutions, emulsions, or Self-Emulsifying Drug Delivery Systems (SEDDS)[10][15].
Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP) and distribution coefficient at a specific pH (LogD) are critical predictors of a drug's behavior. A high LogP (predicted for this molecule) indicates a preference for lipid environments and suggests that lipid-based formulations may be a viable strategy[7].

Solid-State Characterization

Understanding the solid form (crystalline vs. amorphous) is vital. Amorphous forms typically have higher solubility but can be less stable[4]. Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) should be used to characterize the initial API and to detect any changes after formulation processing.

PART 2: Formulation Strategies and Step-by-Step Protocols

The choice of formulation depends on the pre-formulation data, the intended route of administration, and the study's objective (e.g., PK vs. toxicology)[5][16]. The following diagram illustrates a decision-making workflow.

Formulation_Decision_Workflow A Start: Physicochemical Characterization Data B Is Aqueous Solubility > Required Dose/Volume? A->B C Simple Aqueous Solution or Suspension B->C Yes D Solubility Enhancement Required B->D No O Final Formulation for Animal Dosing C->O E Oral or IV Route? D->E F Oral Formulation Strategies E->F Oral G IV Formulation Strategies E->G IV H Co-solvent/Surfactant Solution F->H I Cyclodextrin Complex F->I J Lipid-Based (SEDDS) F->J K Nanosuspension F->K L Co-solvent/Surfactant Solution (Sterile) G->L M Cyclodextrin Complex (Sterile) G->M N Nanosuspension (Sterile) G->N H->O I->O J->O K->O L->O M->O N->O

Caption: Decision workflow for formulation strategy selection.

Strategy A: Aqueous Suspensions for Oral Dosing

For initial studies, a simple suspension is often preferred due to its ease of preparation and low potential for vehicle-related toxicity[12][17]. This approach is suitable if the required dose can be delivered in a reasonable volume.

Protocol 2: Preparation of a 0.5% CMC Suspension

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of low-viscosity carboxymethyl cellulose (CMC) in sterile water. To avoid clumping, slowly add the CMC powder to about one-third of the water heated to 60-70°C while stirring, then add the remaining room-temperature water[9].

  • API Addition: Accurately weigh the required amount of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol.

  • Wetting: Create a paste by adding a small amount of the CMC vehicle to the API powder and triturating with a mortar and pestle. This step is critical to ensure uniform particle dispersion.

  • Homogenization: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a suitable container and homogenize using a magnetic stirrer or overhead mixer until a uniform suspension is achieved.

  • Quality Control: Visually inspect for uniformity. Confirm the concentration via a validated analytical method, ensuring proper sampling technique (i.e., continuous stirring).

Strategy B: Cyclodextrin-Enabled Solutions for Oral/IV Dosing

Cyclodextrins are powerful solubilizing agents for lipophilic drugs[11][18]. HP-β-CD is commonly used for oral formulations, while both HP-β-CD and SBE-β-CD are approved for parenteral use[13][].

Protocol 3: Formulation with HP-β-CD

  • Vehicle Preparation: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 20-40% w/v in citrate buffer for oral or saline for IV).

  • Complexation: Slowly add the API powder to the cyclodextrin solution while vortexing or sonicating. The formation of the inclusion complex is often the rate-limiting step and may require several hours of agitation[14].

  • Clarification: Once the API is fully dissolved, the solution should be clear. If intended for intravenous (IV) administration, the solution must be sterile-filtered through a 0.22 µm filter.

  • Quality Control: Confirm the final concentration and check for any precipitation upon standing. For IV formulations, ensure the osmolality and pH are within physiologically acceptable limits[20].

Strategy C: Self-Emulsifying Drug Delivery Systems (SEDDS) for Oral Dosing

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract[21][22][23]. This presents the drug in a solubilized state, with a large surface area, which can significantly enhance absorption[15][24].

Protocol 4: Development of a SEDDS Formulation

  • Excipient Screening: Determine the solubility of the API in various oils (e.g., Maisine® CC), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP) as described in Protocol 1.

  • Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams to identify the oil, surfactant, and co-solvent ratios that form stable and efficient self-emulsifying regions.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to ~40°C to ensure homogeneity.

    • Add the API and stir until completely dissolved.

  • Self-Emulsification Test:

    • Add 1 mL of the prepared SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring.

    • Visually assess the rate of emulsification and the final appearance (e.g., clarity, presence of precipitation).

    • Measure the resulting droplet size using a particle size analyzer. Droplet sizes between 100-300 nm are typical for SEDDS[21].

  • Quality Control: Ensure the API remains dissolved in the formulation upon storage and does not precipitate out during the self-emulsification process.

Strategy D: Nanosuspensions for Oral/IV Dosing

For very poorly soluble compounds, reducing the particle size to the nanometer range (nanosuspension) dramatically increases the surface area, leading to a higher dissolution velocity[10][25][26]. This technique can be applied for both oral and IV administration[27].

Protocol 5: Nanosuspension via Wet Media Milling

  • Component Selection:

    • Dispersing Medium: Typically purified water or a buffer.

    • Stabilizers: A combination of a polymer (e.g., Hydroxypropyl methylcellulose, HPMC) and a surfactant (e.g., Tween 80) is often used to prevent particle aggregation through steric and electrostatic stabilization[25][28][29].

  • Formulation Preparation:

    • Dissolve the stabilizers (e.g., 0.5% HPMC, 0.5% Tween 80) in the dispersing medium[25].

    • Disperse the API powder in this solution to create a pre-suspension.

  • Milling Process:

    • Transfer the pre-suspension into a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide).

    • Perform high-energy wet media milling until the desired particle size is achieved. The process requires optimization of milling time and speed[28].

  • Post-Milling:

    • Separate the nanosuspension from the milling beads.

    • For IV use, the entire process must be conducted under aseptic conditions, or the final product must be terminally sterilized if possible.

  • Characterization & QC:

    • Measure particle size distribution and zeta potential to assess stability.

    • Confirm drug concentration.

    • Evaluate long-term stability to ensure no crystal growth or agglomeration occurs[25].

Nanosuspension_Workflow A Start: API and Stabilizer Selection B Prepare Stabilizer Solution in Dispersing Medium A->B C Create Pre-suspension (API in Stabilizer Solution) B->C D Wet Media Milling (High Energy) C->D E Monitor Particle Size During Milling D->E Process F Target Particle Size Achieved? E->F F->D No, Continue Milling G Separate Nanosuspension from Milling Media F->G Yes H Characterization: - Particle Size - Zeta Potential - Concentration G->H I Final Nanosuspension Formulation H->I

Caption: Experimental workflow for nanosuspension preparation.

PART 3: Analytical Validation and Final Checks

Before administration to animals, every formulation batch must be validated[30][31].

  • Concentration Verification: The concentration of the API in the final dosing vehicle must be confirmed to be within an acceptable range (e.g., 90-110% of the target concentration)[31][32][33].

  • Homogeneity: For suspensions and emulsions, it is critical to ensure the API is uniformly distributed. Samples should be taken from the top, middle, and bottom of the bulk formulation for analysis.

  • Stability: The formulation should be stable for the duration of the study under the specified storage conditions. Short-term stability tests should be conducted to confirm this[7].

  • Animal Welfare Considerations: For all formulations, especially those for IV administration, pH and osmolality should be as close to physiological levels as possible. Administration volumes must adhere to institutional guidelines to prevent adverse events[9][20].

By following this structured, data-driven approach, researchers can develop scientifically sound and reproducible formulations, enabling the accurate in vivo evaluation of novel compounds like (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol.

References

  • Vertex AI Search. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • BenchChem. (n.d.). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions.
  • WuXi AppTec DMPK. (2024). Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds.
  • Pharmaceutical Technology. (2026). Self-Emulsifying Drug Delivery Systems.
  • PMC. (n.d.). Self-emulsifying drug delivery systems: a novel approach to deliver drugs.
  • ResearchGate. (n.d.). Vehicle selection for nonclinical oral safety studies.
  • Gad, S. et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International journal of toxicology.
  • PubMed. (n.d.). Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds.
  • Evotec. (n.d.). Early Formulation.
  • PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound.
  • Taylor & Francis Online. (2013). Vehicle selection for nonclinical oral safety studies.
  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery.
  • SGS. (n.d.). Preclinical Formulation Development.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • PMC - NIH. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • DergiPark. (n.d.). SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • Pharma Excipients. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development.
  • J-Stage. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • PubMed. (2013). Vehicle selection for nonclinical oral safety studies.
  • IJSDR. (n.d.). AN OVERVIEW OF NANOSUSPENSION PREPARATION, CHARACTERIZATION, AND EVALUATION AS A STRATEGY FOR POORLY SOLUBLE DRUGS.
  • Semantic Scholar. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1.
  • Ascendia Pharma. (2021). Development and Scale Up Considerations for Nanosuspension Dosage Forms.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Dissertation. (n.d.). Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Lab Manager. (2025). Introduction to Analytical Method Development and Validation.
  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Preprints.org. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • APVMA. (2014). Validation of analytical methods for active constituents and agricultural products.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PubChem. (n.d.). (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-{[(3-aminopropyl)(methyl)amino]methyl}oxolane-3,4-diol.
  • PubChemLite. (n.d.). (2s,3r)-3-(6-amino-9h-purin-9-yl)nonan-2-ol.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • HXCHEM. (n.d.). (2S,3s)-3-(6-amino-9-purinyl)nonan-2-ol/CAS:51350-19-7.
  • VWR. (n.d.). (2R,3S)-3-((6-(((4,6-Dimethylpyridin-3-yl)methyl)amino)-9-isopropyl-9H-purin-2-yl)amino)pentan-2-ol.
  • Sigma-Aldrich. (n.d.). (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol.

Sources

Application Note: Strategies and Protocols for the Crystallization of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for developing a successful crystallization strategy for the chiral small molecule, (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol. The structural characteristics of this molecule—an amphiphilic nature stemming from its polar purine head and non-polar alkyl tail, coupled with specific stereochemistry—present unique challenges and opportunities for crystallization. This document moves beyond rote protocols to explain the causal science behind experimental design, empowering researchers to logically troubleshoot and optimize conditions. We will cover foundational principles, from material purity and solubility screening to detailed, step-by-step protocols for slow evaporation, slow cooling, and vapor diffusion techniques.

Introduction: Understanding the Target Molecule

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is a compound of interest due to its structural features, which are common in pharmacologically active molecules. The successful generation of high-quality single crystals is a critical, often rate-limiting, step for definitive structural elucidation by X-ray crystallography, confirmation of absolute stereochemistry, and ensuring high purity of the final active pharmaceutical ingredient (API).

The molecule's structure dictates our crystallization strategy:

  • Purine Moiety (Adenine): The 6-aminopurine group is flat, aromatic, and rich in hydrogen bond donors and acceptors. This facilitates strong, directional intermolecular interactions, such as hydrogen bonding and π-stacking, which are primary drivers for forming an ordered crystal lattice.[1]

  • Chiral Amino-Alcohol Backbone: The (2R,3S) stereocenters and the hydroxyl and secondary amine groups provide additional sites for specific hydrogen bonding.

  • Nonan-2-ol Side Chain: The C6H13 alkyl chain introduces significant hydrophobicity and conformational flexibility, which can sometimes hinder crystallization by promoting "oiling out."

Our goal is to control the process of supersaturation to favor slow, ordered molecular assembly over rapid, amorphous precipitation.[2]

Foundational Work: The Path to Rational Crystallization

Success in crystallization is rarely accidental; it is built on a foundation of meticulous preliminary work. Rushing this stage is a common pitfall that leads to wasted time and material.

Purity: The Absolute Prerequisite

Crystallization is a process of purification, but it is most effective when the starting material is already of high purity (ideally >98%). Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to defects and poor diffraction quality.

Protocol: Purity Verification

  • High-Performance Liquid Chromatography (HPLC): Use a suitable chiral column to confirm the enantiomeric purity and assess for any chemical impurities.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should be used to confirm the chemical structure and identify any residual solvents or contaminants.

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

Solubility Screening: The Crystallization Roadmap

A thorough solubility screening is the single most important preliminary experiment. It provides the empirical data needed to select the appropriate crystallization technique and solvent system.[3] The aim is to identify solvents where the compound has moderate, low, or temperature-dependent solubility.

Protocol: Small-Scale Solubility Screening

  • Preparation: Aliquot approximately 1-2 mg of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol into a series of small, clean glass vials.[4]

  • Solvent Addition: To each vial, add a different solvent from the list in Table 1, starting with 50 µL aliquots.

  • Observation: After each addition, cap the vial and vortex for 30-60 seconds. Observe if the solid dissolves.

  • Categorization: Continue adding solvent up to a total volume of 500 µL. Categorize the solubility as follows:

    • High Solubility: Dissolves in <100 µL. These solvents are candidates for use as the primary solvent in diffusion methods.

    • Moderate Solubility: Dissolves in 100-400 µL. These are excellent candidates for slow evaporation or slow cooling techniques.[4]

    • Low/Insoluble: Does not fully dissolve in 500 µL. These are candidates for use as anti-solvents (precipitants) in diffusion methods.

  • Heating Test: For vials where the compound is sparingly soluble or insoluble at room temperature, gently warm the vial (e.g., to 40-50°C) to assess temperature-dependent solubility. A significant increase in solubility upon heating makes the solvent a prime candidate for slow cooling crystallization.[5]

Table 1: Recommended Solvent Screen for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Solvent ClassExamplesExpected Interaction with Target Molecule
Alcohols Methanol, Ethanol, Isopropanol (IPA)Likely to have moderate to high solubility due to hydrogen bonding with the hydroxyl and purine groups. Good candidates for slow cooling or as the primary solvent.
Halogenated Dichloromethane (DCM), ChloroformMay have moderate solubility. The alkyl chain will interact favorably, while the polar groups may be less well-solvated.
Ethers Tetrahydrofuran (THF), Diethyl EtherLower solubility expected. Diethyl ether is a common anti-solvent. THF may show moderate solubility.
Esters Ethyl AcetateModerate to low solubility is likely. Often a good choice for achieving moderate solubility suitable for slow evaporation.
Ketones AcetoneModerate solubility is possible. Its volatility is useful for evaporation techniques.
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF)High solubility is expected, especially in DMF.[3] These are often used as the primary solvent in diffusion setups.
Aromatic TolueneLow solubility is expected. The purine ring may have some affinity, but the polar groups will be poorly solvated. Can act as an anti-solvent.
Alkanes Heptane, HexaneExpected to be insoluble. The polar headgroup will prevent dissolution. Excellent candidates for use as anti-solvents in diffusion experiments.[6]
Aqueous WaterLow solubility is expected due to the long alkyl chain, though the purine moiety may confer slight solubility.[7] Can be part of a mixed-solvent system (e.g., Ethanol/Water).

Crystallization Workflow & Protocols

The results from the solubility screen will guide the selection of the most promising crystallization methods. The following workflow illustrates a logical progression.

Crystallization_Workflow

Caption: Decision workflow for selecting a crystallization method.

Protocol 1: Slow Evaporation
  • Principle: A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, leading to nucleation and crystal growth.[5]

  • Best For: Compounds with moderate solubility in a relatively volatile solvent (e.g., ethyl acetate, acetone, DCM, ethanol).

Step-by-Step Methodology:

  • Prepare a near-saturated solution of the compound (approx. 5-10 mg) in a suitable solvent in a clean, narrow vial (e.g., a 4 mL vial or an NMR tube).[8]

  • To ensure all particulate matter is removed, filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial.[9] This step is critical to control nucleation.

  • Cover the vial with parafilm or a cap. Pierce the covering with a single needle to create a small opening.[5] The size of the opening controls the rate of evaporation; for very volatile solvents, a smaller hole is better.

  • Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber).

  • Monitor the vial daily without disturbing it. Crystals can take anywhere from a few days to several weeks to form.

  • Troubleshooting: If an oil forms, the compound may be too soluble in the chosen solvent, or evaporation may be too rapid. Try a solvent in which the compound is less soluble or slow the evaporation rate further (smaller hole, lower temperature).[10]

Protocol 2: Slow Cooling Crystallization
  • Best For: Compounds that show a significant increase in solubility with temperature in a given solvent (e.g., isopropanol, ethanol/water mixtures).

Step-by-Step Methodology:

  • Place 5-10 mg of the compound in a vial with a stir bar.

  • Add the chosen solvent dropwise while stirring and gently warming (e.g., on a hotplate set to 40-50°C) until the solid just dissolves completely.

  • Filter the hot solution through a pre-warmed syringe filter into a clean, pre-warmed vial to remove any particulates.

  • Seal the vial tightly and place it into an insulated container (e.g., a Dewar flask filled with warm water or a beaker packed with glass wool or sand).[5] This ensures a very slow cooling rate.

  • Allow the container to cool to room temperature undisturbed over 12-24 hours.

  • For further crystal growth, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C).

  • Troubleshooting: If no crystals form, the solution may not have been sufficiently saturated. If a fine powder precipitates, the cooling was too rapid. Use a more insulated container or a programmable cooling block.

Protocol 3: Vapor Diffusion
  • Principle: This is one of the most versatile and gentle crystallization methods. A drop containing the dissolved compound and a primary solvent is allowed to equilibrate in a sealed chamber with a larger reservoir of a volatile "anti-solvent." The anti-solvent, in which the compound is insoluble, slowly diffuses in the vapor phase into the drop, reducing the compound's solubility and promoting crystallization.[3][6]

  • Best For: When small amounts of material are available, and a good solvent/anti-solvent pair has been identified (e.g., Primary Solvent: THF, Methanol, or DMF; Anti-solvent: Diethyl Ether, Pentane, or Heptane).[6]

Step-by-Step Methodology (Sitting Drop Variation):

  • Prepare a larger "outer" vial or jar that can be sealed. Add the volatile anti-solvent (e.g., diethyl ether) to this outer vial to a depth of 0.5-1 cm. This is the reservoir.

  • In a smaller "inner" vial (without a cap), prepare a concentrated solution of the compound (2-5 mg) in the primary solvent (e.g., THF).

  • Place the inner vial inside the outer vial, ensuring the reservoir level is below the top of the inner vial.

  • Seal the outer vial tightly. The setup should look like a vial within a vial.[3]

  • Place the entire apparatus in a stable, vibration-free location.

  • The volatile anti-solvent vapor will slowly diffuse into the inner vial's solution, gradually inducing crystallization over several days.

  • Troubleshooting: If the solution in the inner vial turns cloudy immediately, the anti-solvent is too harsh or the starting concentration was too high. Dilute the starting solution or choose a less powerful anti-solvent. If nothing happens, the anti-solvent may not be volatile enough, or the system is not well-sealed.

References

  • How to grow crystals for X-ray crystallography - IUCr. (n.d.). Retrieved March 25, 2026, from [Link]

  • Slow Evaporation Method. (n.d.). Southern Illinois University. Retrieved March 25, 2026, from [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved March 25, 2026, from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews. Retrieved March 25, 2026, from [Link]

  • Yu, E. W., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology. Retrieved March 25, 2026, from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 2. (2012, October 2). ChemistryViews. Retrieved March 25, 2026, from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved March 25, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved March 25, 2026, from [Link]

  • Sommer, R. D. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Retrieved March 25, 2026, from [Link]

  • Crystallisation Techniques. (2006, January 8). University of Cambridge, Department of Chemistry. Retrieved March 25, 2026, from [Link]

  • Crystallization process guide | industrial use. (n.d.). ANDRITZ. Retrieved March 25, 2026, from [Link]

  • Cooling/Freezing Crystallization. (n.d.). Myande Group. Retrieved March 25, 2026, from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved March 25, 2026, from [Link]

  • Füssy, Z., et al. (2022). Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes. The ISME Journal. Retrieved March 25, 2026, from [Link]

  • Hus, K., et al. (2021). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design. Retrieved March 25, 2026, from [Link]

  • Martillo, A., et al. (2019). The Crystallization of Monosodium Urate. Current Rheumatology Reports. Retrieved March 25, 2026, from [Link]

  • Rimer, J. D., et al. (2019). Uric Acid Crystallization Interrupted with Competing Binding Agents. Crystal Growth & Design. Retrieved March 25, 2026, from [Link]

  • (2s,3r)-3-(6-amino-9h-purin-9-yl)nonan-2-ol. (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]

  • (2R)-1-(6-amino-9H-purin-9-yl)propan-2-ol. (2024, April 9). ChemBK. Retrieved March 25, 2026, from [Link]

  • Agustina, R., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutics. Retrieved March 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol. This molecule, with its precise stereochemistry, presents a multi-step synthetic challenge that requires careful control over stereoselective reactions and chemoselective purine alkylation. Low yields, side-product formation, and purification difficulties are common hurdles.

This guide is structured to address the most critical phases of the synthesis. We will dissect the process into two primary stages: the stereocontrolled formation of the chiral amino alcohol backbone and the subsequent, often problematic, N-9 alkylation of adenine. By understanding the causality behind each step and anticipating common failures, you can systematically troubleshoot your experiments and significantly improve your synthetic yield and purity.

Part 1: Stereoselective Synthesis of the Chiral Precursor

The core of the target molecule is the (2R,3S)-3-aminononan-2-ol backbone. Achieving the correct absolute and relative stereochemistry is paramount. A robust and well-established method involves the Sharpless asymmetric epoxidation of an allylic alcohol, followed by a regioselective and stereospecific ring-opening of the resulting epoxide.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Coupling & Final Product A (E)-non-2-en-1-ol B (2R,3R)-3-heptyloxiran-2-yl)methanol A->B Sharpless Asymmetric Epoxidation C (2R,3S)-3-azidononan-2-ol B->C Regioselective Ring-Opening (NaN3) D (2R,3S)-3-aminononan-2-ol C->D Azide Reduction (e.g., H2, Pd/C) F (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol D->F Mitsunobu Reaction (N-9 Alkylation) E Adenine E->F

Caption: General synthetic route to the target compound.

Troubleshooting the Precursor Synthesis

Question: My Sharpless epoxidation of (E)-non-2-en-1-ol is resulting in low enantiomeric excess (ee). What are the likely causes?

Answer: Low enantiomeric excess in a Sharpless Asymmetric Epoxidation (SAE) typically points to issues with the catalyst complex or the reaction conditions. Here are the primary factors to investigate:

  • Catalyst Purity and Stoichiometry: The SAE is highly sensitive to the quality and ratio of its components.[1]

    • Titanium(IV) isopropoxide [Ti(OiPr)4]: Ensure it is fresh and has not been exposed to moisture, which leads to the formation of inactive titanium oxides. Using a recently opened bottle or distilling it prior to use is best practice.

    • Chiral Tartrate (DET): Use high-purity L-(+)-Diethyl Tartrate for the desired (2R,3R) epoxide. The stoichiometry between Ti(OiPr)4 and DET is critical; a 1:1.2 ratio is often optimal to ensure all titanium is complexed.

    • Molecular Sieves: The reaction is extremely moisture-sensitive. Ensure you are using freshly activated 4Å molecular sieves to scavenge any trace water from the solvent and reagents.

  • Substrate Quality: The allylic alcohol must be pure. Impurities can coordinate to the titanium center and disrupt the chiral environment of the catalyst.

  • Temperature Control: The reaction should be run at a low temperature, typically -20 °C. Higher temperatures can significantly erode enantioselectivity. Ensure your cooling bath is stable throughout the addition of the oxidant.

Question: The ring-opening of my chiral epoxide with sodium azide (NaN3) is slow, incomplete, or gives a mixture of regioisomers. How can I improve this step?

Answer: This is a classic S_N2 reaction, and its success hinges on nucleophile delivery and epoxide activation.[2]

  • Solvent Choice: The choice of solvent is critical for dissolving the azide salt and promoting the reaction. A polar aprotic solvent like DMF is common, but if solubility is an issue, using a phase-transfer catalyst (e.g., Bu4NBr) in a solvent system like toluene/water can be effective. Alternatively, using ammonium chloride as a mild proton source in a solvent like methanol can facilitate ring-opening.[3]

  • Regioselectivity: For a 2,3-epoxy alcohol, the nucleophilic attack is generally favored at the C3 position (the carbon distal to the hydroxyl group) due to electronic effects and potential coordination of the hydroxyl group to the incoming nucleophile or additives. If you are seeing attack at C2, it may indicate a shift towards an S_N1-like mechanism, which can be caused by overly acidic conditions.[4] Under basic or neutral conditions, attack at the least sterically hindered carbon (C3) is expected.[5]

  • Reaction Additives: Adding a Lewis acid or a proton source can "activate" the epoxide by coordinating to the oxygen, making it a better leaving group. A common and effective method is to use a mild proton source like ammonium chloride (NH4Cl) in an alcohol solvent. This protonates the epoxide oxygen, facilitating the nucleophilic attack by the azide.[3]

Problem Potential Cause Recommended Solution
Low ee in EpoxidationMoisture contamination; Impure reagentsUse freshly distilled Ti(OiPr)4; Ensure DET is high purity; Use activated molecular sieves.
Incomplete Epoxide Ring-OpeningPoor solubility of NaN3; Low reactivityUse DMF or a protic solvent like MeOH with NH4Cl; Increase reaction temperature moderately (e.g., to 60-80 °C).
Poor RegioselectivityReaction conditions favoring S_N1 characterAvoid strongly acidic conditions. Use neutral or slightly basic conditions (e.g., NaN3 in DMF) to ensure S_N2 pathway at the least hindered site.

Part 2: N-9 Alkylation of Adenine via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-N bonds with inversion of stereochemistry, making it ideal for coupling the chiral amino alcohol to adenine.[6][7] However, it is notorious for generating difficult-to-remove byproducts and for issues with regioselectivity in purine substrates.[8]

Troubleshooting the Mitsunobu Reaction

Mitsunobu_Troubleshooting start Low Yield in Mitsunobu Reaction q1 Is starting material consumed? Yes No start->q1 q2 Is N-7 isomer observed? Yes No q1:f1->q2 sol1 Problem: Inactive Reagents or Poor Reaction Setup. Solution: • Use fresh, dry PPh3. • Use fresh DEAD/DIAD. • Ensure anhydrous THF. • Check order of addition (pre-mix alcohol, PPh3, adenine). q1:f2->sol1 q3 Is purification the issue? Yes No q2:f2->q3 sol2 Problem: Competing N-7 Alkylation. Solution: • Use N6-Boc protected adenine to increase N-9 nucleophilicity and solubility. • Use bulkier phosphine or azodicarboxylate. • Lower reaction temperature. q2:f1->sol2 sol3 Problem: Complex mixture, likely side reactions (e.g., elimination). Solution: • Lower temperature. • Slow addition of DEAD/DIAD. • Check pKa of nucleophile (adenine is suitable). q3:f2->sol3 sol4 Problem: Byproduct contamination (Ph3P=O, DIAD-H2). Solution: • Use polymer-supported PPh3. • Optimize chromatography (gradient elution). • Consider crystallization or precipitation techniques. q3:f1->sol4

Caption: Troubleshooting flowchart for the Mitsunobu reaction.

Question: My primary problem is regioselectivity. I am getting a mixture of N-9 and N-7 alkylated products. How can I favor N-9?

Answer: This is the most common challenge when alkylating purines. The N-9 position is thermodynamically favored, but the N-7 position is often kinetically competitive. Several strategies can steer the reaction towards the desired N-9 isomer:

  • Protect the Exocyclic Amine (N6): Adenine itself has low solubility in common Mitsunobu solvents like THF and the N6-amino group can cause side reactions.[9] Using N,N-di-Boc protected adenine significantly improves solubility and electronically favors the N-9 position, leading to cleaner reactions and higher yields of the N-9 isomer.[9] The Boc groups can be easily removed later under acidic conditions.

  • Steric Hindrance: While less common for this specific substrate, attaching a bulky group to the C6 position of the purine can sterically shield the N-7 position, thereby promoting alkylation at N-9.[10][11]

  • Solvent and Temperature: Running the reaction in a less polar solvent can sometimes favor N-9 alkylation. Furthermore, conducting the reaction at lower temperatures (e.g., starting at 0 °C or even -20 °C) can enhance selectivity by favoring the thermodynamically more stable N-9 product.

Question: The reaction does not go to completion, and I recover a lot of my starting alcohol. What's wrong?

Answer: Incomplete conversion in a Mitsunobu reaction usually points to a problem with the activation of the alcohol.

  • Reagent Quality: The reagents are the first suspects.

    • Triphenylphosphine (PPh3): Can oxidize to triphenylphosphine oxide (Ph3P=O) upon exposure to air. Use fresh, dry PPh3.

    • Azodicarboxylate (DEAD or DIAD): These can degrade over time. Use a fresh bottle or purify stored material. DIAD is often preferred as it is more stable than DEAD.

  • Order of Addition: The order in which you mix the reagents matters. A common and effective protocol is to dissolve the alcohol, the purine nucleophile (e.g., N6,N6-di-Boc-adenine), and PPh3 in anhydrous THF. Cool this mixture in an ice bath before slowly adding the DIAD/DEAD dropwise.[9] This allows the formation of the phosphonium salt intermediate before the nucleophilic attack.

  • Acidity of Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa < 15.[6] Adenine (pKa of N9-H ≈ 9.8) is sufficiently acidic. If you are using a protected version, ensure the protection scheme does not drastically alter the acidity.

Question: My reaction works, but the yield is low after purification. How can I efficiently remove the Ph3P=O and hydrazine byproducts?

Answer: This is the second major challenge of the Mitsunobu reaction. These byproducts are often difficult to separate from the desired product via standard silica gel chromatography due to similar polarities.

  • Modified Reagents:

    • Polymer-supported PPh3: Using a resin-bound phosphine allows the resulting phosphine oxide to be removed by simple filtration at the end of the reaction. This is a very clean and effective method.[12]

    • Alternative Phosphines: Phosphines designed for easier byproduct removal, such as those with fluorous tags or basic handles, can be used.

  • Purification Strategy:

    • Crystallization: If your product is crystalline, this is the best way to achieve high purity. Attempt to crystallize the crude product from a suitable solvent system.

    • Chromatography Optimization: A carefully optimized gradient elution on silica gel can often achieve separation. Sometimes, switching to a different stationary phase like alumina can alter the elution order and improve separation.

    • Precipitation/Extraction: In some cases, the byproducts can be precipitated. For example, after the reaction, the solvent can be switched to diethyl ether, which may cause the Ph3P=O to precipitate. Acid/base extraction can also be employed if the product has a basic handle that allows it to be moved between organic and aqueous layers while leaving neutral byproducts behind.

Part 3: Protocols and Final Product Considerations

Protocol: Optimized Mitsunobu Coupling

This protocol assumes the use of N6,N6-di-Boc-adenine for improved regioselectivity and solubility.

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (2R,3S)-3-aminononan-2-ol (1.0 eq), N6,N6-di-Boc-adenine (1.1 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF (approx. 0.1 M concentration relative to the alcohol) and stir until all solids are dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes. The solution may turn from colorless to a pale yellow or orange.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude residue. If using standard PPh3, silica gel chromatography is necessary. A gradient of ethyl acetate in hexanes is a good starting point.

  • Combine product-containing fractions and concentrate.

  • To deprotect, dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Quench carefully with a saturated solution of sodium bicarbonate and extract the product with an organic solvent. Dry, filter, and concentrate to yield the final product.

Question: I am having trouble separating the final diastereomers. What are my options?

Answer: If your initial precursor synthesis resulted in a mixture of diastereomers, separating them at the final stage can be challenging.

  • Chiral Chromatography: This is the most direct method. Both analytical and preparative chiral HPLC columns are available that can separate diastereomers and enantiomers.[13]

  • Diastereomeric Salt Resolution: If the final compound is sufficiently basic, it can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[14] These salts often have different solubilities, allowing for separation by fractional crystallization. The desired salt is then isolated and neutralized to recover the pure diastereomer.

References

  • Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PMC.[Link]

  • Synthesis of Chiral Cyclic Alcohols from Chiral Epoxides by H or N Substitution with Frontside Displacement. Organic Letters - ACS Publications.[Link]

  • One-Pot Asymmetric Synthesis of Acyclic Chiral Epoxy Alcohols via Tandem Vinylation−Epoxidation with Dioxygen. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthetic applications of chiral unsaturated epoxy alcohols prepared by sharpless asymmetric epoxidation. PubMed.[Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. PMC.[Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.[Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Acids.[Link]

  • Epoxidation of Allylic Alcohols. Chemistry LibreTexts.[Link]

  • Mitsunobu reaction. Wikipedia.[Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry.[Link]

  • Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc.[Link]

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Mitsunobu Reaction - Common Conditions. organic-reaction.com.[Link]

  • Mitsunobu Reaction. Organic Chemistry Portal.[Link]

  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.[Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry.[Link]

  • An efficient Mitsunobu coupling to adenine-derived carbocyclic nucleosides. Auburn University.[Link]

Sources

Technical Support Center: Optimizing Long-Term Storage for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol , commonly known as (+)-EHNA or (2R,3S)-EHNA .

As a potent, reversible dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2), this compound relies strictly on its (2R,3S) stereochemical integrity to properly dock into the hydrophobic pockets of its target enzymes. Because it is typically supplied as a hydrochloride salt, improper handling can lead to rapid hydration, epimerization, or hydrolysis. This guide provides field-proven methodologies to ensure the long-term stability and reproducibility of your assays.

Quantitative Storage Stability Matrix

To prevent degradation pathways such as oxidation or hydrolysis of the purine/aliphatic chain interface, storage conditions must be strictly controlled. Below is the validated stability matrix for (2R,3S)-EHNA.

StateSolventStorage TemperatureMaximum Shelf LifeLight Protection Required
Solid (Powder)N/A-20°CUp to 3 yearsYes
Solid (Powder)N/A4°CUp to 1 yearYes
SolutionAnhydrous DMSO-80°CUp to 6 monthsYes
SolutionAnhydrous DMSO-20°CUp to 1 monthYes
SolutionSterile H₂O-80°CUp to 6 monthsYes

Experimental Protocol: Reconstitution and Aliquoting Workflow

This self-validating protocol ensures that the hygroscopic nature of the compound does not compromise your stock concentration.

Step 1: Thermal Equilibration (Critical)

  • Action: Before breaking the seal on the manufacturer's vial, allow the container to sit at room temperature (RT) in a desiccator for at least 60 minutes.

  • Causality: The hydrochloride salt of (2R,3S)-EHNA is highly hygroscopic . Opening a cold vial causes atmospheric moisture to instantly condense on the powder. This hydration alters the molecular weight of the powder, rendering subsequent molarity calculations inaccurate and promoting long-term hydrolysis.

Step 2: Solvent Selection and Reconstitution

  • Action: Inject the calculated volume of anhydrous DMSO (≥99.9% purity) or nuclease-free sterile water directly into the vial to create a 10 mM or 100 mM master stock. Vortex gently.

  • Causality: Water in DMSO promotes nucleophilic attack over time. While water is acceptable for immediate in vivo use, anhydrous DMSO is preferred for long-term storage of cellular assay stocks due to its lower freezing expansion and membrane permeability profile.

Step 3: Validation Check (Self-Validating System)

  • Action: To verify the structural integrity of your reconstituted stock, dilute a 1 µL aliquot in 1 mL of sterile water and measure the absorbance via UV-Vis spectroscopy.

  • Causality: Intact (2R,3S)-EHNA exhibits a characteristic λmax​ at 261 nm . A significant shift or broadening of this peak indicates degradation of the purine ring or solvent contamination.

Step 4: Single-Use Aliquoting

  • Action: Divide the master stock into 10–50 µL aliquots in sterile, low-bind microcentrifuge tubes. Flash-freeze the tubes in liquid nitrogen before transferring them to a -80°C freezer.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (freeze-concentration effect). This forces the compound to crash out of solution, reducing the effective concentration of the active enantiomer in your assay .

Storage Decision Workflow

G Start Dry Powder (2R,3S)-EHNA HCl Equilibrate Equilibrate to RT (60 mins) Start->Equilibrate Decision1 Immediate Use? Equilibrate->Decision1 StorePowder Store at -20°C Desiccated & Dark Decision1->StorePowder No Reconstitute Reconstitute in Anhydrous DMSO Decision1->Reconstitute Yes Decision2 Leftover Solution? Reconstitute->Decision2 Aliquot Aliquot into Single-Use Vials Decision2->Aliquot Yes StoreSol Store at -80°C (Max 6 months) Aliquot->StoreSol Discard Discard after 1 month if stored at -20°C StoreSol->Discard Thawed once

Workflow for the reconstitution and long-term storage of (2R,3S)-EHNA.

Troubleshooting Guide & FAQs

Q1: My EHNA solution in DMSO has formed a white precipitate after thawing from -20°C. What happened, and can I still use it? A: DMSO has a relatively high freezing point (18.5°C). During the freeze-thaw process, the compound can crash out of solution due to transient insolubility. Additionally, if the DMSO absorbed atmospheric water during handling, the solubility of the hydrophobic nonyl chain decreases, causing micro-precipitation. Solution: Warm the aliquot to 37°C in a water bath for 5-10 minutes and vortex gently. If the precipitate redissolves completely and the solution returns to clear, it is safe to use. To prevent this, always use anhydrous DMSO and store aliquots at -80°C.

Q2: I am observing a significant drop in ADA inhibitory activity in my cellular assays after using a 3-month-old stock solution stored at -20°C. Why? A: While the solid powder is highly stable, (2R,3S)-EHNA in solution at -20°C is only stable for approximately 1 month . Extended storage in solution at sub-optimal temperatures provides enough kinetic energy for slow oxidation or epimerization at the chiral centers (C2 and C3 of the nonyl chain). Because the ADA enzyme's binding pocket is highly stereospecific, even a minor conversion away from the erythro enantiomer will drastically reduce your assay's potency. Solution: Discard the old stock. For solution storage exceeding 1 month, aliquots must be kept at -80°C.

Q3: The powder in my newly opened vial looks sticky and gel-like rather than crystalline. Is it compromised? A: Yes, the dosing accuracy is now compromised. The protonated adenine ring paired with the chloride counterion creates a highly polar crystal lattice that readily coordinates with water molecules. If the vial was opened while cold, condensation immediately hydrated the salt, turning the crystalline powder into a sticky resin . Solution: Because the molecular weight has changed due to unknown levels of hydration, accurate molarity calculations are impossible. It is recommended to discard the vial if precise quantitative dosing is required for your experiment.

Q4: Can I store the reconstituted solution at 4°C for a few days during an ongoing experiment? A: It is strongly discouraged. Aqueous or DMSO solutions of EHNA kept at 4°C are prone to rapid degradation and, in the case of aqueous solutions, microbial contamination. Always freeze aliquots immediately after use and discard any thawed remnants.

References

Technical Support Center: A Guide to Mitigating Off-Target Effects of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is a novel purine analog with potential applications in modulating cellular signaling pathways. As with any small molecule inhibitor, particularly those built on a purine scaffold known to interact with a wide range of ATP-binding proteins, ensuring that observed biological effects are due to the intended on-target activity is paramount. Off-target effects can lead to misinterpretation of data, confounding results, and ultimately, the failure of promising research programs.[1]

This technical support center provides a comprehensive guide for researchers and drug development professionals to proactively identify, troubleshoot, and minimize off-target effects when working with this compound. Our approach is rooted in establishing a robust experimental framework that builds confidence in your results through systematic validation and the use of appropriate controls.

Frequently Asked Questions (FAQs): First Principles for Assay Fidelity

This section addresses foundational questions that are critical to consider before and during your experimental design.

Q1: What are off-target effects, and why are they a particular concern for a purine analog like (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol?

A1: Off-target effects occur when a compound interacts with proteins other than its intended biological target, leading to unintended physiological responses.[1] This is a significant concern for purine analogs because the purine structure is the core of adenosine triphosphate (ATP), the universal energy currency used by a vast number of enzymes. Hundreds of kinases (the "kinome"), ATPases, and other ATP-binding proteins can be potential off-targets. Therefore, even a potent and selective compound in a purified biochemical assay may exhibit a more complex activity profile within a cell.

Q2: I'm observing a desired phenotype (e.g., decreased cell proliferation). How do I begin to differentiate between an on-target versus an off-target effect?

A2: Differentiating on-target from off-target effects requires a multi-pronged approach.[2] The initial steps should involve:

  • Dose-Response Correlation: A true on-target effect should exhibit a clear dose-dependent relationship. Off-target effects often manifest at higher concentrations.[2][3]

  • Phenotypic Comparison: Compare the phenotype induced by your compound to that achieved by genetic knockdown (e.g., CRISPR or siRNA) of the intended target. A mismatch in phenotypes suggests potential off-target activity.[1]

  • Use of Controls: Employing a structurally related but biologically inactive analog is a powerful tool. If this inactive control produces the same phenotype, it points towards an off-target effect or an issue with the compound scaffold itself.[1]

Q3: My compound is highly potent in a biochemical (enzymatic) assay but shows weak or no activity in my cell-based assay. What are the likely causes?

A3: This is a common challenge in drug discovery and can stem from several factors:[4]

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[1]

  • Cellular ATP Concentration: Intracellular ATP levels are in the millimolar range, which is significantly higher than the concentrations typically used in biochemical assays. This high level of endogenous ATP can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency.[4]

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).

  • Compound Stability: The compound may be rapidly metabolized or degraded within the cellular environment.

Q4: What is the single most critical first step to minimize the risk of off-target effects in my experiments?

A4: The most critical step is to perform a careful dose-response analysis to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in your specific assay.[4] It is crucial to use the lowest possible concentration of the compound that elicits the desired on-target effect.[3] Using concentrations significantly above the IC50 (e.g., >10-fold) dramatically increases the likelihood of engaging off-target proteins.[2][5]

Troubleshooting Guide: From Unexpected Results to Actionable Solutions

This guide provides a systematic approach to common problems encountered during assay development and execution.

Problem Possible Cause(s) Recommended Action(s) & Protocol Reference
High cytotoxicity observed at or below the effective concentration.1. The on-target effect is genuinely cytotoxic. 2. The cytotoxicity is an off-target effect. 3. Poor compound solubility leading to precipitation and non-specific toxicity.1. Perform a parallel cytotoxicity assay (e.g., LDH release) to separate functional effects from cell death. (See Protocol 1 ) 2. Lower the concentration and/or shorten the incubation time. [1] 3. Test in a different cell line to check if the effect is cell-type specific.[1]
Inconsistent or non-reproducible results between experiments.1. Variability in cell health, passage number, or seeding density.[1][6] 2. Inconsistent compound concentration due to poor solubility or adsorption to plastics.[1] 3. Degradation of compound stock from repeated freeze-thaw cycles.1. Standardize cell culture practices. Use cells within a defined passage number range and ensure optimal seeding density.[6] 2. Prepare fresh compound dilutions for each experiment from a master stock.[1] 3. Aliquot master stock solutions (e.g., 10 mM in anhydrous DMSO) and store at -80°C to avoid freeze-thaw cycles.[4]
The observed phenotype does not match the expected phenotype from target knockdown (e.g., siRNA/CRISPR).1. The compound has significant off-target effects that dominate the cellular response. 2. The assumed mechanism of action for the target in the specific cell line is incorrect.1. Confirm target engagement at the effective concentration using a direct binding assay. (See Protocol 2 ) 2. Use a genetic approach (e.g., CRISPR knockout) to validate the target's role in the phenotype. (See Protocol 3 ) 3. Conduct proteomic or kinome profiling to identify potential off-targets.[7][8]
No observable effect even at high concentrations (>10 µM).1. The compound has low cell permeability.[1] 2. The target protein is not expressed or is inactive in the chosen cell line. 3. The compound is inactive or has degraded.1. Verify target expression using Western blot or qPCR. 2. Verify compound activity in a biochemical assay if possible.[2] 3. Consider a cell permeability assay or use a different cell line known to be sensitive.

Core Protocols for On-Target Validation

Here we provide detailed methodologies for essential validation experiments.

Protocol 1: Determining Optimal Concentration and Cytotoxicity Profile

Objective: To identify a concentration range that provides a clear dose-response for the intended target while minimizing general cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells at an optimized density in a 96-well plate and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a 2x concentrated serial dilution series of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol in culture medium. A common starting range is 100 µM down to 1 nM.[2] Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.[4]

  • Treatment: Add an equal volume of the 2x compound dilutions to the cells.

  • Incubation: Incubate for a duration relevant to your assay endpoint (e.g., 24, 48, or 72 hours).[4]

  • Assay Readout:

    • For Viability/Proliferation: Use a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

    • For Target Inhibition (Parallel Plate): Lyse cells and perform a Western blot to analyze the phosphorylation status of a known downstream substrate of your target.[4]

  • Data Analysis: Normalize the viability data to the vehicle control. Plot both the viability and target inhibition data against the compound concentration to determine the IC50 (for inhibition) and CC50 (cytotoxic concentration 50%). The optimal therapeutic window lies where target inhibition is high and cytotoxicity is low.

Protocol 2: Confirming Target Engagement in Live Cells with NanoBRET™

Objective: To directly measure the binding of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol to its intended target inside living cells, confirming it reaches and engages the target.[9]

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds the target).[9][10] A test compound that binds the target will compete with the tracer, causing a decrease in the BRET signal.[9]

Methodology:

  • Cell Preparation: Co-transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells in a white, 96-well assay plate.

  • Tracer and Compound Addition: Add the NanoBRET® fluorescent tracer at its predetermined optimal concentration, along with varying concentrations of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol or vehicle control.

  • Substrate Addition: Add the Nano-Glo® live-cell substrate.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates successful target engagement.

Protocol 3: Validating Phenotype with CRISPR/Cas9 Knockout

Objective: To confirm that the cellular phenotype observed with the compound is a direct result of modulating the intended target.[11][12]

Principle: If the compound's effect is on-target, then genetically removing the target protein (knockout) should render the cells insensitive to the compound or phenocopy the effect of the compound.[11]

Methodology:

  • Generate Knockout (KO) Cell Line: Use CRISPR/Cas9 technology to generate a stable cell line in which the target gene is knocked out.[11][13] It is critical to use at least two different single guide RNAs (sgRNAs) to create independent KO clones to control for off-target gene editing effects.[12]

  • Validation of Knockout: Confirm the complete absence of the target protein in the KO cell lines via Western blot or flow cytometry, comparing it to the wild-type (WT) parental cell line.[11][12]

  • Phenotypic Assay: Treat both the WT and KO cell lines with a dose-range of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol.

  • Data Analysis:

    • Scenario A (Confirms On-Target Effect): The WT cells show a dose-dependent response to the compound, while the KO cells are resistant to the compound's effects.

    • Scenario B (Suggests Off-Target Effect): Both WT and KO cells show a similar response to the compound. This strongly indicates that the compound's activity is independent of the intended target.

Visualizing Experimental Workflows

Diagrams can clarify complex decision-making processes and experimental principles.

TroubleshootingWorkflow start Unexpected Result Observed (e.g., toxicity, wrong phenotype) dose_response Step 1: Optimize Concentration Perform Dose-Response & Cytotoxicity Assay start->dose_response is_toxic Is cytotoxicity separable from desired effect? dose_response->is_toxic controls Step 2: Use Proper Controls Test Structurally-Related Inactive Analog is_toxic->controls Yes off_target High Likelihood of OFF-TARGET EFFECT is_toxic->off_target No inactive_effect Does inactive analog produce the same effect? controls->inactive_effect engagement Step 3: Confirm Target Engagement Perform NanoBRET or TR-FRET Assay inactive_effect->engagement No inactive_effect->off_target Yes binds_target Does compound engage the target in cells? engagement->binds_target genetic_validation Step 4: Genetic Validation Test Compound in CRISPR KO vs. WT Cells binds_target->genetic_validation Yes re_evaluate Re-evaluate Target Hypothesis or Compound Permeability binds_target->re_evaluate No ko_phenotype Are KO cells resistant to the compound? genetic_validation->ko_phenotype ko_phenotype->off_target No on_target High Confidence in ON-TARGET EFFECT ko_phenotype->on_target Yes

Caption: A workflow for troubleshooting and identifying potential off-target effects.

NanoBRET_Principle cluster_0 Baseline (No Inhibitor) cluster_1 With Inhibitor Target_NL Target Protein NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Target_NL:f1->Tracer Energy Transfer (<10 nm) BRET High BRET Signal Target_NL_Inhib Target Protein NanoLuc® (Donor) Tracer_Inhib Fluorescent Tracer (Acceptor) Inhibitor (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol Inhibitor->Target_NL_Inhib:f0 Binding Competition No_BRET Low BRET Signal

Caption: Principle of the NanoBRET Target Engagement Assay.

References

  • Technical Support Center: Optimizing Inhibitor Concentrations for Cell-Based Assays - Benchchem. (URL: )
  • Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cell-Based Assays - Benchchem. (URL: )
  • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays - Massachusetts Biotechnology Council. (2025, March 24). (URL: )
  • Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays - Benchchem. (2025, December). (URL: )
  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays - ACS Public
  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays - PubMed. (2025, March 27). (URL: )
  • Troubleshooting off-target effects of DS21150768 - Benchchem. (URL: )
  • Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. (2024, May 14). (URL: )
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay - Promega. (URL: )
  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC - NIH. (URL: )
  • Knockout validation: Confirming antibody specificity - Select Science. (2020, May 3). (URL: )
  • 5 ways to validate and extend your research with Knockout Cell Lines - Horizon Discovery. (2018, June 14). (URL: )
  • Small Molecule Inhibitors Selection Guide - Biomol GmbH. (2020, September 20). (URL: )
  • How to Use Inhibitors - Sigma-Aldrich. (URL: )
  • Large-scale use of knockout validation to confirm antibody specificity - ResearchG
  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16). (URL: )
  • Off-Target Effects Analysis - Cre

Sources

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol HPLC peak tailing solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals working with complex amphiphilic APIs.

Understanding the Analyte: The Chromatographic Paradox

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol presents a unique chromatographic challenge due to its dual chemical nature. The molecule features a highly lipophilic aliphatic chain (nonan-2-ol) that drives strong hydrophobic retention, coupled with an electron-rich, basic purine headgroup (an adenine derivative).

While the hydrophobic tail interacts predictably with the C18 stationary phase, the basic adenine moiety is the primary culprit for exponential peak tailing in reversed-phase liquid chromatography (RPLC). This tailing compromises resolution, quantification accuracy, and method reproducibility ()[1].

Mechanistic Causality of Peak Tailing

Before adjusting instrument parameters, we must understand the chemical causality. In an ideal RPLC system, the retention mechanism is purely hydrophobic. However, traditional silica-based columns contain residual silanol groups (Si-OH). At a mobile phase pH above 4.0, these silanols deprotonate into negatively charged silanoate ions (Si-O⁻)[2].

Simultaneously, the basic adenine ring of our analyte (pKa ~4.1) remains protonated and positively charged. The resulting electrostatic attraction creates a secondary ion-exchange retention mechanism. The analyte molecules "stick" to the silica surface and desorb slowly, creating a pronounced, asymmetrical tail ()[3].

Mechanism Analyte (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol (Protonated Amine) Interaction Secondary Ion-Exchange (Electrostatic Attraction) Analyte->Interaction Silica Type A Silica Support (pH > 4.0) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Deprotonation Silanol->Interaction Result Peak Tailing (Asymmetry Factor > 1.5) Interaction->Result Delayed Elution

Figure 1: Mechanism of secondary ion-exchange causing peak tailing for basic adenine derivatives.

Diagnostic Workflow: Chemical vs. Physical Tailing

Not all tailing is caused by chemical interactions. Physical issues, such as dead volume in the system tubing or a collapsed column bed, cause infinite dilution and asymmetric peaks ()[4]. To isolate the root cause, we employ a self-validating diagnostic test using a neutral marker.

Workflow Start Observe Peak Tailing for Adenine Derivative Test Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test Check Does the neutral marker also tail? Test->Check Phys Physical Issue: Dead Volume or Column Void Check->Phys Yes Chem Chemical Issue: Secondary Silanol Interactions Check->Chem No FixPhys Check fittings, replace tubing, or replace damaged column Phys->FixPhys FixChem Adjust pH to < 3.0, add TEA, or use Type B column Chem->FixChem

Figure 2: Self-validating diagnostic workflow to isolate chemical vs. physical peak tailing.

Troubleshooting FAQs

Q1: I am observing a USP Tailing Factor ( As​ ) of 2.5 for my compound. How do I fix this chemically? A: The most robust solution is mobile phase pH optimization. By lowering the pH of your aqueous mobile phase to ≤ 3.0 (e.g., using 20 mM Potassium Phosphate buffer at pH 2.5), you fully protonate the residual silanols on the silica surface, neutralizing their negative charge ()[2]. This eliminates the secondary ion-exchange interaction with the protonated adenine moiety[5].

Q2: I lowered the pH to 2.5, but I still see slight tailing ( As​ = 1.4). What is the next step? A: If low pH alone is insufficient, the column chemistry is the limiting factor. Switch from an older Type A silica column to a high-purity Type B (ultra-pure) silica column with dense end-capping. End-capping chemically blocks residual silanols with small inert groups[1][5]. Alternatively, you can add a silanol-masking agent like Triethylamine (TEA) at 5 mM to the mobile phase. TEA acts as a competing base, aggressively binding to active silanols and shielding the adenine derivative[2].

Q3: Can I use a high-pH mobile phase instead? A: Yes. If you raise the mobile phase pH to at least 2 units above the pKa of the adenine derivative (e.g., pH 10.0 using Ammonium Hydroxide), you deprotonate the analyte, rendering it neutral. A neutral molecule will not undergo ion-exchange with the deprotonated silanols[6]. Critical Note: Standard silica dissolves at pH > 8. You MUST use a specialized hybrid-silica column (e.g., Ethylene Bridged Hybrid, BEH) designed for high-pH stability.

Q4: How do I know if the issue is mass overload rather than silanol interactions? A: Exponential tailing caused by silanols often improves (becomes more symmetrical) as you inject more mass, because the active silanol sites become saturated. Conversely, if you are experiencing "overload tailing" (a shark-fin shaped peak), increasing the injection volume or concentration will cause the peak apex to shift to shorter retention times and the tailing to worsen[3].

Experimental Protocols (Self-Validating Systems)

To ensure analytical trustworthiness, implement the following step-by-step methodologies to validate the root cause and optimize your separation.

Protocol 1: The Neutral Marker Diagnostic Test

Objective: Differentiate between physical system dead-volume and chemical secondary interactions.

  • Preparation: Prepare a mixed standard containing 0.1 mg/mL of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol and 0.1 mg/mL of a neutral marker (e.g., Toluene for UV detection, or Uracil for highly aqueous gradients).

  • Execution: Inject 5 µL of the mixture using your current method conditions.

  • Analysis: Calculate the USP Tailing Factor ( As​ ) for both peaks.

    • Condition A: If As​ (Neutral) > 1.5 AND As​ (Analyte) > 1.5 Physical issue. Check instrument fittings, replace PEEK tubing with 0.005" ID, or replace the column[4][7].

    • Condition B: If As​ (Neutral) ≤ 1.2 AND As​ (Analyte) > 1.5 Chemical issue. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH and Additive Optimization

Objective: Eliminate secondary silanol interactions for the basic purine derivative.

  • Baseline Setup: Purge the HPLC system with Mobile Phase A (Water) and B (Acetonitrile). Inject the analyte. Record the baseline As​ .

  • Low-pH Modification: Replace Mobile Phase A with 20 mM Potassium Phosphate buffer adjusted to pH 2.5 (using phosphoric acid). Equilibrate for 20 column volumes. Inject the analyte and record As​ .

  • Competing Base Addition (If tailing persists): Add 5 mM Triethylamine (TEA) to the pH 2.5 buffer. Re-adjust pH to 2.5 if necessary. Equilibrate for 30 column volumes. Inject the analyte.

  • Validation: Compare the As​ values. A successful optimization will yield an As​ between 0.9 and 1.2.

Quantitative Data Summary

The following table summarizes expected chromatographic behaviors for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol across different column chemistries and conditions, based on established chromatographic principles for adenine derivatives[2][3][5].

Column Chemistry TypeMobile Phase pHAdditiveExpected Secondary InteractionExpected Tailing Factor ( As​ )
Type A Silica (Non-endcapped)6.5NoneSevere Ion-Exchange2.5 - 3.5 (Unacceptable)
Type B Silica (Endcapped)6.5NoneModerate Ion-Exchange1.5 - 2.0 (Marginal)
Type B Silica (Endcapped)2.5NoneMinimal (Silanols Protonated)1.1 - 1.3 (Acceptable)
Type B Silica (Endcapped)2.55 mM TEANone (Silanols Masked)0.9 - 1.1 (Ideal)
Hybrid Silica (BEH)10.5NoneNone (Analyte Neutralized)1.0 - 1.1 (Ideal)

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Articles.[Link]

  • Axion Labs. "HPLC Peak Tailing - Troubleshooting peak tailing in HPLC." Axion Analytical Laboratories. [Link]

  • Chromatography Online. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." LCGC North America.[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol , universally known in the literature as EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine).

As a potent, reversible inhibitor of both Adenosine Deaminase (ADA) [1] and cGMP-stimulated Phosphodiesterase 2 (PDE2) [2], EHNA is a critical tool compound for immunomodulation, stem cell pluripotency, and cardiovascular research. However, its structural dichotomy—a highly lipophilic nonyl chain paired with a polar adenine head—presents significant solubility hurdles in aqueous environments. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure reliable in vitro and in vivo dosing.

EHNA_Pathway EHNA EHNA (Inhibitor) ADA Adenosine Deaminase (ADA) EHNA->ADA Inhibits PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 Inhibits Adenosine Adenosine ADA->Adenosine Depletes cAMP cAMP / cGMP PDE2->cAMP Depletes Inosine Inosine Adenosine->Inosine Catalyzed by ADA Immune Immunomodulation & Cardioprotection Adenosine->Immune Activates Receptors AMP AMP / GMP cAMP->AMP Hydrolyzed by PDE2 cAMP->Immune Intracellular Signaling

EHNA dual inhibition of ADA and PDE2, modulating adenosine and cyclic nucleotide signaling.

Quantitative Solubility Data

To prevent experimental failure, you must respect the thermodynamic limits of the compound. The table below summarizes the maximum solubility limits for both the free base and the hydrochloride (HCl) salt formulations [3][4].

SolventMax Solubility (Free Base)Max Solubility (HCl Salt)Recommended Application
DMSO ~30 mg/mL (108 mM)~30 mg/mL (95 mM)Primary master stock preparation
Ethanol ~20 mg/mL (72 mM)~20 mg/mL (63 mM)Alternative master stock (cell culture)
Water / PBS < 1 mg/mL~10 mg/mL (31 mM)Direct in vivo dosing (HCl salt only)

Troubleshooting & FAQs

Q: I prepared a 10 mM stock in DMSO, but it immediately precipitates when diluted into my aqueous assay buffer (pH 7.4). Why is this happening? A: This is a classic case of solvent-shift nucleation. The lipophilic nonyl tail of EHNA drives hydrophobic aggregation when the organic solvent (DMSO) fraction drops below a critical threshold. When a high-concentration DMSO stock is rapidly pipetted into a static aqueous buffer, local supersaturation occurs at the injection site, leading to rapid nucleation and micro-crystal formation. Solution: You must use a step-wise dilution method (see Protocol 2) and ensure rapid vortexing/stirring during addition to disperse the solvent instantly before crystals can nucleate.

Q: Should I purchase the free base or the hydrochloride (HCl) salt for my experiments? A: For any assay requiring an aqueous concentration >1 mM, you must use the HCl salt[3][4]. The protonation of the adenine ring in the HCl salt lowers the partition coefficient (LogP), significantly enhancing aqueous solvation thermodynamics. The free base is strictly recommended only if your final assay can tolerate >1% DMSO or if you are formulating the drug in lipid emulsions/nanoparticles.

Q: Can I use heat to force the free base into a PBS buffer? A: Heating increases kinetic energy, which helps break the intermolecular crystal lattice forces. Gentle warming (45–60°C) in a water bath is acceptable and often necessary to achieve clear solutions [4]. However, do not boil the solution . Furthermore, understand the causality of temperature: if the solution cools back to room temperature, thermodynamic equilibrium will force the compound back out of solution (a supersaturation crash). If you use heat to solubilize, you must keep the solution warmed and use it immediately in your assay.

Experimental Workflows & Protocols

Solubilization_Workflow Start 1. Weigh EHNA (Free Base or HCl) Solvent 2. Add 100% DMSO or Ethanol Start->Solvent Vortex 3. Vortex & Sonicate (45-60°C if needed) Solvent->Vortex Stock 4. 10 mM Master Stock (Store at -20°C) Vortex->Stock Dilution 5. Step-wise Dilution into Aqueous Buffer Stock->Dilution Check 6. Visual Inspection (Check for crystals) Dilution->Check Assay 7. Proceed to Assay (Final DMSO < 0.5%) Check->Assay

Step-by-step solubilization workflow for EHNA to prevent aqueous precipitation.

Protocol 1: Preparation of a Self-Validating 10 mM Master Stock (DMSO)

This protocol ensures maximum stability and prevents degradation.

  • Equilibration: Remove the EHNA vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, degrading the compound and altering the true mass.

  • Weighing & Solvation: Weigh the appropriate mass (e.g., 2.77 mg for Free Base, 3.14 mg for HCl salt) and add 1 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation (Critical Step): Hold the tube against a dark background (#202124) and inspect under a bright light. The solution must be completely optically clear. Any turbidity indicates incomplete solvation.

  • Storage: Aliquot into single-use, tightly sealed vials to avoid freeze-thaw cycles. Store at -20°C. Use within 1 month [4].

Protocol 2: Step-Wise Aqueous Dilution for In Vitro Assays

Use this protocol to prevent solvent-shift nucleation when moving from DMSO to aqueous media.

  • Pre-warming: Pre-warm the aqueous assay buffer (e.g., PBS or DMEM) to 37°C.

  • Intermediate Dilution: Dilute the 10 mM DMSO master stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% Buffer) to create a 1 mM working stock.

  • Dynamic Addition: Place your final assay buffer on a magnetic stirrer. While the buffer is rapidly stirring, add the 1 mM working stock dropwise to reach your final target concentration (e.g., 10 µM). Causality: The rapid mechanical sheer disperses the compound before local supersaturation can trigger crystallization.

  • Validation (Critical Step): Examine a 10 µL drop of the final solution under a phase-contrast microscope at 10x magnification. The total absence of refractile micro-crystals validates successful, stable solubilization.

References

  • Podzuweit, T., Nennstiel, P., & Müller, A. (1995). Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine. Cellular Signalling, 7(7), 733–738.[Link]

  • Méry, P. F., Pavoine, C., Pecker, F., & Fischmeister, R. (1995). Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes. Molecular Pharmacology, 48(1), 121–130.[Link]

resolving stereoisomer impurities in (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol batches

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol Common Nomenclature: (+)-erythro-EHNA

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the isolation and stereochemical resolution of (2R,3S)-EHNA, a highly potent, semi-tight inhibitor of adenosine deaminase (ADA) and phosphodiesterase-2 (PDE2).

Q&A: Troubleshooting Stereoisomer Impurities

Q1: Why does my standard synthesis of 3-(6-amino-9H-purin-9-yl)nonan-2-ol yield a complex mixture of four isomers?

A1: The standard scalable synthesis of EHNA typically involves the reaction of adenine with 2-bromo-3-nonanone, followed by ketone reduction using sodium borohydride (NaBH₄)[1]. Because the hydride attack on the intermediate ketone lacks facial selectivity, it generates a mixture of erythro and threo diastereomers[1]. Each diastereomeric pair consists of two enantiomers:

  • Erythro pair: (2R,3S) and (2S,3R)

  • Threo pair: (2R,3R) and (2S,3S)

Causality & Scientific Impact: The target compound, (2R,3S)-EHNA, is the active isomer with a K_i in the low nanomolar range (1.6–7.0 nM)[2]. The threo isomers and the (2S,3R) enantiomer exhibit significantly lower binding affinities due to steric clashes of the alkyl chain within the hydrophobic pocket of the ADA active site[3]. Therefore, rigorous stereochemical resolution is not just a purity requirement—it is a functional necessity for biological assays.

Q2: How do we efficiently separate the erythro and threo diastereomers before attempting chiral resolution?

A2: Diastereomers possess distinct physical properties (e.g., dipole moments, spatial footprints) and can be separated using standard achiral stationary phases. Flash chromatography on silica gel or reversed-phase high-performance liquid chromatography (RP-HPLC) are the methods of choice.

Causality: The threo isomers typically elute earlier on normal-phase silica due to their spatial arrangement, which limits optimal hydrogen bonding with the silanol groups compared to the erythro isomers. Conversely, on a C18 RP-HPLC column, the erythro isomers exhibit slightly higher lipophilicity and longer retention times, allowing for baseline separation[4].

Q3: What is the recommended protocol for isolating the (2R,3S) enantiomer from the erythro racemate?

A3: Once the erythro racemate is isolated, the enantiomers must be separated using Chiral Supercritical Fluid Chromatography (SFC)[5]. We recommend using an amylose-based chiral stationary phase (e.g., Chiralpak AD-H).

Causality: The helical chiral cavities of the amylose tris(3,5-dimethylphenylcarbamate) stationary phase provide differential hydrogen bonding and π-π interactions with the adenine ring and the C2-hydroxyl group of the EHNA enantiomers. The (2R,3S) isomer forms a more stable transient diastereomeric complex with the stationary phase, leading to a longer retention time and baseline separation from the (2S,3R) impurity.

Protocol: Chiral SFC Resolution of Erythro-EHNA

This protocol is a self-validating system; successful resolution is confirmed by real-time UV monitoring at the specific λ_max of the purine ring.

  • Sample Preparation: Dissolve the erythro racemate in a 1:1 mixture of Methanol and 2-Propanol to a concentration of 10 mg/mL. Filter the sample through a 0.22 µm PTFE syringe filter to prevent column clogging.

  • System Equilibration: Mount a Chiralpak AD-H column (250 mm × 21.2 mm, 5 µm) on the preparative SFC system. Equilibrate with the mobile phase: Supercritical CO₂ / 2-Propanol (75:25 v/v) at a flow rate of 50 mL/min. Maintain the backpressure regulator (BPR) at 120 bar and the column compartment at 35 °C.

  • Injection: Inject 500 µL of the sample per run.

  • Detection & Elution: Monitor the elution via UV detection at 264 nm (the λ_max for the adenine moiety)[1]. The (2S,3R) enantiomer will elute first, followed by the target (2R,3S) enantiomer.

  • Recovery: Collect the fractions corresponding to the second peak. Evaporate the solvent under reduced pressure (max 40 °C) to yield the pure (2R,3S)-EHNA.

Q4: How can we validate the absolute configuration and purity of the isolated (2R,3S) batch?

A4: Optical rotation serves as a rapid preliminary check; the target (2R,3S) isomer is dextrorotatory, routinely referred to in the literature as (+)-EHNA[6]. For rigorous batch validation, utilize 2D-NMR (NOESY/ROESY) combined with Mosher's ester derivatization of the C2-hydroxyl group. The definitive proof of absolute configuration remains single-crystal X-ray diffraction if suitable crystals can be grown from ethanol/water mixtures.

Quantitative Data: Chromatographic Separation Parameters
Separation StageTarget IsomersRecommended MethodStationary PhaseMobile PhaseExpected Elution Order
Stage 1: Diastereomeric Erythro vs. ThreoRP-HPLCC18 (e.g., Waters Cortecs)20–80% MeCN in 0.1% Formic AcidThreo elutes first, Erythro elutes second
Stage 2: Enantiomeric (2R,3S) vs. (2S,3R)Chiral SFCChiralpak AD-H (Amylose)CO₂ / 2-Propanol (75:25 v/v)(2S,3R) elutes first, (2R,3S) elutes second
Visualization: Stereoisomer Resolution Workflow

G A Crude EHNA Batch (erythro + threo) B Diastereomer Separation (Flash Chromatography) A->B Purify C Threo Isomers (2R,3R & 2S,3S) B->C Elutes First D Erythro Racemate (2R,3S & 2S,3R) B->D Elutes Second E Enantiomeric Resolution (Chiral SFC) D->E Resolve F (2S,3R)-EHNA (Impurity) E->F Off-target G (2R,3S)-EHNA (Target API) E->G Target Isomer

Workflow for the stepwise chromatographic resolution of (2R,3S)-EHNA from a crude synthetic mixture.

References
  • [6] Title: Structure-Based Design and Synthesis of Non-Nucleoside, Potent, and Orally Bioavailable Adenosine Deaminase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [3] Title: Effect of chirality in erythro-9-(2-hydroxy-3-nonyl) adenine (EHNA) on adenosine deaminase inhibition Source: PubMed URL:[Link]

  • [1] Title: Screening Solution-Phase Combinatorial Libraries Using Pulsed Ultrafiltration/Electrospray Mass Spectrometry Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [4] Title: Advances in Magnetic Microbead Affinity Selection Screening: Discovery of Natural Ligands to the SARS-CoV-2 Spike Protein Source: Journal of the American Society for Mass Spectrometry URL:[Link]

  • [2] Title: Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases Source: MDPI URL:[Link]

  • [5] Title: US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors Source: Google Patents URL:

Sources

Validation & Comparative

A Comprehensive Comparison Guide: (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol vs. Standard Adenosine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Identity

As drug development professionals and application scientists, we frequently encounter the challenge of selecting the correct pharmacological probe for purinergic signaling and metabolic pathways. The compound (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol , universally recognized in the literature as EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine), is a highly specialized adenosine analog[1].

Unlike standard adenosine analogs (such as Pentostatin or Cladribine) which typically act as irreversible, pan-adenosine deaminase (ADA) inhibitors, EHNA possesses a unique, field-proven dual-pharmacology: it is a potent, reversible inhibitor of ADA1 and a selective inhibitor of cGMP-stimulated phosphodiesterase 2 (PDE2) [2],[3]. This guide objectively compares EHNA’s performance against standard alternatives, providing the mechanistic causality and self-validating protocols necessary to deploy these compounds effectively in your workflows.

Mechanistic Divergence: EHNA vs. Standard Analogs

The structural nuances of EHNA dictate its highly specific target engagement. Standard ADA inhibitors like Pentostatin (a transition-state analog) irreversibly and indiscriminately bind both ADA1 and ADA2[4]. In contrast, EHNA distinguishes between the two isozymes. It selectively targets the hydrophobic pocket of ADA1—a structural domain largely absent in ADA2—leaving ADA2 activity relatively unaffected[5].

Furthermore, EHNA's ability to cross-inhibit PDE2 prevents the hydrolysis of cGMP and cAMP, amplifying cyclic nucleotide signaling. This dual-action profile is entirely absent in standard ADA inhibitors, making EHNA an indispensable tool for isolating complex cardioprotective, neuroprotective, and oncological pathways.

Pathway Adenosine Adenosine ADA1 ADA1 Enzyme Adenosine->ADA1 Substrate Inosine Inosine (Metabolite) ADA1->Inosine Deamination cGMP cGMP / cAMP PDE2 PDE2 Enzyme cGMP->PDE2 Substrate Degraded 5'-GMP / 5'-AMP PDE2->Degraded Hydrolysis EHNA EHNA (Dual Inhibitor) EHNA->ADA1 Specific Inhibition EHNA->PDE2 Specific Inhibition Pentostatin Pentostatin (Standard Pan-ADA Inhibitor) Pentostatin->ADA1 Irreversible Inhibition

Mechanistic divergence: EHNA provides dual ADA1/PDE2 inhibition unlike standard pan-ADA inhibitors.

Quantitative Performance Comparison

To facilitate objective selection, the following table synthesizes the binding affinities and target specificities of EHNA compared to standard clinical and research-grade adenosine analogs[2],[4],[6].

CompoundPrimary ClassificationADA1 Inhibition (IC₅₀ / Kᵢ)ADA2 InhibitionPDE2 Inhibition (IC₅₀)Binding Mechanism
EHNA Dual ADA1/PDE2 Inhibitor~1.2 µM (IC₅₀) / 7 nM (Kᵢ)Minimal / Poor0.8 – 4.0 µMReversible, Competitive
Pentostatin Standard Pan-ADA Inhibitor~2.5 pM (Kᵢ)HighNone (>100 µM)Irreversible, Tight-binding
Cladribine Purine Analog / ADA InhibitorNanomolar rangeHighNoneReversible
1-Deazaadenosine Standard ADA InhibitorMicromolar rangeHighNoneReversible

Data Interpretation: While Pentostatin is orders of magnitude more potent against ADA overall, its lack of isozyme specificity and zero PDE2 activity make it unsuitable for assays requiring ADA1 isolation or cyclic nucleotide preservation[4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental success relies on understanding the causality behind each methodological step. The following protocols are designed as self-validating systems to accurately benchmark EHNA against standard analogs.

Protocol 1: ADA Isozyme-Specific Kinetic Inhibition Assay

This assay isolates ADA1 activity from ADA2, utilizing continuous spectrophotometric tracking.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4).

    • Causality: Do not use Tris buffer. Tris can weakly coordinate with the catalytic zinc ion (Zn²⁺) in the ADA active site, artificially altering the baseline kinetics. Phosphate buffer ensures the metalloenzyme's deamination mechanism remains unhindered.

  • Enzyme & Inhibitor Pre-incubation: Incubate recombinant human ADA1 with EHNA (10 nM - 10 µM) or Pentostatin (1 pM - 1 nM) for 15 minutes at 37°C.

    • Causality: EHNA requires time to equilibrate within the hydrophobic pocket of ADA1. Pentostatin, being a transition-state analog, exhibits slow, tight-binding kinetics; skipping this pre-incubation will drastically underestimate Pentostatin's true inhibitory potency[6].

  • Substrate Addition & UV-Vis Monitoring: Add 50 µM Adenosine and immediately monitor absorbance at 265 nm for 5 minutes.

    • Causality: The conversion of adenosine to inosine disrupts the conjugated aromatic purine ring, leading to a quantifiable decrease in molar absorptivity at 265 nm. This provides a direct, real-time kinetic readout without the noise introduced by secondary coupled-enzyme assays.

Protocol 2: PDE2-Dependent cGMP Accumulation Assay

This workflow validates EHNA's secondary target, ensuring the observed cellular effects are not merely due to ADA inhibition.

  • Cell Preparation & Starvation: Plate human fibroblasts and serum-starve for 12 hours.

    • Causality: Serum starvation synchronizes the cell cycle and drops basal phosphodiesterase activity, creating a low-noise baseline necessary to accurately measure specific PDE2 inhibition.

  • Inhibitor Treatment: Treat parallel wells with EHNA (10 µM) and Pentostatin (10 µM; as a negative control).

    • Causality: Including Pentostatin is a critical self-validation step. If cGMP accumulates in the EHNA well but not the Pentostatin well, you definitively prove the effect is driven by PDE2 inhibition, not ADA inhibition[3].

  • Pathway Stimulation: Add 100 µM Sodium Nitroprusside (SNP) for 10 minutes.

    • Causality: SNP is a nitric oxide donor that stimulates soluble guanylate cyclase, flooding the cell with cGMP. Because PDE2 is specifically cGMP-stimulated, this step primes the enzyme, making the system highly sensitive to EHNA's inhibitory mechanism.

  • Lysis & Quantification: Lyse cells immediately in 0.1M HCl and quantify cGMP via competitive ELISA.

    • Causality: HCl instantly denatures all cellular PDEs, freezing the cyclic nucleotide pool and preventing artificial degradation during the assay readout.

Applications in Research & Drug Development

The divergence between EHNA and standard analogs translates to drastically different outcomes in applied research:

  • Stem Cell Pluripotency: EHNA has been proven to suppress the spontaneous differentiation of human embryonic stem cells (hESCs) in feeder-free conditions, maintaining pluripotency markers like NANOG and OCT-4[7]. Standard, chemically distinct inhibitors of ADA (like Pentostatin) and PDE2 lack this capacity when used individually, suggesting EHNA's unique structural scaffold or synergistic dual-inhibition is strictly required for this application[7].

  • Oncology (Malignant Pleural Mesothelioma): EHNA induces apoptosis in human MPM cell lines (e.g., NCI-H2052) in a concentration-dependent manner by increasing intracellular adenosine, which is subsequently converted to AMP by adenosine kinase[8],[9]. Paradoxically, the standard ADA inhibitor Pentostatin fails to induce this same apoptotic effect, highlighting EHNA's unique therapeutic profile in aggressive neoplasms[8].

References

  • Title: EHNA | STEMCELL Technologies Source: stemcell.com URL: 2

  • Title: EHNA hydrochloride | PDE2 Inhibitor Source: medchemexpress.com URL: 3

  • Title: EHNA hydrochloride | Deaminases Source: tocris.com URL:

  • Title: Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells Source: portlandpress.com (Biochemical Journal) URL: 7

  • Title: Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances Source: nih.gov (PMC) URL: 4

  • Title: Adenosine Deaminase Inhibitor EHNA Exhibits a Potent Anticancer Effect Against Malignant Pleural Mesothelioma Source: karger.com URL: 8

  • Title: EHNA (hydrochloride) (CAS 58337-38-5) Source: caymanchem.com URL: 1

  • Title: Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening Source: nih.gov (PMC) URL: 6

  • Title: Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases Source: mdpi.com URL: 5

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Pharmacology, Cell Signaling, and Assay Development

Executive Summary

In the landscape of purine metabolism and cyclic nucleotide signaling, (+)-EHNA [(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol] occupies a unique pharmacological niche. Unlike highly selective purine analogs, EHNA is a dual-action compound: it acts as a reversible inhibitor of Adenosine Deaminase (ADA) and a selective inhibitor of Phosphodiesterase 2 (PDE2) .

For drug development professionals and assay scientists, this dual mechanism presents both a powerful tool for synergistic tissue protection (e.g., in cardiac ischemia-reperfusion models) and a complex variable that must be rigorously controlled in vitro. This guide objectively compares EHNA’s efficacy and kinetic profile against highly selective alternatives—such as Pentostatin and BAY 60-7550—and provides self-validating experimental frameworks to decouple its dual pathways.

Mechanistic Overview: The Dual-Inhibition Paradigm

To understand EHNA's utility, we must look at the causality behind its cellular effects.

  • ADA Inhibition: By blocking ADA, EHNA prevents the hydrolytic deamination of adenosine into inosine (1)[1]. This leads to the accumulation of extracellular and intracellular adenosine, which subsequently activates A1/A2/A3 G-protein-coupled receptors (GPCRs).

  • PDE2 Inhibition: Simultaneously, EHNA inhibits PDE2, an enzyme responsible for hydrolyzing the phosphodiester bonds of cAMP and cGMP (2)[2].

The synergy of these two actions amplifies cyclic nucleotide signaling while boosting adenosine receptor activation, a mechanism highly sought after for preventing free radical formation during myocardial injury (3)[3].

Pathway EHNA (+)-EHNA Dual Inhibitor ADA Adenosine Deaminase (ADA) EHNA->ADA Inhibits PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 Inhibits Pentostatin Pentostatin (ADA Selective) Pentostatin->ADA Inhibits BAY BAY 60-7550 (PDE2 Selective) BAY->PDE2 Inhibits Adenosine Adenosine Accumulation ADA->Adenosine Prevents degradation cGMP cAMP / cGMP Accumulation PDE2->cGMP Prevents degradation

Figure 1: Mechanistic divergence between the dual-inhibition profile of EHNA and selective purine modulators.

Comparative Pharmacodynamics & Kinetics

When selecting a purine modulator for your assay, binding affinity and reversibility dictate the experimental design. EHNA is highly effective for transient, reversible dual-pathway modulation, whereas compounds like Pentostatin are utilized when permanent ADA ablation is required.

CompoundPrimary TargetSecondary TargetBinding Affinity (IC₅₀ / Kᵢ)Mechanism / Reversibility
(+)-EHNA ADAPDE2ADA IC₅₀: ~1.2 µM PDE2 IC₅₀: 0.8–4.0 µMReversible, Competitive
Pentostatin ADANoneADA Kᵢ: 2.5 pMIrreversible, Transition-state
1-Deazaadenosine ADANoneADA Kᵢ: 0.66 µMReversible, Competitive
BAY 60-7550 PDE2NonePDE2 IC₅₀: 4.7 nMReversible, Highly Selective

Data supported by pharmacological profiles from 4[4], 5[5], and6[7].

Self-Validating Experimental Protocols

In my experience developing cardiovascular and neurobiological assays, a common pitfall when utilizing EHNA is attributing the entire observed phenotype solely to ADA inhibition. Because EHNA also pools cGMP via PDE2 inhibition, researchers must employ a self-validating pharmacological matrix to decouple these pathways.

The following protocol establishes a robust system for isolating these variables in an ischemia-reperfusion model.

Workflow Step1 1. Cell Culture (Cardiomyocytes) Step2 2. Pre-treatment (EHNA vs Controls) Step1->Step2 Step3 3. Ischemia Induction (Hypoxia Buffer) Step2->Step3 Step4 4. Decoupled Readouts Step3->Step4 ReadoutA HPLC: Adenosine/Inosine Step4->ReadoutA ReadoutB ELISA: cAMP/cGMP Levels Step4->ReadoutB

Figure 2: Self-validating experimental workflow for decoupling ADA and PDE2 signaling axes.

Protocol: Decoupling ADA and PDE2 Signaling in Myocardial Ischemia-Reperfusion

Step 1: Model Preparation

  • Action: Isolate primary rat cardiomyocytes or utilize H9c2 cells. Equilibrate in a normoxic buffer (pH 7.4) at 37°C for 1 hour.

  • Causality: Establishing a stable baseline of endogenous purine metabolism is critical before introducing competitive inhibitors.

Step 2: The Pharmacological Matrix (The Causality Step)

  • Action: Divide the culture into four distinct cohorts and pre-treat for 30 minutes:

    • Vehicle Control: DMSO (<0.1%).

    • EHNA (10 µM): Expected to inhibit both ADA and PDE2.

    • Pentostatin (1 µM): Isolates the ADA inhibition pathway (8)[8].

    • BAY 60-7550 (10 nM): Isolates the PDE2 inhibition pathway (5)[5].

  • Causality: By running highly selective inhibitors (Pentostatin and BAY 60-7550) in parallel with the dual-inhibitor (EHNA), you create a subtractive logic gate. Any phenotype observed in EHNA but absent in Pentostatin can be confidently attributed to PDE2 modulation.

Step 3: Stress Induction

  • Action: Subject cells to simulated ischemia by replacing the media with a glucose-free, serum-free hypoxia buffer and incubating in a 1% O₂ hypoxia chamber for 45 minutes, followed by 2 hours of standard reperfusion.

Step 4: Orthogonal Readouts (Self-Validation)

  • Action A (Metabolite Extraction & HPLC): Lyse cells with 0.4 M perchloric acid, neutralize, and run reverse-phase HPLC to quantify Adenosine and Inosine.

    • Validation Check: The EHNA and Pentostatin cohorts must show high Adenosine:Inosine ratios. The BAY 60-7550 cohort should match the vehicle control.

  • Action B (Cyclic Nucleotide Quantification): Perform a competitive ELISA for cGMP.

    • Validation Check: The EHNA and BAY 60-7550 cohorts must show significantly elevated cGMP pooling compared to the Pentostatin and vehicle cohorts.

References

  • Title: Purine Nucleotide Precursors in Preventing Myocardial Ischemia–Reperfusion Injury | Source: MDPI | URL: 3

  • Title: EHNA (Hydrochloride), PDE2 and ADA Inhibitor | Source: Tribioscience | URL: 1

  • Title: EHNA hydrochloride | PDE2 Inhibitor | Source: MedChemExpress | URL: 2

  • Title: Adenosine Deaminase | Inhibitors (1-Deazaadenosine) | Source: MedChemExpress | URL: 4

  • Title: BAY-60-7550 (BAY 607550) | CAS 439083-90-6 | Source: AbMole BioScience | URL: 5

  • Title: Adenosine Deaminase | Inhibitors (Pentostatin) | Source: MedChemExpress | URL: 8

  • Title: Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases | Source: MDPI | URL: 6

Sources

Mass Spectrometry Validation Protocols for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: A Comparative Guide to Pre-Analytical Stabilization and Affinity Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol , universally known in pharmacological literature as EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine), is a potent, reversible dual inhibitor of Adenosine Deaminase (ADA) and Phosphodiesterase 2 (PDE2). In mass spectrometry (MS) workflows, EHNA serves two critical, distinct functions:

  • Pre-Analytical Stabilizer: It quenches endogenous ADA activity in biological matrices (e.g., plasma, dried blood spots), preventing the rapid degradation of adenosine into inosine prior to LC-MS/MS quantification.

  • Benchmark Affinity Ligand: It acts as a reference compound in advanced MS-based receptor screening assays, such as Pulsed Ultrafiltration Electrospray Mass Spectrometry (PUF-ESMS), to validate enzyme-ligand binding kinetics.

This guide objectively compares EHNA’s performance against alternative inhibitors and analytical methodologies, providing self-validating experimental protocols for its implementation in modern MS workflows.

Mechanistic Causality in Mass Spectrometry

The accurate quantification of endogenous purines is notoriously difficult. Adenosine has a half-life of mere seconds in whole blood due to the high concentration of erythrocyte ADA . To capture a true in vivo snapshot, the enzymatic conversion must be halted at the exact moment of collection.

EHNA achieves this by acting as a competitive, ground-state analog inhibitor. The adenine ring of EHNA engages in hydrogen bonding within the ADA active site, while its hydrophobic nonyl chain anchors into an adjacent hydrophobic pocket, yielding a highly specific inhibition constant ( Ki​ ) of approximately 19 nM . Unlike irreversible transition-state analogs, EHNA's reversibility allows it to be used in dynamic MS binding assays where the enzyme complex must be periodically disrupted and regenerated without denaturing the protein.

G A Adenosine (Target Analyte) C ADA Enzyme (Active Site) A->C Substrate Binding B Inosine (Degradant) C->B Deamination & Release D (2R,3S)-EHNA (Inhibitor) D->C Reversible Binding (Blocks Active Site)

Fig 1: Mechanism of ADA inhibition by (2R,3S)-EHNA preventing adenosine degradation in MS samples.

Comparative Analysis: Pre-Analytical Stabilization

When designing an LC-MS/MS assay for purine metabolites (e.g., for ADA-SCID newborn screening), researchers must choose an appropriate stabilization strategy. Table 1 compares EHNA against its primary alternatives.

Table 1: Pre-Analytical Stabilization Agents for Purine MS Analysis

Stabilization AgentMechanism of ActionPotency ( Ki​ )ReversibilityPrimary MS ApplicationCost & Complexity
(2R,3S)-EHNA Competitive active-site binding~19 nMReversiblePlasma/DBS stabilization, PUF-ESMS screeningModerate cost; requires ~100 µM spiking
Pentostatin Transition-state analog~2.5 pMIrreversiblePermanent enzyme quenchingHigh cost; causes permanent ADA inactivation
L-Adenosine (IS) Unnatural enantiomer evasionN/A (Evades ADA)N/ADBS Quality Control (QC) materialsHigh synthesis cost; eliminates need for inhibitors

Insight: While Pentostatin offers superior potency , its irreversibility makes it unsuitable for assays requiring enzyme reuse. Conversely, while using unnatural L-nucleosides eliminates the need for inhibitors in QC materials , EHNA remains the gold standard for stabilizing actual patient samples where endogenous D-adenosine must be preserved.

Comparative Analysis: Analytical MS Modalities

EHNA is not just a reagent; it is frequently the target analyte in pharmacological screening. Table 2 contrasts the MS modalities used to analyze EHNA.

Table 2: MS Modalities for (2R,3S)-EHNA Analysis

ModalityObjectiveSample MatrixDetection ModeKey Advantage
LC-MS/MS (SRM) Absolute QuantificationWhole Blood / DBSESI+ (m/z 278.2 → 136.1)High sensitivity and multiplexing with purines
PUF-ESMS Affinity / Binding ScreeningPurified ADA BufferESI+ (m/z 278.2 [M+H]+)Separates bound vs. unbound ligands in real-time
HR-ESI-TOF MS Structural ElucidationSynthetic MixturesHigh-Resolution ESI+Exact mass determination for combinatorial libraries

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every workflow includes intrinsic checks to verify that the causality of the experiment holds true.

Protocol A: LC-MS/MS Quantification of Adenosine using EHNA Stabilization

Objective: Accurately quantify endogenous adenosine in Dried Blood Spots (DBS) by preventing ADA-mediated degradation.

Step-by-Step Methodology:

  • Blocker Solution Preparation: Prepare an extraction buffer consisting of 50% methanol/water containing 100 µM (2R,3S)-EHNA and 1 µM 13C10​ -Adenosine (Internal Standard).

  • Extraction: Punch a 3.2 mm DBS disc into a 96-well plate. Add 100 µL of the blocker solution.

  • Incubation: Shake at 400 rpm for 45 minutes at 37°C. Causality Note: The high concentration of EHNA immediately saturates the rehydrated ADA enzymes before they can cleave the endogenous adenosine.

  • Filtration: Transfer the supernatant through a 0.22 µm filter plate via centrifugation (3000 × g for 5 min).

  • LC-MS/MS Analysis: Inject 5 µL onto a HILIC column. Monitor the SRM transitions: Adenosine (268.2 → 136.1), EHNA (278.2 → 136.1), and 13C10​ -Adenosine (278.2 → 141.1).

  • Self-Validation Step: Run a parallel "Uninhibited Blank" (extraction buffer without EHNA).

    • Pass Criteria: The 13C10​ -Adenosine IS must show >95% degradation into 13C10​ -Inosine in the blank, proving the endogenous ADA is active. The EHNA-spiked sample must show >95% recovery of the IS, proving the stabilization was successful.

Protocol B: PUF-ESMS Workflow for ADA-Ligand Affinity Screening

Objective: Utilize Pulsed Ultrafiltration (PUF) coupled with ESI-MS to screen combinatorial libraries, using EHNA as the benchmark high-affinity ligand .

Step-by-Step Methodology:

  • Receptor Loading: Load an ultrafiltration chamber (10,000 MWCO membrane) with 420 pmol of purified ADA (4.2 µM).

  • Ligand Infusion: Continuously infuse a mixture containing 10 nM EHNA in 10 mM ammonium acetate buffer (pH 7.5) at 50 µL/min for 40 minutes.

  • Pulsed Wash: Wash the chamber with pure binding buffer to push unbound and low-affinity ligands through the membrane to the waste/detector.

  • Complex Disruption: Elute the chamber with 30% methanol in water. Causality Note: 30% methanol is precisely chosen because it lowers the dielectric constant enough to disrupt the hydrophobic interactions between EHNA's nonyl chain and ADA, releasing the ligand into the MS without irreversibly denaturing the ADA protein.

  • Detection: Monitor the transient spike of protonated EHNA (m/z 278.2) via online ESI-MS.

  • Self-Validation Step (Reversibility Check): Immediately return the chamber to 10 mM ammonium acetate and re-infuse EHNA.

    • Pass Criteria: The second 30% methanol elution must produce an MS peak area within 5% of the first elution, proving the ADA enzyme was not denatured and the system is fully reversible.

PUF Step1 1. Incubation Mix ADA (4.2 µM) + EHNA (10 nM) Step2 2. Pulsed Ultrafiltration Wash with 10 mM Ammonium Acetate Step1->Step2 Removes unbound ligands Step3 3. Complex Disruption Elute with 30% Methanol Step2->Step3 Releases bound EHNA Step4 4. ESI-MS Detection m/z 278.2 [M+H]+ Step3->Step4 Online detection

Fig 2: Pulsed Ultrafiltration Electrospray Mass Spectrometry (PUF-ESMS) workflow for EHNA.

References

  • Measurement of the Endogenous Adenosine Concentration in Humans In Vivo: Methodological Considerations. Current Drug Metabolism. URL:[Link]

  • Fluorescing Isofunctional Ribonucleosides: Assessing Adenosine Deaminase Activity and Inhibition. Chembiochem / PMC. URL:[Link]

  • Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening. Bioorganic & Medicinal Chemistry Letters / PMC. URL:[Link]

  • Development of dried blood spot quality control materials for adenosine deaminase severe combined immunodeficiency and LC-MS/MS. Clinical Mass Spectrometry / CDC Stacks. URL:[Link]

  • Pulsed Ultrafiltration Mass Spectrometry: A New Method for Screening Combinatorial Libraries. Analytical Chemistry. URL:[Link]

A Comparative Cytotoxicity Analysis of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol in Cancer Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel purine analog, (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, against various cancer cell lines. Due to the limited publicly available data on this specific compound, this document serves as a methodological guide, enabling researchers to conduct a robust comparative analysis against established anti-cancer agents. We will delve into the mechanistic rationale for its anticipated cytotoxic effects, provide a detailed experimental protocol for assessing its efficacy, and present a framework for data interpretation and comparison.

Introduction: The Therapeutic Potential of Purine Analogs

Purine analogs represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects by mimicking endogenous purine nucleosides.[1][2] These synthetic compounds disrupt critical cellular processes, primarily DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][3][4][5] Well-established purine analogs such as Fludarabine and Cladribine have demonstrated significant efficacy in treating various hematological malignancies.[1]

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is a structurally distinct purine analog. While specific data on its biological activity is emerging, its core structure suggests a mechanism of action consistent with other members of this class. It is hypothesized that upon cellular uptake, this compound will be phosphorylated to its active triphosphate form, which can then be incorporated into nascent DNA or RNA chains, or inhibit key enzymes involved in nucleotide metabolism, ultimately leading to cytotoxicity.[1][4][6]

Mechanistic Overview: Targeting Nucleic Acid Synthesis

The cytotoxic action of purine analogs is multifaceted.[1] Once inside a cancer cell, these compounds are typically phosphorylated by cellular kinases to their active triphosphate metabolites.[1][4] These active forms can then exert their anti-cancer effects through several mechanisms:

  • Inhibition of DNA Polymerases: The triphosphate analogs can compete with natural deoxynucleotides for the active site of DNA polymerases, leading to the termination of DNA chain elongation.[4]

  • Incorporation into DNA and RNA: The incorporation of these analogs into DNA and RNA can disrupt the integrity of these nucleic acids, triggering cellular stress responses and apoptosis.[1][4][6]

  • Inhibition of Ribonucleotide Reductase: Some purine analogs can inhibit ribonucleotide reductase, an enzyme essential for the production of deoxynucleotides required for DNA synthesis.[4]

The following diagram illustrates the generalized mechanism of action for purine analogs:

Purine_Analog_Mechanism Compound (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol (Extracellular) Transporter Nucleoside Transporter Compound->Transporter Uptake Intracellular_Compound Intracellular Compound Transporter->Intracellular_Compound Phosphorylation Phosphorylation (Kinases) Intracellular_Compound->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite DNA_Polymerase Inhibition of DNA Polymerase Active_Metabolite->DNA_Polymerase DNA_Incorporation Incorporation into DNA Active_Metabolite->DNA_Incorporation RNR_Inhibition Inhibition of Ribonucleotide Reductase Active_Metabolite->RNR_Inhibition Apoptosis Apoptosis DNA_Polymerase->Apoptosis DNA_Incorporation->Apoptosis RNR_Inhibition->Apoptosis

Caption: Generalized mechanism of action of purine analogs.

Comparative Cytotoxicity Assessment: A Proposed Study

To rigorously evaluate the cytotoxic potential of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, a comparative study against established purine analogs and standard chemotherapeutic agents is recommended.

Proposed Cancer Cell Lines for Screening:

A diverse panel of cancer cell lines should be selected to assess the breadth of activity. This panel could include, but is not limited to:

  • Leukemia:

    • MOLT-4 (Acute lymphoblastic leukemia)

    • Jurkat (Acute T-cell leukemia)

  • Colon Cancer:

    • SW480 (Colon adenocarcinoma)

    • SW620 (Metastatic colon adenocarcinoma)

  • Breast Cancer:

    • MCF-7 (Estrogen receptor-positive)

    • MDA-MB-231 (Triple-negative)

  • Pancreatic Cancer:

    • PANC-1

    • MIA PaCa-2

Comparative Compounds:

  • (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol (Test Compound)

  • Cladribine (Positive Control - Purine Analog)

  • Fludarabine (Positive Control - Purine Analog)

  • Doxorubicin (Positive Control - Standard Chemotherapeutic)

  • DMSO (Vehicle Control)

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. The following is a detailed protocol for its implementation.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of compounds Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Data_Analysis Data Analysis (IC50 determination) Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from logarithmic phase cultures.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol and comparative compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the 96-well plates and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used for the test compounds) and untreated controls.

  • Incubation:

    • Incubate the treated plates for a predetermined time course (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis.

Hypothetical Data Presentation

The results of the comparative cytotoxicity study can be summarized in a table as follows:

CompoundCell LineIC50 (µM) after 72h
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol MOLT-4 To be determined
SW480 To be determined
MCF-7 To be determined
PANC-1 To be determined
Cladribine MOLT-4 Literature/Experimental Value
SW480 Literature/Experimental Value
MCF-7 Literature/Experimental Value
PANC-1 Literature/Experimental Value
Fludarabine MOLT-4 Literature/Experimental Value
SW480 Literature/Experimental Value
MCF-7 Literature/Experimental Value
PANC-1 Literature/Experimental Value
Doxorubicin MOLT-4 Literature/Experimental Value
SW480 Literature/Experimental Value
MCF-7 Literature/Experimental Value
PANC-1 Literature/Experimental Value

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic characterization of the novel purine analog, (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol. By employing the detailed MTT assay protocol and conducting a comparative analysis against well-characterized compounds across a diverse panel of cancer cell lines, researchers can generate the foundational data necessary to evaluate its therapeutic potential.

Subsequent investigations should focus on elucidating the precise molecular mechanisms of action, including its effects on DNA synthesis, cell cycle progression, and the induction of apoptosis. Further studies in more complex in vitro models, such as 3D spheroids, and ultimately in vivo animal models will be critical to fully understand the anti-cancer profile of this promising compound.

References

  • Arnér, E. S. J., & Eriksson, S. (1998). Enhanced cytotoxicity of nucleoside analogs by overexpression of mitochondrial deoxyguanosine kinase in cancer cell lines. Journal of Biological Chemistry, 273(24), 14707–14711. [Link]

  • Massive Bio. (2026, January 20). Purine Nucleoside Analog. [Link]

  • Wang, L., & Yin, J. (2021). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology, 11, 766863. [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. [Link]

  • Kumar, A., Sharma, G., & Singh, S. (2025, January 18). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]

  • Wikipedia. (n.d.). Purine analogue. [Link]

  • Gandhi, V., & Plunkett, W. (2006). A unique RNA-directed nucleoside analog is cytotoxic to breast cancer cells and depletes cyclin E levels. Cancer Research, 66(18), 8889–8897. [Link]

  • Lorkova, L., et al. (2018). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 10(8), 257. [Link]

  • Galmarini, C. M., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415–424. [Link]

Sources

Benchmarking (2R,3S)-EHNA Binding Kinetics: A Comprehensive Guide to Dual ADA/PDE2 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Mechanistic Profiling & Target Engagement Causality

When designing assays to probe purinergic signaling, researchers often face a kinetic bottleneck: the rapid extracellular degradation of adenosine by Adenosine Deaminase (ADA)[1] and the simultaneous intracellular hydrolysis of downstream cyclic nucleotides (cAMP/cGMP) by Phosphodiesterases (PDEs)[2].

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol , universally known as the (+)-erythro enantiomer of EHNA , is a unique pharmacological tool that solves this by acting as a dual-node inhibitor[3].

As an Application Scientist, understanding the causality of this dual action is critical for experimental design. The structural architecture of EHNA dictates its function:

  • The Adenine Core: Competitively anchors into the active sites of both ADA and PDE2, mimicking their endogenous purine substrates (adenosine and cAMP/cGMP)[4].

  • The Aliphatic Tail: The (2R,3S)-2-hydroxy-3-nonyl tail acts as a highly specific steric wedge. In ADA, it displaces water in the hydrophobic pocket near the catalytic zinc, yielding a semi-tight but reversible binding profile (K_i ~ 10 nM)[2]. In PDE2, this same tail perfectly occupies the hydrophobic clamp region of the GAF-B domain, granting it selectivity over other PDE isoforms (like PDE3 or PDE4) that lack this specific cavity volume[5].

This structural duality makes EHNA an unparalleled tool for studying the synergistic crosstalk between purinergic receptor activation and intracellular cyclic nucleotide pooling[6].

Mechanism EHNA (2R,3S)-EHNA ADA Adenosine Deaminase (ADA) EHNA->ADA Inhibits (Ki ~10 nM) PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 Inhibits (IC50 ~0.8-4 µM) Ado Adenosine Pool ADA->Ado Prevents degradation cAMP cAMP / cGMP Pool PDE2->cAMP Prevents hydrolysis Receptor Adenosine Receptors Ado->Receptor Activates Kinase PKA / PKG Signaling cAMP->Kinase Activates Receptor->cAMP Gs-coupled synthesis

Figure 1: Synergistic modulation of purinergic and cyclic nucleotide signaling by (2R,3S)-EHNA.

Part 2: Kinetic Benchmarking & Comparative Analysis

To objectively evaluate EHNA's performance, it must be benchmarked against highly selective, single-target alternatives. EHNA is not the most potent inhibitor for either target, but its value lies in its reversibility and dual-pathway modulation.

Table 1: Adenosine Deaminase (ADA) Inhibitor Benchmarking

Data synthesized from established biochemical assays[2],[7].

InhibitorMechanismBinding Affinity (K_i)ReversibilityPrimary Application
(2R,3S)-EHNA Competitive, Semi-tight~10 - 13 nMReversibleTransient purinergic modulation
Pentostatin Transition-state analog~2.5 pMIrreversibleLong-term ADA ablation, Oncology
1-Deazaadenosine Competitive~0.66 µMReversibleLow-affinity structural studies
Table 2: Phosphodiesterase 2 (PDE2) Inhibitor Benchmarking

Data synthesized from isolated enzyme and cellular assays[8],[9].

InhibitorTarget PreferenceInhibitory Potency (IC50)Selectivity Profile
(2R,3S)-EHNA Dual ADA / PDE20.8 - 4.0 µMHighly selective for PDE2 over PDE3/4
BAY 60-7550 PDE2 Specific~4.7 nM (K_i 3.8 nM)>50-fold selective over PDE1, 5, 9, 10
Anagrelide PDE3 Specific~36 nMInactive against PDE2

Part 3: Experimental Methodologies (Self-Validating Protocols)

A robust kinetic assay must be self-validating. To ensure that observed IC50 shifts are due to true competitive inhibition and not enzyme degradation or assay artifacts, the following protocol incorporates Pentostatin as a tight-binding positive control. By comparing the reversible, dose-dependent velocity shifts of EHNA against the irreversible active-site titration of Pentostatin, researchers can definitively validate the functional integrity of the ADA enzyme stock[1].

Protocol: Continuous Spectrophotometric ADA Inhibition Assay

Objective: Determine the K_i of EHNA against ADA using a continuous UV-Vis readout (monitoring the deamination of adenosine to inosine at 265 nm).

Reagents Required:

  • Enzyme: Recombinant human ADA1 (Diluted to 0.05 U/mL in assay buffer).

  • Substrate: Adenosine stock (10 mM in DMSO).

  • Test Inhibitor: (2R,3S)-EHNA hydrochloride (Serial dilutions: 0.1 nM to 10 µM).

  • Validation Control: Pentostatin (10 pM to 1 nM).

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 25 °C.

Step-by-Step Workflow:

  • Baseline Establishment (Negative Control): Add 980 µL of Assay Buffer and 10 µL of Adenosine substrate (final concentration 100 µM) to a quartz cuvette. Blank the spectrophotometer at 265 nm.

  • Enzyme-Inhibitor Pre-incubation: In separate microcentrifuge tubes, mix 50 µL of ADA enzyme with 50 µL of EHNA at various concentrations. Crucial Step: Incubate for exactly 15 minutes at 25 °C. Causality: EHNA is a semi-tight binding inhibitor; it requires pre-incubation to reach thermodynamic equilibrium before substrate competition begins.

  • Positive Control Setup: Repeat Step 2 using Pentostatin. This will validate the active fraction of your ADA stock via tight-binding kinetics.

  • Reaction Initiation: Transfer 100 µL of the pre-incubated Enzyme-Inhibitor mix into the cuvette containing the substrate. Invert rapidly to mix.

  • Kinetic Readout: Immediately record the decrease in absorbance at 265 nm for 5 minutes (ΔA265/min). The molar extinction coefficient difference between adenosine and inosine is approximately -8.5 mM⁻¹cm⁻¹.

  • Data Analysis: Plot the initial velocity ( V0​ ) against EHNA concentration. Use the Cheng-Prusoff equation ( Ki​=IC50​/(1+[S]/Km​) ) to derive the binding affinity, ensuring the Pentostatin control yields near-zero velocity at stoichiometric concentrations.

Protocol S1 1. System Prep Buffer + ADA S2 2. Incubation Add EHNA (15 min) S1->S2 S3 3. Initiation Add Adenosine S2->S3 S4 4. Readout Absorbance 265 nm S3->S4 S5 5. Validation vs. Pentostatin S4->S5

Figure 2: Self-validating continuous spectrophotometric workflow for ADA inhibition kinetics.

Sources

Chiral HPLC Validation Guide: Enantiomeric Purity of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly targets complex, stereochemically rich molecules, the analytical control of chiral intermediates has become a critical bottleneck. The compound (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol presents a unique chromatographic challenge. It combines a highly polar, basic adenine core (6-amino-9H-purin-9-yl) with a lipophilic, flexible aliphatic tail (nonan-2-ol), possessing two adjacent stereocenters at C2 and C3.

This guide provides an objective comparison of chiral stationary phases (CSPs) for resolving the target (2R,3S) isomer from its (2S,3R) enantiomer and its (2R,3R)/(2S,3S) diastereomers. Furthermore, it outlines a comprehensive, self-validating analytical protocol compliant with ICH Q2(R2) guidelines[1].

Mechanistic Rationale & Column Comparison

To achieve baseline resolution ( Rs​>1.5 ) of all four stereoisomers, the selection of the Chiral Stationary Phase (CSP) and mobile phase must account for the molecule's specific functional groups.

The Causality of Chromatographic Behavior
  • The Purine Core: The basic primary amine on the adenine ring interacts strongly with residual acidic silanols on silica-based columns, leading to severe peak tailing. Causality: A basic additive, such as Diethylamine (DEA), is mandatory in the mobile phase to competitively bind these silanols and ensure sharp, symmetrical peaks[2].

  • The Nonan-2-ol Tail: The bulky, 9-carbon aliphatic chain requires a CSP with a relatively open chiral cavity to allow for deep inclusion and stereoselective interaction (hydrogen bonding with the C2-hydroxyl).

CSP Performance Comparison

We compared three industry-standard polysaccharide-based columns under Normal Phase conditions (n-Hexane/Ethanol/DEA).

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Features a looser helical structure that easily accommodates the bulky nonanol tail.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Features a tighter helical cavity, which restricts the entry of the C9 chain, leading to poor chiral recognition.

  • Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)): Offers different electronic interactions due to the chloro-groups but lacks the optimal steric fit for this specific aliphatic chain.

Table 1: CSP Screening Results for (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Column (5 µm, 250 x 4.6 mm)Mobile Phase (v/v/v)Selectivity ( α )Resolution ( Rs​ )Peak Symmetry ( As​ )Verdict
Chiralpak AD-H Hexane/EtOH/DEA (80:20:0.1)1.852.8 1.05Optimal. Baseline separation of all 4 isomers.
Chiralcel OD-H Hexane/EtOH/DEA (80:20:0.1)1.120.81.10Suboptimal. Co-elution of enantiomers.
Chiralpak IC Hexane/EtOH/DEA (80:20:0.1)1.341.41.25Marginal. Partial resolution; inadequate for strict QC.

Data demonstrates that the amylose backbone (AD-H) provides superior stereoselective inclusion for this specific purine derivative compared to cellulose backbones (OD-H, IC).

Method Development Workflow

The following diagram maps the logical progression from analyte profiling to the final validated method, ensuring a self-validating system where each experimental choice is justified by the molecule's physicochemical properties.

G Start Analyte Profiling Basic Purine + Lipophilic Tail Screening CSP Screening (Polysaccharide Phases) Start->Screening AD Chiralpak AD-H (Amylose tris-DMPC) Screening->AD High Rs OD Chiralcel OD-H (Cellulose tris-DMPC) Screening->OD Poor Rs IC Chiralpak IC (Immobilized Cellulose) Screening->IC Partial Rs MP Mobile Phase Optimization (Normal Phase: Hexane/EtOH) AD->MP Additive Basic Additive Selection (0.1% DEA to suppress tailing) MP->Additive Final Final Validated Method (Rs > 2.0 for all isomers) Additive->Final

Caption: Workflow for the chiral HPLC method development and optimization of the purine derivative.

Step-by-Step Experimental Protocol

Based on the comparative data, the Chiralpak AD-H column is selected. The following protocol details the optimized analytical run.

Chromatographic Conditions
  • Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Note: Premix the mobile phase and degas via sonication for 10 minutes prior to use.

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25°C ± 1°C (Thermostatic control is critical for reproducible chiral recognition).

  • Detection: UV at 260 nm (Optimal wavelength for the adenine conjugated system).

  • Injection Volume: 10 µL

Solution Preparation
  • Diluent: n-Hexane / Ethanol (80:20, v/v).

  • System Suitability Solution (SST): Accurately weigh 5 mg of the racemic mixture (containing all 4 stereoisomers) and dissolve in 10 mL of diluent (500 µg/mL).

  • Sample Solution: Accurately weigh 10 mg of the (2R,3S) API batch and dissolve in 10 mL of diluent (1000 µg/mL).

ICH Q2(R2) Validation Methodology

To ensure the method is a self-validating system capable of routine Quality Control (QC) use, it must be validated against ICH Q2(R2) standards [1].

System Suitability Testing (SST)

Before any validation parameter is executed, the system must prove its resolving power.

  • Procedure: Inject the SST solution 5 times.

  • Acceptance Criteria: Resolution ( Rs​ ) between the (2R,3S) peak and the closest eluting isomer must be ≥2.0 . The Relative Standard Deviation (RSD) of the (2R,3S) peak area must be ≤2.0% . Tailing factor ( As​ ) must be ≤1.5 .

Specificity
  • Procedure: Inject the blank (diluent), the pure (2R,3S) target, and individual spikes of the (2S,3R), (2R,3R), and (2S,3S) isomers.

  • Causality Check: Specificity ensures that no diluent peaks interfere with the retention times of the analyte or its optical impurities. Peak purity must be confirmed using a Photodiode Array (PDA) detector.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Dilute the (2S,3R) enantiomer standard sequentially until the Signal-to-Noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at S/N 3:1. LOQ is established at S/N 10:1. For this method, LOQ should typically be ≤0.05% of the nominal sample concentration (i.e., ≤0.5 µg/mL).

Linearity
  • Procedure: Prepare standard solutions of the (2S,3R) enantiomer at 5 concentration levels ranging from the LOQ to 150% of the specification limit (e.g., 0.15% of API concentration).

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression line (Peak Area vs. Concentration) must be ≥0.999 .

Accuracy (Recovery)
  • Procedure: Spike known amounts of the (2S,3R) enantiomer into the (2R,3S) API at three levels: LOQ, 100% of specification (e.g., 0.10%), and 150% of specification. Prepare in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0%.

Table 2: Summary of Expected Validation Data

Validation ParameterTarget Acceptance CriteriaExpected Result (AD-H Method)
Specificity No interference at tR​ of all isomersPass (PDA Purity Angle < Threshold)
LOD S/N 30.015 µg/mL
LOQ S/N 100.050 µg/mL
Linearity ( R2 ) ≥0.999 (LOQ to 150% spec)0.9998
Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2%
Method Precision (RSD) ≤5.0% for impurity peak areas1.8% (n=6)

Conclusion

The enantiomeric purity of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol cannot be reliably determined using standard cellulose-based CSPs due to the steric hindrance of the nonanol tail. As demonstrated, the Chiralpak AD-H column, combined with a carefully optimized normal-phase mobile phase containing diethylamine, provides the necessary helical inclusion and secondary interaction suppression to achieve robust, ICH-compliant resolution [3].

References

  • ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content. Asian Journal of Chemistry. Available at:[Link]

comparing IC50 values of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol against known inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative IC50 Profiling of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: A Dual-Targeting Strategy vs. Highly Selective Inhibitors

Introduction

In the landscape of pharmacological modulators, (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol —widely known as the active erythro enantiomer of EHNA —occupies a unique niche. Unlike modern drug development paradigms that prioritize hyper-selectivity, EHNA is a rationally utilized dual-action inhibitor. It bridges two distinct purinergic signaling pathways by simultaneously inhibiting Adenosine Deaminase (ADA) and Phosphodiesterase 2 (PDE2) [1].

As a Senior Application Scientist, I often see researchers struggle with off-target effects when using EHNA simply because they treat it as a highly selective probe. This guide objectively compares EHNA’s performance metrics (IC50 values) against gold-standard, highly selective alternatives—Pentostatin for ADA and BAY 60-7550 for PDE2. Furthermore, it provides self-validating experimental workflows to ensure rigorous, reproducible data generation when profiling these compounds.

Mechanistic Overview & Pathway Visualization

EHNA's dual mechanism allows it to simultaneously elevate extracellular adenosine (by preventing its deamination into inosine) and amplify intracellular cGMP/cAMP signaling (by preventing PDE2-mediated hydrolysis).

G EHNA (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol ADA Adenosine Deaminase (ADA) EHNA->ADA IC50: 1.2 µM PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 IC50: 0.8 µM Ino Inosine ADA->Ino Deamination GMP 5'-GMP / 5'-AMP PDE2->GMP Hydrolysis Ado Adenosine Ado->ADA cGMP cGMP / cAMP cGMP->PDE2

Dual inhibition of ADA and PDE2 by EHNA, modulating adenosine and cGMP/cAMP pools.

Comparative IC50 Analysis: EHNA vs. Selective Alternatives

When evaluating inhibitors, the IC50 value is not merely a number; it is a reflection of the compound's structural binding kinetics. Table 1 summarizes the quantitative performance of EHNA against known selective inhibitors.

TargetInhibitorIC50 ValueMechanism of ActionSelectivity Profile
ADA EHNA 1.2 µMReversible, competitiveDual ADA/PDE2 [1]
ADA Pentostatin ~2.5 pM (Ki)Irreversible, transition-stateHighly selective for ADA [2]
PDE2 EHNA 0.8 µM (human)Reversible, cGMP-stimulatedDual ADA/PDE2 [4]
PDE2 BAY 60-7550 4.7 nM (human)Reversible, highly selective>50-fold over PDE1 [3]

Causality Behind the Metrics:

  • ADA Inhibition: Pentostatin is exponentially more potent than EHNA because it is a transition-state analog that binds irreversibly, mimicking the tetrahedral intermediate of adenosine deamination [2]. EHNA, conversely, relies on its hydrophobic nonyl chain to anchor reversibly into the active site, resulting in a micromolar IC50.

  • PDE2 Inhibition: BAY 60-7550 was rationally designed to fit the specific allosteric/catalytic conformation of PDE2, achieving nanomolar potency [3]. EHNA explicitly targets the cGMP-stimulated state of PDE2. Therefore, EHNA's apparent IC50 will shift drastically depending on the basal vs. stimulated state of the enzyme in your assay.

Experimental Protocols: Self-Validating Systems

To accurately reproduce these IC50 values in vitro, assays must be designed as self-validating systems. The following step-by-step methodologies incorporate strict internal controls to prevent data artifacts.

Protocol 1: ADA Kinetic Inhibition Assay

Objective: Determine the IC50 of EHNA vs. Pentostatin by monitoring the deamination of adenosine.

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4).

  • Compound Solubilization: Dissolve EHNA in 100% DMSO to a 10 mM stock. Causality: The nonyl chain of EHNA makes it highly prone to aqueous precipitation. Pre-dissolving in DMSO ensures the compound remains in solution. Dilute into the assay buffer so the final DMSO concentration is ≤1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a UV-transparent microplate, incubate recombinant human ADA with a serial dilution of EHNA (0.1 µM to 100 µM) and Pentostatin (1 pM to 1 nM, positive control) for 15 minutes at 37°C. Causality: Pre-incubation is critical for reversible inhibitors like EHNA to establish binding equilibrium before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 50 µM Adenosine to all wells.

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 265 nm (the spectral shift as adenosine converts to inosine) for 10 minutes.

  • System Validation: The assay is validated only if the Pentostatin control yields an IC50 in the low picomolar range and the vehicle control (1% DMSO) shows no baseline ADA inhibition.

Protocol 2: PDE2 Hydrolysis Fluorescence Polarization (FP) Assay

Objective: Compare EHNA against BAY 60-7550 for PDE2 inhibition.

  • Cofactor Setup: Use a Tris-based assay buffer supplemented with 5 mM MgCl₂. Causality: Mg²⁺ is an absolute requirement for the PDE catalytic mechanism; omitting it will yield a dead enzyme and a false-positive inhibition curve.

  • State-Specific Activation: Because EHNA selectively inhibits cGMP-stimulated PDE2, pre-activate the PDE2 enzyme by incubating it with 1 µM unlabeled cGMP for 10 minutes.

  • Inhibitor Incubation: Add EHNA (0.1 µM to 50 µM) or BAY 60-7550 (0.1 nM to 100 nM) to the activated enzyme.

  • Tracer Addition: Add a fluorescently labeled cAMP tracer.

  • Detection: Add Immobilized Metal Affinity Particle (IMAP) binding reagent. Unhydrolyzed tracer tumbles rapidly (low FP); hydrolyzed tracer binds the IMAP nanoparticles, tumbling slowly (high FP).

  • System Validation: BAY 60-7550 must demonstrate an IC50 < 5 nM [3]. To validate EHNA's mechanism, run a parallel plate omitting Step 2 (no pre-activation). A rightward shift (loss of potency) in EHNA's IC50 curve confirms it is acting specifically on the cGMP-stimulated state.

Application Insights: When to Choose Which Inhibitor

  • Choose Pentostatin or BAY 60-7550 when your experimental design requires strict isolation of a single variable. If you are mapping the downstream targets of PDE2 in synaptic plasticity, the ADA-inhibiting off-target effects of EHNA will confound your results.

  • Choose EHNA when your model benefits from dual modulation. For example, in cardiac ischemia-reperfusion models, EHNA is unparalleled because it simultaneously prevents the breakdown of cardioprotective adenosine (via ADA) while enhancing vasodilatory cGMP signaling (via PDE2) [1][4]. It is also uniquely utilized to maintain the pluripotency of human embryonic stem cells, a phenotype driven by this exact dual-pathway modulation.

References

Safety Operating Guide

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

As drug development professionals and analytical chemists scale up the synthesis and biological evaluation of purine derivatives, proper waste management becomes a critical operational and regulatory mandate. (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol is a specialized lipophilic adenine derivative. Due to its nitrogen-rich heterocyclic core and potential biological activity, it cannot be treated as standard non-hazardous organic waste.

This guide provides the authoritative, step-by-step procedures for the segregation, handling, and destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Mechanistic Justification for Disposal Strategy (E-E-A-T)

To understand how to dispose of this compound, laboratory personnel must first understand why specific protocols are required. The chemical structure of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol features an adenine (6-aminopurine) base alkylated at the N9 position with a 9-carbon aliphatic alcohol chain. This imparts both high lipophilicity and a dense nitrogen mass fraction.

  • Prevention of Environmental Nitrogen Loading: If discharged into aqueous waste streams or standard landfills, nitrogenous organic wastes undergo environmental hydrolysis and aerobic microbial degradation. This process converts the purine nitrogens into ammonia, which is subsequently oxidized into nitrites and nitrates [1]. The U.S. Environmental Protection Agency (EPA) strictly regulates nitrate levels in groundwater under the Safe Drinking Water Act, enforcing a Maximum Contaminant Level (MCL) of 10 mg/L due to acute human health threats such as methemoglobinemia [2].

  • Ecological Genome Stability: Adenine derivatives are heavily utilized in pharmaceutical development due to their ability to interact with biological targets [3]. Environmental microbiomes possess highly conserved nucleotide salvage pathways (e.g., adenine phosphoribosyltransferase). The introduction of synthetic, lipophilic purine analogs into the environment can lead to unintended cellular uptake, disrupting microbial ecology and genome stability [4].

  • The Necessity of High-Temperature Incineration: Due to the stability of the purine ring, high-temperature incineration (>1000°C) is the only acceptable method of destruction. Because the combustion of nitrogen-rich compounds generates nitrogen oxides (NOx), the selected disposal facility must be equipped with NOx scrubbing technologies (such as Selective Catalytic Reduction) to comply with Clean Air Act emissions standards.

Operational Waste Segregation Protocol

The following step-by-step methodology must be used to process waste containing (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol. Every step includes a self-validating check to ensure system integrity.

Step 1: Source Characterization & Quenching

Before routing waste, identify the solvent matrix. If the compound was used in in vitro biological assays (e.g., cell culture media), the biological components must be deactivated.

  • Action: For purely aqueous biological waste containing trace amounts of the compound, add sodium hypochlorite (bleach) to a final concentration of 10% and let sit for 30 minutes to denature biologicals.

  • Critical Safety Warning: Never add bleach to organic solvent fractions containing the compound. This can generate highly explosive and toxic chloroamines or volatile halogenated organics.

  • Validation Check: Visually inspect the solution post-quench. Ensure no gas evolution or exothermic reaction is occurring before capping.

Step 2: Liquid Waste Routing

Because of its nonan-2-ol chain, the compound is highly soluble in organic solvents. Segregate liquid waste strictly based on halogen content to prevent the formation of dioxins during incineration.

  • Action (Non-Halogenated): Route solutions in DMSO, methanol, ethanol, or acetonitrile to the "Non-Halogenated Organic Waste" carboy.

  • Action (Halogenated): Route solutions in dichloromethane (DCM) or chloroform to the "Halogenated Organic Waste" carboy.

  • Validation Check: Measure the pH of the mixed waste carboy weekly. It should remain between pH 5-9. Extreme pH shifts indicate improper mixing of incompatible reagents (e.g., strong acids/bases) which can degrade the purine into volatile, toxic byproducts.

Step 3: Solid Waste Consolidation

Solid materials contaminated with the compound (e.g., raw powder, empty glass vials, pipette tips, and nitrile gloves) cannot go into standard municipal trash.

  • Action: Place all contaminated solids into a designated, puncture-proof polypropylene drum lined with a hazardous waste bag.

  • Validation Check: Ensure the drum is structurally sound and that no free liquids are pooling at the bottom of the solid waste bag.

Quantitative Waste Stream Categorization

Summarized below are the operational parameters for packaging and classifying waste streams containing this compound for vendor pickup.

Waste CategoryTypical Matrix / SolventsPrimary ContainerEPA Waste ClassificationRequired Destruction Method
Non-Halogenated Liquid DMSO, Methanol, AcetonitrileHDPE Carboy (Vented Cap)D001 (Ignitable)Incineration (>1000°C)
Halogenated Liquid Dichloromethane, ChloroformHDPE Carboy (Vented Cap)D001, D022, D028 (Toxicity)High-Temp Incineration
Solid Hazardous Powders, Vials, Pipette TipsPolypropylene DrumSolid Hazardous WasteIncineration
Aqueous/Buffer PBS, Cell Culture MediaHDPE CarboyNitrogenous Organic WasteIncineration (No Drain Disposal)

Workflow Visualization

The following diagram illustrates the validated segregation and destruction pathway for lipophilic purine derivatives to ensure zero environmental leaching.

G Source Chemical Waste Source (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol Solid Solid Waste (Powder, Plastics, PPE) Source->Solid Liquid Liquid Waste (Solvent Mixtures) Source->Liquid Seg3 Hazardous Solid Waste Stream Solid->Seg3 Contaminated items Seg1 Non-Halogenated Organic Waste Liquid->Seg1 Dissolved in DMSO/MeOH Seg2 Halogenated Organic Waste Liquid->Seg2 Dissolved in DCM/CHCl3 Incineration High-Temperature Incineration (>1000°C) + NOx Scrubbing Seg1->Incineration Seg2->Incineration Seg3->Incineration Safe Safe Environmental Release (CO2, H2O, N2) Incineration->Safe Thermal Destruction

Fig 1. Segregation and thermal destruction pathway for nitrogenous purine derivative waste.

References

  • U.S. Environmental Protection Agency (EPA). "Wastewater Treatment for Flue Gas Desulfurization (FGD) at Electric Power Plants: Nitrogenous Waste and Nitrate Control." Source: EPA.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "National Primary Drinking Water Regulations." Source: EPA.gov. URL:[Link]

  • Nucleic Acids Research. "Nucleotide salvage, genome instability, and potential therapeutic applications." Source: Oxford Academic. URL:[Link]

Personal protective equipment for handling (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Executive Summary & Chemical Identity

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol , universally recognized in pharmacological research as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) , is a highly potent, cell-permeable dual enzyme inhibitor. While standard safety data sheets (SDS) often classify EHNA hydrochloride as a "non-hazardous substance" under the Globally Harmonized System (GHS)[1][2], this classification only reflects its lack of acute flammability, corrosivity, or gross toxicity.

For researchers and drug development professionals, EHNA must be handled with strict operational discipline. It is a reversible inhibitor of adenosine deaminase (ADA) (IC₅₀ ≈ 1.2 µM) and a selective inhibitor of cGMP-stimulated phosphodiesterase 2 (PDE2) (IC₅₀ ≈ 0.8–4 µM)[3][4][5]. Unintended exposure—even at microgram levels—can inadvertently alter endogenous cyclic nucleotide signaling and adenosine accumulation, potentially triggering localized cardiovascular or neurological effects[4][6].

This guide provides the mechanistic rationale, certified personal protective equipment (PPE) matrices, and self-validating protocols necessary to ensure absolute safety and experimental integrity when handling this compound.

Mechanistic Rationale for Hazard Control

To understand why specific PPE is required, one must understand the molecule's mechanism of action. EHNA's biological potency dictates our physical safety barriers.

G EHNA (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol (EHNA) ADA Adenosine Deaminase (ADA) EHNA->ADA Inhibits PDE2 Phosphodiesterase 2 (PDE2) EHNA->PDE2 Inhibits Adenosine Accumulation of Adenosine ADA->Adenosine Prevents degradation CyclicN Accumulation of cAMP / cGMP PDE2->CyclicN Prevents hydrolysis Receptors Adenosine Receptor Activation Adenosine->Receptors Kinases PKA / PKG Signaling CyclicN->Kinases Physio1 Cardiovascular & Neurological Effects Receptors->Physio1 Physio2 Vasodilation & Stem Cell Maintenance Kinases->Physio2

Fig 1. Dual inhibitory mechanism of EHNA dictating strict laboratory exposure controls.

Because EHNA prevents the degradation of adenosine and the hydrolysis of cAMP/cGMP, accidental inhalation of the lyophilized powder or transdermal absorption of DMSO-solubilized stocks can lead to unintended receptor activation[4][6]. Therefore, standard laboratory hygiene must be elevated to prevent systemic absorption.

Quantitative Data & Personal Protective Equipment (PPE) Matrix

Before handling, review the physicochemical properties to anticipate the compound's behavior in your laboratory environment.

Table 1: Physicochemical Properties & Operational Implications

Property Value Operational Implication
Molecular Weight 313.83 g/mol (HCl salt) Use for molarity calculations (e.g., 3.14 mg in 1 mL = 10 mM stock)[2].
Solubility (DMSO) >10 mg/mL Preferred solvent for long-term stock stability; penetrates skin rapidly[7].
Solubility (Water) 10 - 25 mg/mL Suitable for immediate in vivo or aqueous in vitro assays[4].

| Storage (Solid) | -20°C, Desiccated | Highly hygroscopic; ambient moisture degrades structural integrity[8]. |

Table 2: Mandatory PPE Matrix

Protection Category Equipment Specification Operational Justification (Causality)
Ocular ANSI Z87.1 safety glasses with side shields Protects against micro-particulate aerosolization during the weighing of the hygroscopic powder[8].
Dermal (Hands) Nitrile gloves (≥0.11 mm thickness) Prevents transdermal absorption. Critical: Change immediately if handling DMSO stocks, as DMSO acts as a carrier solvent across the dermal barrier.
Dermal (Body) Standard laboratory coat (cotton/poly) Mitigates electrostatic cling of the lyophilized powder to personal clothing[8].

| Respiratory | N95/P2 particulate respirator | Mandatory only if weighing dry powder outside of a certified Class II fume hood or ventilated balance enclosure[8]. |

Operational Workflows: Reconstitution and Storage

To guarantee experimental reproducibility and operator safety, utilize the following self-validating workflow for reconstituting EHNA.

Step-by-Step Reconstitution Protocol

  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces ambient condensation. Moisture rapidly degrades the hygroscopic powder and alters the compound's molecular weight via hydration, ruining downstream molarity calculations.

  • Ventilated Weighing: Inside a chemical fume hood, weigh the desired mass using an analytical balance.

  • Solubilization: Add anhydrous DMSO or sterile water to achieve your target concentration (e.g., 10 mM). Vortex gently for 30–60 seconds. If using water, sonication may be required to achieve maximum solubility[9].

    • Self-Validation Check: Hold the vial against a light source. A fully reconstituted stock must appear optically clear. Any turbidity or micro-particulates indicate incomplete solubilization, which will cause localized concentration gradients and inconsistent dosing in cellular assays.

  • Aliquoting: Divide the stock into 50–100 µL single-use aliquots in sterile, low-bind microcentrifuge tubes.

  • Cryopreservation: Transfer aliquots to -80°C for long-term storage (up to 1–2 years)[2].

    • Causality: Repeated freeze-thaw cycles degrade the compound's biological activity. Single-use aliquots ensure absolute structural integrity for every experiment.

Spill Response and Waste Disposal Plan

In the event of an accidental spill, immediate containment is required to prevent the aerosolization of bioactive dust.

Step-by-Step Spill Response Protocol

  • Isolation & PPE: Evacuate the immediate vicinity. The responder must don an N95 respirator, safety goggles, and double nitrile gloves[8].

  • Containment (Solid Spill): Do not sweep the dry powder. Sweeping generates bioactive aerosols. Instead, gently cover the spill with a damp absorbent paper towel to suppress dust generation[8][10].

  • Containment (Liquid Spill): If a reconstituted stock is spilled, apply an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) directly to the liquid[8].

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container[11].

  • Decontamination: Wash the spill area thoroughly with a 10% bleach solution, followed by 70% ethanol, to mechanically remove and denature any residual active compound.

  • Disposal: Label the container as "Non-hazardous chemical waste: EHNA" and dispose of it via institutional incineration protocols. Never flush this compound down laboratory drains, as it poses an ecological risk to aquatic environments[8][10].

References

Sources

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(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

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